trans-Crotylboronic acid pinacol ester
Description
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Properties
IUPAC Name |
2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSSMJZIAKUXEW-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of trans-Crotylboronic acid pinacol ester
An In-depth Technical Guide to the Synthesis of trans-Crotylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This compound is a cornerstone reagent in modern organic synthesis, prized for its versatility in constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, covering established and contemporary methodologies. We delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and address practical considerations for purification and characterization. The content is designed to equip researchers with the knowledge to not only replicate these methods but also to innovate upon them, fostering advancements in medicinal chemistry and materials science.
Introduction: The Significance of this compound
This compound, also known as (E)-crotylboronic acid pinacol ester, is a vital building block in organic chemistry, particularly in the realm of stereoselective carbon-carbon bond formation.[] Its utility stems from the crotyl moiety, which can be transferred to a variety of electrophiles with high levels of regio- and stereocontrol. This capability is of paramount importance in the synthesis of pharmaceuticals and natural products, where precise control over stereochemistry is often critical to biological activity.[2][3]
The pinacol ester group confers several advantages, including enhanced stability compared to the corresponding boronic acid, making it amenable to a wider range of reaction conditions and facilitating purification and handling.[4] Its application in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology, has been instrumental in the synthesis of numerous commercial drugs and agrochemicals.[2][4] Furthermore, its role in allylboration reactions provides a powerful tool for the asymmetric synthesis of homoallylic alcohols, a common structural motif in bioactive molecules.
This guide will explore the primary synthetic routes to this indispensable reagent, providing both theoretical understanding and practical guidance for its preparation and use.
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into several key approaches. The choice of method often depends on the desired scale, available starting materials, and the required isomeric purity.
Palladium-Catalyzed Cross-Coupling of Crotyl Halides or Acetates with Bis(pinacolato)diboron
One of the most widely employed methods involves the palladium-catalyzed reaction of a crotyl electrophile, such as crotyl chloride or acetate, with bis(pinacolato)diboron (B₂pin₂). This approach is attractive due to the commercial availability of the starting materials and the generally high yields and stereoselectivity.[5]
Mechanism: The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the crotyl halide or acetate. This is followed by transmetalation with bis(pinacolato)diboron and subsequent reductive elimination to afford the desired this compound and regenerate the palladium(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Synthesis from Crotyl Acetate
-
Materials:
-
trans-Crotyl acetate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add trans-crotyl acetate (1.0 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Copper-Catalyzed Borylation of Crotyl Halides
Copper catalysis offers a cost-effective and often milder alternative to palladium-based systems.[6] Copper(I) catalysts, in the presence of a suitable ligand, can effectively mediate the borylation of crotyl halides with bis(pinacolato)diboron.
Mechanism: The reaction likely proceeds through a copper-boryl intermediate, which then undergoes a substitution reaction with the crotyl halide. The stereochemical outcome is generally high, favoring the trans isomer.
Transition Metal-Free Approaches
Recent advancements have focused on the development of transition metal-free methods for the synthesis of organoboron compounds, driven by the desire to reduce costs and metal contamination in the final products. These methods often employ organometallic reagents, photoredox catalysis, or 1,2-metallate rearrangements.
Example: Synthesis via Grignard Reagent
One straightforward, albeit less stereoselective, approach involves the reaction of crotylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate). This method often yields a mixture of cis and trans isomers, requiring careful purification to isolate the desired trans product.
Purification and Characterization
The purification of boronic acid pinacol esters can present challenges due to their potential for hydrolysis and interaction with silica gel during chromatography.[7]
Chromatographic Purification
Flash column chromatography is the most common method for purifying this compound. To mitigate product loss and hydrolysis, several strategies can be employed:[7]
-
Deactivation of Silica Gel: Pre-treating the silica gel with a non-nucleophilic base like triethylamine can neutralize acidic silanol groups.[7]
-
Boric Acid Impregnation: Using silica gel impregnated with boric acid can suppress the over-adsorption of the pinacol ester.[7][8]
-
Anhydrous Conditions: Employing rigorously dried solvents and performing the chromatography under an inert atmosphere can prevent hydrolysis.[7]
Table 1: Typical Eluent Systems for Flash Chromatography
| Eluent System | Ratio (v/v) | Notes |
| Hexanes/Ethyl Acetate | 95:5 to 90:10 | A common starting point for elution. |
| Dichloromethane/Hexanes | Varies | Can provide alternative selectivity. |
Characterization
The structure and purity of this compound are typically confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key diagnostic signals. The vinyl protons of the trans isomer typically appear as a multiplet between 5.3 and 5.6 ppm. The methyl group attached to the double bond appears as a doublet around 1.6 ppm. The benzylic protons appear as a doublet around 1.9 ppm, and the twelve equivalent protons of the pinacol group give a sharp singlet at approximately 1.2 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the vinyl carbons, the methyl and methylene carbons of the crotyl group, and the carbons of the pinacol ester.
-
¹¹B NMR Spectroscopy: The boron NMR spectrum will exhibit a broad singlet, typically in the range of +30 to +35 ppm, which is characteristic of a tricoordinate boron atom in a pinacol ester.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Table 2: Key Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~5.4 | m | - | CH=CH |
| ¹H | ~1.9 | d | ~6.0 | CH₂ |
| ¹H | ~1.6 | d | ~6.0 | CH₃ |
| ¹H | ~1.2 | s | - | C(CH₃)₂ |
| ¹¹B | ~34 | br s | - | B |
Practical Considerations and Troubleshooting
-
Isomeric Purity: The presence of the cis isomer is a common impurity. Careful selection of the synthetic method and purification conditions is crucial to obtain high isomeric purity.
-
Hydrolysis: Boronic esters are susceptible to hydrolysis, especially in the presence of water or on acidic silica gel.[7] It is essential to use anhydrous solvents and consider deactivating the silica gel for chromatography.
-
Protodeboronation: Under certain conditions, particularly with strong acids or bases, the C-B bond can be cleaved, leading to the formation of butene. This side reaction can be minimized by careful control of the reaction pH and temperature.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established yet continually evolving field. The methodologies discussed in this guide, from classic palladium-catalyzed cross-couplings to emerging transition metal-free strategies, provide a robust toolkit for accessing this valuable reagent. A thorough understanding of the underlying reaction mechanisms, coupled with careful attention to purification and handling, is essential for successfully preparing and utilizing this compound in the synthesis of complex molecules that drive innovation in drug discovery and materials science.
References
- Jiang, M., & Morken, J. P. (2018). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters.
-
Wiley-VCH. Supporting Information. [Link]
- D. G. Hall, (Editor)
-
Organic Syntheses. Boronic esters. [Link]
- Das, K. K., Paul, S., & Panda, S. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 18(45), 8939-8974.
- Hitosugi, S., Nogi, K., & Yorimitsu, H. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 47(6), 801-803.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [Link]
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ResearchGate. Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. [Link]
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School of Chemistry | University of Bristol. and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. [Link]
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The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]
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Reddit. Boronic acid pinacol ester deprotection. [Link]
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Organoboron compounds. (Z)-crotylboronic acid pinacol ester. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(5), 1561–1573.
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Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
- da Silva, A. C., et al. (2021).
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Magritek. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. [Link]
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.
-
Supporting Information. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]
- Studer, A., & Curran, D. P. (2016). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 7(1), 47–51.
-
Frontier Specialty Chemicals. Iodomethylboronic acid pinacol ester. [Link]
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Introduction: The Synthetic Utility and Structural Imperative of (E)-Crotylboronic Acid Pinacol Ester
An In-Depth Technical Guide to the Structural Analysis of (E)-Crotylboronic Acid Pinacol Ester
(E)-Crotylboronic acid pinacol ester, formally known as trans-2-(2-buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a cornerstone reagent in modern organic synthesis. Its prominence stems from its role as a versatile building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and highly diastereoselective additions to carbonyl compounds.[1][2] The precise three-dimensional arrangement of this molecule, specifically the (E)-geometry of the carbon-carbon double bond, is paramount. This stereochemistry directly dictates the stereochemical outcome of subsequent reactions, making its unambiguous confirmation a critical step in quality control and reaction planning for researchers in synthetic chemistry and drug development.
This guide provides a comprehensive, multi-faceted approach to the structural elucidation of (E)-crotylboronic acid pinacol ester. We will move beyond procedural outlines to explore the causality behind analytical choices, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Finally, we will discuss the definitive, albeit challenging, method of X-ray crystallography, presenting a holistic workflow for ensuring the structural integrity of this vital synthetic intermediate.
Foundational Stability: The Role of the Pinacol Ester
Before delving into analysis, it is crucial to understand why the pinacol ester form is overwhelmingly preferred over the free boronic acid. Boronic acids are notoriously susceptible to dehydration, which leads to the formation of cyclic trimers known as boroxines.[3] This process complicates handling, stoichiometry, and reaction kinetics. The pinacol ester protects the boronic acid moiety within a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.[3] This protection confers several key advantages:
-
Enhanced Stability: Pinacol esters are significantly less prone to dehydration and protodeboronation, granting them a longer shelf-life and greater tolerance to a wider range of reaction conditions.[3][4]
-
Improved Handling: They are typically liquids or low-melting solids that are less sensitive to air and moisture than their free acid counterparts.[3]
-
Favorable Physical Properties: Their increased lipophilicity often results in better solubility in common organic solvents used for synthesis and purification.
This inherent stability is a foundational principle that informs the entire analytical workflow.
The Analytical Workflow: A Multi-Technique Approach
A robust structural confirmation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. The logical flow of analysis ensures that each technique provides complementary information, building a comprehensive structural picture.
Caption: Workflow for the comprehensive structural analysis of (E)-crotylboronic acid pinacol ester.
Spectroscopic Characterization: Assembling the Structural Puzzle
Spectroscopy provides the primary evidence for the compound's identity, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR is the most powerful tool for elucidating the structure of (E)-crotylboronic acid pinacol ester in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a nearly complete picture of the molecule.
The ¹H NMR spectrum is definitive for confirming the crucial (E)- (or trans-) geometry of the double bond. The key lies in the coupling constant (J-value) between the two vinylic protons. A large coupling constant (typically >14 Hz) is characteristic of a trans relationship, while a smaller coupling constant (typically 7-12 Hz) indicates a cis relationship.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Key Insight |
| Pinacol Methyls (12H) | ~1.24 | Singlet (s) | N/A | Confirms the pinacol ester moiety. |
| Allylic Protons (-CH₂-B, 2H) | ~1.55 | Doublet (d) | ~7.5 | Shows coupling to the adjacent vinylic proton. |
| Vinylic Methyl (CH₃-C=, 3H) | ~1.68 | Doublet (d) | ~6.0 | Shows coupling to the adjacent vinylic proton. |
| Vinylic Protons (-CH=CH-) | ~5.3-5.5 | Multiplet (m) | J_trans_ ≈ 18 Hz | This large coupling constant is the definitive confirmation of (E)-stereochemistry. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified (E)-crotylboronic acid pinacol ester in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is the solvent of choice due to its ability to dissolve the analyte and its well-defined residual solvent peak for referencing.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is critical for resolving the vinylic multiplet.
-
Data Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Integrate all signals to confirm the proton ratios.
-
Analyze the coupling patterns and measure the J-values, paying special attention to the vinylic protons.
-
While ¹H NMR confirms the stereochemistry, ¹³C and ¹¹B NMR validate the carbon skeleton and the boron environment.
| Technique | Key Observables | Insight Provided |
| ¹³C NMR | Olefinic carbons (~125-135 ppm), Pinacol quaternary carbons (~83 ppm), Pinacol methyls (~25 ppm). The C-B signal is often broad or unobserved due to quadrupolar relaxation.[5] | Confirms the carbon backbone and the presence of the dioxaborolane ring. |
| ¹¹B NMR | A single, broad signal typically in the range of δ 30-35 ppm.[5] | Confirms the presence of a single, tricoordinate boron species, consistent with the boronic ester structure. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the B-O and C=C bonds provide strong, characteristic signals.
| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity | Significance |
| C-H stretch (sp²) | 3000-3100 | Medium | Vinylic C-H bonds |
| C-H stretch (sp³) | 2850-3000 | Strong | Aliphatic C-H bonds |
| C=C stretch | 1640-1680 | Medium | Alkene double bond |
| B-O stretch | 1300-1380 | Very Strong | Characteristic of the boronic ester |
| C-H bend (trans-alkene) | 960-980 | Strong | Further evidence of (E)-geometry |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid (E)-crotylboronic acid pinacol ester directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Analysis: The resulting transmittance or absorbance spectrum should be analyzed for the presence of the characteristic peaks listed in the table above. The very strong B-O stretch is a key diagnostic peak.[6]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight, confirming the elemental composition of the molecule.
-
Expected Mass: The monoisotopic mass of C₁₀H₁₉BO₂ is 182.1478 g/mol .
-
Technique: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.[7]
-
Observation: In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z of 183.1556. Observing this mass with high accuracy (within 5 ppm of the calculated value) provides unambiguous confirmation of the molecular formula.[5]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The high volatility and polarity of these solvents make them ideal for ESI.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The data should be collected in high-resolution mode to allow for accurate mass determination.
-
Analysis: Identify the peak corresponding to [M+H]⁺ and compare its measured m/z value to the calculated theoretical value.
Definitive Structure: X-ray Crystallography
While the collective spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure.[8][9] It provides a precise three-dimensional map of electron density, allowing for the unambiguous determination of connectivity, bond lengths, bond angles, and stereochemistry in the solid state.[10][11]
The primary challenge for (E)-crotylboronic acid pinacol ester is that it is a liquid at room temperature (density ~0.888 g/mL). Therefore, obtaining a single crystal suitable for diffraction requires specialized low-temperature crystallization techniques.
Caption: The fundamental workflow of single-crystal X-ray diffraction analysis.
Protocol Overview: Low-Temperature Crystallization and Diffraction
-
Crystallization: The most common method is in situ crystallization on the diffractometer. A small amount of the liquid is sealed in a capillary tube and mounted on the goniometer. A controlled stream of cold nitrogen gas (e.g., at 100 K) is used to slowly freeze the liquid. Often, an annealing process of controlled warming and re-cooling is required to encourage the formation of a single crystalline domain rather than a polycrystalline or amorphous solid.
-
Data Collection: Once a suitable single crystal is formed, it is irradiated with a monochromatic X-ray beam.[10] The crystal is rotated, and the diffraction pattern—a unique array of spots—is recorded on a detector.[10]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. A molecular model is then built into this map, and its atomic positions are computationally refined to best fit the experimental data. The final refined structure provides precise atomic coordinates.[11]
Conclusion
The thorough structural analysis of (E)-crotylboronic acid pinacol ester is a critical exercise for any researcher intending to use it in stereoselective synthesis. A logical, multi-technique approach is essential. ¹H NMR serves as the primary tool for confirming the vital (E)-stereochemistry through the measurement of vinylic coupling constants. This is supported by ¹³C and ¹¹B NMR for skeletal and boron-environment confirmation. FT-IR and high-resolution mass spectrometry provide rapid and definitive validation of functional groups and molecular formula, respectively. While X-ray crystallography presents the gold standard for an unambiguous 3D structure, its application requires specialized low-temperature techniques. By integrating the evidence from these methods, a scientist can proceed with confidence, knowing the precise structure of this powerful synthetic tool.
References
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform
- Supporting Inform
- Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Royal Society of Chemistry.
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Dakenchem.
- Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105230.
- Synthesis and Application of Boronic Acid Deriv
- Barth, R. F., et al. (1994). Fourier transform infrared (FTIR) spectrometry for the assay of polyhedral boron compounds in plasma and pharmaceutical formulations. Pharmaceutical Research, 11(5), 723-728. PubMed.
- trans-Crotylboronic acid pinacol ester 95%. Sigma-Aldrich.
- Crotylboronic acid pinacol ester. Sigma-Aldrich.
- X-ray Crystallography. Chemistry LibreTexts.
- X-ray crystallography. Wikipedia.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- 481. Infrared spectra of boron compounds. Journal of the Chemical Society (Resumed), 2582-2589. Royal Society of Chemistry.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC C
- Strategies for the analysis of highly reactive pinacolboronate esters.
- Understanding x-ray crystallography structures. YouTube.
- X-Ray Crystallography of Chemical Compounds. The Open Spectrocopy Journal, 2, 37-48.
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In-Depth Technical Guide: (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 69611-02-5)
This guide provides a comprehensive technical overview of (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as trans-crotylboronic acid pinacol ester. This versatile reagent is a cornerstone in modern organic synthesis, valued for its role in the stereoselective construction of carbon-carbon bonds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth characterization data, proven experimental protocols, and insights into its application.
Introduction and Core Significance
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block in organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[] Its utility stems from the presence of the boronic acid pinacol ester functional group, which allows for the transfer of the crotyl group to various organic electrophiles with high stereoselectivity. The "E" configuration of the double bond is crucial for the predictable formation of trans-alkenes in many synthetic transformations. This reagent's stability, ease of handling compared to the corresponding boronic acid, and compatibility with a wide range of functional groups make it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use and the successful interpretation of reaction outcomes. The data presented below has been compiled from reliable chemical suppliers and literature sources.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 69611-02-5 | [2][3] |
| Molecular Formula | C₁₀H₁₉BO₂ | [2] |
| Molecular Weight | 182.07 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 0.888 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.434 | [2] |
| Boiling Point | 68-76 °C at 7 mmHg | [4] |
| Flash Point | 63 °C (145.4 °F) | |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data (Predicted and Exemplary)
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the crotyl group and the pinacol ester methyl groups. The coupling constants between the vinylic protons are diagnostic for the trans configuration of the double bond.
-
¹³C NMR (Carbon-13 NMR): The carbon spectrum will show distinct resonances for the different carbon environments in the molecule. The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching from the alkyl and alkenyl groups.
-
C=C stretching of the trans-double bond.
-
Strong B-O stretching vibrations characteristic of the dioxaborolane ring.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of alkyl groups from the pinacol ester or cleavage of the crotyl group.
Synthesis and Experimental Protocols
The synthesis of (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is well-established in the chemical literature. A common and efficient method involves the reaction of the corresponding Grignard reagent with a boronic acid ester.
Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for the preparation of this compound.
Sources
Stereochemistry of trans-crotylboronates
An In-depth Technical Guide to the Stereochemistry of trans-Crotylboronates in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The crotylboration of carbonyl compounds stands as a cornerstone of modern asymmetric synthesis, providing a reliable and highly predictable method for constructing stereochemically rich homoallylic alcohols. These structures are prevalent in a vast array of polyketide natural products and pharmaceutically active molecules. The stereochemical outcome of this reaction is exquisitely controlled by the geometry of the crotylboronate reagent. This guide provides a deep dive into the stereochemistry of trans-(E)-crotylboronates, elucidating the mechanistic underpinnings of their remarkable diastereoselectivity and enantioselectivity. We will explore the foundational Zimmerman-Traxler model, the synthesis of key reagents, detailed experimental protocols, and the practical considerations that enable chemists to harness this powerful transformation with precision.
The Principle of Stereochemical Transfer in Crotylboration
The addition of a crotylboronate to an aldehyde creates two new stereocenters. The profound utility of this reaction lies in its stereospecificity: the geometry of the carbon-carbon double bond in the crotylboronate directly dictates the relative stereochemistry of the newly formed C-C and C-O bonds in the product.
Specifically:
-
trans-(E)-Crotylboronates react with aldehydes to afford anti -homoallylic alcohols.
-
cis-(Z)-Crotylboronates react with aldehydes to afford syn -homoallylic alcohols.[1][2][3]
This predictable transfer of stereochemical information is rationalized by a highly ordered, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[1][4][5][6]
The Zimmerman-Traxler Transition State: A Predictive Model
Proposed by Howard Zimmerman and Marjorie Traxler in 1957 for the Ivanov and Reformatski reactions, this model has been successfully applied to explain the stereochemical outcomes of allyl- and crotylboration reactions.[4][5] The reaction proceeds through a cyclic transition state where the boron atom coordinates to the aldehyde's carbonyl oxygen. This coordination brings the reacting partners into a well-defined geometry.
For a trans-(E)-crotylboronate, the reaction proceeds through a chair-like transition state where both the aldehyde substituent (R) and the methyl group of the crotyl unit occupy pseudo-equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[3][5][7] This arrangement leads directly to the formation of the anti diastereomer.
Below is a visualization of the favored transition state for the reaction of a trans-(E)-crotylboronate with an aldehyde.
Caption: Favored chair-like transition state for an (E)-crotylboronate.
This high degree of organization is why crotylboronates are classified as "Type I" reagents, which react through closed, cyclic transition states and exhibit high stereospecificity.[4] The short B-O and B-C bonds create a very tight transition state, ensuring a high-fidelity transfer of the alkene geometry to the product's stereocenters.[2]
Achieving Enantioselectivity: The Role of Chiral Auxiliaries
While the geometry of the crotylboronate controls diastereoselectivity, achieving enantioselectivity requires the introduction of a chiral element. Pioneering work by Herbert C. Brown and William R. Roush demonstrated that attaching chiral ligands to the boron atom effectively controls the facial selectivity of the aldehyde addition.
Brown's Chiral Crotylboranes
Brown developed chiral crotylboranes derived from α-pinene, namely B-crotyldiisopinocampheylborane (Ipc₂BCr). Both enantiomers of α-pinene are readily available, providing access to either enantiomer of the homoallylic alcohol product.[1][3][8] The reaction proceeds rapidly even at low temperatures (-78 °C), and the steric bulk of the isopinocampheyl groups effectively shields one face of the crotyl group, directing the aldehyde to attack from the less hindered face.[1][3]
Roush's Chiral Crotylboronates
Roush developed highly effective chiral crotylboronates using tartrate esters as chiral auxiliaries.[9] These reagents, such as diisopropyl tartrate (DIPT) modified crotylboronates, are often more stable and easier to handle than the corresponding boranes. The tartrate-derived boronates provide excellent levels of enantioselectivity across a broad range of aldehydes.[9] The stereochemical outcome is rationalized by a model where steric interactions between the aldehyde R-group and the ester carbonyl of the chiral auxiliary are minimized in the favored transition state.
Synthesis of trans-Crotylboronates
The reliable synthesis of geometrically pure trans-crotylboronates is paramount for achieving high diastereoselectivity. Several methods have been established.
-
From trans-2-Butene: A common route involves the deprotonation of trans-2-butene using a strong base (like potassium tert-butoxide and n-butyllithium) followed by reaction with a trialkyl borate or boronic ester.[10]
-
Isomerization: Transition-metal catalyzed isomerization of homoallylic bisboronates can also generate the desired (E)-crotylboronate.
Experimental Protocol: Asymmetric Crotylation using a Roush-type Reagent
This protocol provides a representative, step-by-step methodology for the asymmetric crotylation of an aldehyde using a tartrate-modified (E)-crotylboronate.
Objective: To synthesize an anti-homoallylic alcohol with high diastereo- and enantioselectivity.
Materials:
-
(E)-Crotylboronic acid pinacol ester
-
(R,R)-Diisopropyl tartrate (DIPT)
-
Anhydrous Toluene
-
4 Å Molecular Sieves (powdered, activated)
-
Aldehyde (e.g., Benzaldehyde)
-
Diethylether
-
Diethanolamine
-
Standard workup and purification reagents (e.g., saturated aq. NaHCO₃, brine, MgSO₄, silica gel)
Workflow Diagram:
Caption: General workflow for Roush asymmetric crotylboration.
Step-by-Step Procedure:
-
Preparation of the Chiral Reagent: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine (E)-crotylboronic acid pinacol ester (1.0 eq) and (R,R)-DIPT (1.1 eq). Stir the mixture neat at room temperature for 1-2 hours. The transesterification process generates the active chiral crotylboronate.
-
Reaction Setup: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.2-0.5 M). Add freshly activated, powdered 4 Å molecular sieves (approx. 100-200 mg per mmol of aldehyde). The sieves are crucial for removing trace water, which can hydrolyze the boronate and lead to a racemic background reaction.
-
Cooling: Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of the aldehyde (1.2 eq) in anhydrous toluene to the cold slurry over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 3 to 6 hours. The low temperature is critical for maximizing enantioselectivity.[1]
-
Workup: Quench the reaction at -78 °C by adding diethanolamine (2.0 eq). This sequesters the tartrate auxiliary as a stable complex. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filtration and Extraction: Dilute the mixture with diethyl ether and filter through a pad of celite to remove the molecular sieves and the diethanolamine-boronate complex. Wash the filter cake with additional diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure anti-homoallylic alcohol.
Data Presentation: Performance of trans-Crotylboronates
The effectiveness of chiral trans-crotylboronates is demonstrated by the high levels of stereocontrol achieved with various aldehydes. The table below summarizes representative data from the literature.
| Entry | Chiral Auxiliary | Aldehyde | Product Diastereoselectivity (anti:syn) | Enantiomeric Excess (% ee) | Reference |
| 1 | (+)-Ipc₂ | Benzaldehyde | >99:1 | 96 | Brown, H.C. et al. |
| 2 | (+)-Ipc₂ | Acetaldehyde | >99:1 | >99 | Brown, H.C. et al.[1] |
| 3 | (R,R)-DIPT | Benzaldehyde | 97:3 | 86 | Roush, W.R. et al.[9] |
| 4 | (R,R)-DIPT | Isobutyraldehyde | >98:2 | 91 | Roush, W.R. et al.[9] |
| 5 | (R,R)-DIPT | Cyclohexanecarboxaldehyde | >98:2 | 95 | Roush, W.R. et al. |
Note: Ipc = Isopinocampheyl; DIPT = Diisopropyl tartrate. Selectivities can vary with specific reaction conditions.
Conclusion and Outlook
The reaction of trans-crotylboronates with aldehydes is a powerful and reliable tool for asymmetric synthesis. Its high degree of predictability, rooted in the well-understood Zimmerman-Traxler transition state, allows chemists to construct complex acyclic structures with precise control over stereochemistry. The development of robust chiral auxiliaries by pioneers like Brown and Roush has transformed this reaction into a staple methodology in both academic research and industrial drug development. Future advancements will likely focus on developing new catalytic systems that obviate the need for stoichiometric chiral auxiliaries, further enhancing the efficiency and sustainability of this indispensable transformation.[4][11]
References
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Gao, S., Chen, J., & Chen, M. (2019). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. Chemical Science. [Link]
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Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol·SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
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Brown Allylation and Crotylation Reactions. (n.d.). Harvard University, Myers Research Group. [Link]
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Organo-main-group chemistry (Boron) - Crotyl boranes react stereospecifically (Z-crotyl boronate). (n.d.). ChemTube3D, University of Liverpool. [Link]
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Roush Asymmetric Allylation. (n.d.). NROChemistry. [Link]
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Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. [Link]
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Chen, M. et al. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Letters. [Link]
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Boiarska, Z., Braga, T., Silvani, A., & Passarella, D. (2020). Brown Allylation: Application to the Synthesis of Natural Products. University of Milan. [Link]
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Panek, J. S. et al. (2015). Catalytic asymmetric crotylation of aldehydes: application in total synthesis of (-)-elisabethadione. PubMed. [Link]
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Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
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Krische, M. J. et al. (2015). anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst. PubMed Central. [Link]
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Schaus, S. E. et al. (n.d.). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PubMed Central. [Link]
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Soderquist, J. A. et al. (2005). Asymmetric allyl- and crotylboration with the robust, versatile, and recyclable 10-TMS-9-borabicyclo[3.3.2]decanes. PubMed. [Link]
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Physical properties of trans-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to the Physical Properties of trans-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, more commonly known in the field as trans-Crotylboronic acid pinacol ester or (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile organoboron compound with significant utility in modern organic synthesis.[1][] As a key building block, its exceptional reactivity and stereochemical definition make it an indispensable tool in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents targeting a range of diseases.[]
The strategic incorporation of the pinacol ester moiety imparts greater stability compared to the corresponding free boronic acid, rendering the compound more amenable to storage, handling, and a broader scope of reaction conditions.[3] However, a nuanced understanding of its physical properties, spectroscopic signatures, and handling requirements is paramount for its effective and safe utilization. This guide provides a comprehensive technical overview of these properties, grounded in authoritative data to support laboratory and development workflows.
Chemical Identity and Structure
Precise identification is the foundation of chemical synthesis and analysis. The compound is defined by several key identifiers and a distinct structure that dictates its reactivity.
| Identifier | Value |
| IUPAC Name | 2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1][] |
| Common Synonyms | This compound, E-Crotylboronic acid pinacol ester[][4] |
| CAS Number | 69611-02-5[1][4][5] |
| Molecular Formula | C₁₀H₁₉BO₂[1][][5] |
| Molecular Weight | 182.07 g/mol [][4][5] |
| InChI Key | ARSSMJZIAKUXEW-VOTSOKGWSA-N[5] |
| Canonical SMILES | C\C=C\CB1OC(C)(C)C(C)(C)O1[5] |
The structure consists of two primary functional components: the trans-crotyl group, which provides the reactive center for carbon-carbon bond formation, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolboronate) ring. This pinacol protecting group sterically shields the boron atom, reducing its susceptibility to degradation pathways like oxidation and protodeboronation, although a sensitivity to hydrolysis remains.[3][6]
Core Physical and Thermochemical Properties
The bulk physical properties of the compound are critical for process design, purification, and safety assessments. It exists as a combustible liquid under standard conditions.[1][5]
| Property | Value | Source(s) |
| Appearance | Liquid | [5] |
| Density | 0.888 g/mL at 25 °C | [][5] |
| Refractive Index (n₂₀/D) | 1.434 | [][5] |
| Flash Point | 63 °C (145.4 °F) - Closed Cup | [5] |
| Boiling Point | Data not available at atmospheric pressure; high-boiling liquid. |
Note on Boiling Point: Like many organoboron pinacol esters, this compound has a relatively high boiling point and is typically purified by distillation under reduced pressure. For context, related, smaller boronic esters have boiling points such as 42-43 °C at 50 mmHg and 73 °C at 15 mmHg.[7]
Spectroscopic Characterization for Structural Verification
Unambiguous characterization is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral signatures for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. Deuterated chloroform (CDCl₃) is a common solvent for analysis.[8]
-
¹H NMR: The proton spectrum provides key information about the connectivity and stereochemistry.
-
Vinylic Protons (δ ≈ 5.3-5.6 ppm): Two distinct multiplets corresponding to the two protons of the CH =CH double bond. The large coupling constant (J ≈ 15 Hz) between these protons is diagnostic of the trans (E) configuration.
-
Allylic Protons (δ ≈ 1.7-1.9 ppm): A doublet corresponding to the two protons on the carbon adjacent to the boron atom (-CH₂ -B).
-
Olefinic Methyl Protons (δ ≈ 1.6-1.7 ppm): A doublet corresponding to the three protons of the methyl group attached to the double bond (CH₃ -CH=).
-
Pinacol Methyl Protons (δ ≈ 1.2-1.3 ppm): A sharp singlet, integrating to twelve protons, representing the four equivalent methyl groups of the pinacol ester (B-O-C(CH₃ )₂).
-
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments.
-
Olefinic Carbons (δ ≈ 125-135 ppm): Two distinct signals for the two carbons of the C=C double bond.
-
Pinacol Quaternary Carbons (δ ≈ 83-84 ppm): A single signal for the two equivalent carbons of the pinacol ring bonded to oxygen (C (CH₃)₂).
-
Pinacol Methyl Carbons (δ ≈ 24-25 ppm): A single, strong signal for the four equivalent methyl groups.
-
Olefinic Methyl Carbon (δ ≈ 17-18 ppm): A signal for the terminal methyl group.
-
Allylic Carbon (C-B): This signal is often broad due to quadrupolar relaxation from the adjacent boron-11 nucleus and may not be precisely localized or observed.[9]
-
-
¹¹B NMR: This technique is specific for observing the boron nucleus. For a tricoordinate boronic ester of this type, a single broad peak is expected in the range of δ ≈ 30-31 ppm , confirming the trigonal planar geometry of the boron atom.[9]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups through their vibrational frequencies.
-
~3015-3030 cm⁻¹: C-H stretch (vinylic)
-
~2850-2980 cm⁻¹: C-H stretch (aliphatic)
-
~1640-1680 cm⁻¹: C=C stretch
-
~1310-1370 cm⁻¹: B-O stretch (strong and characteristic)
-
~965 cm⁻¹: C-H out-of-plane bend, which is characteristic of a trans-disubstituted alkene.
Stability, Storage, and Safe Handling
Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.
-
Stability: Pinacol boronic esters offer a significant stability advantage over free boronic acids.[3] However, they are susceptible to hydrolysis, particularly in the presence of water, acid, or base, which cleaves the ester to form pinacol and the corresponding boronic acid.[6] Therefore, reactions utilizing this reagent should be conducted under anhydrous conditions.
-
Storage: The recommended storage condition is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[][5][10] This minimizes degradation from atmospheric moisture and hydrolysis. The material should be stored in a dry, well-ventilated area.[11]
-
Safety and Handling:
-
Hazards: The compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[1] It has a water hazard class of 3 (WGK 3), indicating it is severely hazardous to water.[5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required.[5] Work should be performed in a well-ventilated fume hood.
-
Experimental Protocol: Standard NMR Characterization
This protocol outlines a self-validating system for the routine identity and purity confirmation of this compound. The causality behind using a deuterated solvent is to prevent a large, interfering solvent signal in ¹H NMR, while the addition of an internal standard like TMS provides a universal reference point.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural verification.
Step-by-Step Methodology
-
Sample Preparation: a. Under an inert atmosphere if the sample is particularly sensitive, accurately weigh 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, anhydrous source, typically stored over molecular sieves. c. Gently agitate the vial until the sample is fully dissolved. d. Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock onto the deuterium signal from the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio. d. Following proton acquisition, acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program like zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Analysis: a. Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. b. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm or TMS if used. Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. c. Integrate the signals in the ¹H spectrum to determine the relative ratios of protons in different environments. d. Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to confirm they match the expected values for the target structure as detailed in Section 3.1. e. Assess the purity by looking for extraneous peaks in both the ¹H and ¹³C spectra.
Conclusion
trans-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a foundational reagent whose utility is directly tied to its well-defined physical and chemical properties. Its character as a liquid with moderate stability allows for convenient handling, while its distinct spectroscopic profile enables straightforward confirmation of identity and purity. A thorough understanding of its properties, particularly its sensitivity to hydrolysis and its specific safety requirements, is essential for leveraging this powerful synthetic tool to its full potential in research and development environments.
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Hesse, M. J., et al. (2012). Supporting Information for "Stereospecific Allylboration of Aldehydes and Ketones using Potassium Allyltrifluoroborates and Boronic Esters". Angewandte Chemie, Supporting Information. Available from: [Link]
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PubChem. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Available from: [Link]
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Sayes, M., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available from: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of trans--Crotylboronic Acid Pinacol Ester
Abstract
trans-Crotylboronic acid pinacol ester, also known as (E)-2-(but-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a pivotal reagent in modern organic synthesis, prized for its role in the stereoselective construction of carbon-carbon bonds. Its utility in transformations such as the Suzuki-Miyaura coupling and allylboration reactions makes a thorough understanding of its structural and spectroscopic properties essential for researchers in synthetic chemistry and drug development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. We delve into the interpretation of these spectra, offering insights into how each signal validates the molecule's unique structure and stereochemistry. Furthermore, a detailed, field-proven synthesis protocol is presented, ensuring researchers can both produce and verify this critical synthetic building block with confidence.
Molecular Structure and Synthetic Significance
This compound is a stable, easily handled derivative of crotylboronic acid. The pinacol ester group serves as a protecting group, enhancing the compound's stability towards air and moisture compared to the free boronic acid, while still allowing for facile transmetalation in catalytic cycles. The defining feature of this molecule is the trans (or E) configuration of the double bond, which is crucial for controlling the stereochemical outcome of its reactions. The ability to transfer the crotyl group with retention of this geometry is fundamental to its application in asymmetric synthesis.
Below is the chemical structure of the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing unambiguous confirmation of its connectivity and, critically, the trans stereochemistry of the alkene.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. Each signal's chemical shift, multiplicity, and coupling constant are diagnostic of its electronic environment and neighboring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pinacol Methyls | ~1.25 | singlet | 12H | - |
| Allylic CH₂ | ~1.65 | doublet | 2H | ~7.6 |
| Alkene CH₃ | ~1.68 | doublet | 3H | ~6.0 |
| Olefinic Protons | ~5.30 - 5.55 | multiplet | 2H | - |
Expert Interpretation:
-
Pinacol Protons (12H, s, ~1.25 ppm): The twelve equivalent protons of the four methyl groups on the pinacol ring appear as a sharp, intense singlet. This is a hallmark of the pinacol ester moiety and its high symmetry.
-
Allylic Methylene Protons (2H, d, ~1.65 ppm): These protons are adjacent to the boron atom and the double bond. Their signal appears as a doublet due to coupling with the adjacent olefinic proton. The chemical shift is downfield from a typical alkane due to the influence of the adjacent π-system and the boron atom.
-
Alkene Methyl Protons (3H, d, ~1.68 ppm): The methyl group attached to the double bond gives rise to a doublet, coupling to the adjacent vinyl proton.
-
Olefinic Protons (2H, m, ~5.30-5.55 ppm): These are the most diagnostic signals. They appear as a complex multiplet in the downfield region characteristic of vinyl protons. The large coupling constant between these two protons (typically > 15 Hz) is the definitive evidence for the trans configuration of the double bond. In contrast, a cis isomer would exhibit a much smaller coupling constant (typically 6-12 Hz).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pinacol Methyls | ~24.8 |
| Alkene CH₃ | ~17.8 |
| Allylic CH₂ | ~25.0 (often broad) |
| Pinacol Quaternary Carbons | ~83.2 |
| Olefinic CH | ~124.5 |
| Olefinic CH | ~132.0 |
Expert Interpretation:
-
Broadened Allylic Carbon Signal: The carbon atom directly attached to the boron (the allylic CH₂) often appears as a broad signal or may not be observed at all. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (¹¹B has a nuclear spin I = 3/2), a characteristic feature in the ¹³C NMR spectra of organoboranes.
-
Olefinic Carbons: The two sp² hybridized carbons of the double bond are clearly visible in the downfield region (~124-132 ppm), confirming the presence of the alkene functional group.
-
Pinacol Carbons: The signals for the methyl carbons (~24.8 ppm) and the quaternary carbons of the pinacol ring (~83.2 ppm) are highly characteristic and confirm the presence of the boronic ester protecting group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2978, 2930 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1640 | C=C stretch | Alkene |
| ~1370, 1315 | B-O stretch | Boronic Ester |
| ~1145 | C-O stretch | Ester |
| ~965 | =C-H bend | trans-Alkene (out-of-plane) |
Expert Interpretation:
-
The Diagnostic trans-Alkene Bend: The most crucial peak in the IR spectrum for confirming the stereochemistry is the strong absorption at approximately 965 cm⁻¹. This band is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene and is often absent or shifted in the corresponding cis-isomer.
-
B-O and C-O Stretches: The strong and prominent bands in the 1370-1145 cm⁻¹ region are characteristic of the B-O and C-O stretching vibrations within the pinacol boronic ester group. These intense absorptions are a reliable indicator of the dioxaborolane ring system.
-
C=C Stretch: A weaker absorption around 1640 cm⁻¹ corresponds to the C=C stretching vibration of the alkene double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (Molecular Formula: C₁₀H₁₉BO₂, Molecular Weight: 182.07 g/mol ), the expected data from an electron ionization (EI) or electrospray ionization (ESI) experiment would be:
| m/z Value | Interpretation |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 127 | [M - C₄H₇]⁺ |
| 83 | [Pinacol-O-B]⁺ Fragment |
| 55 | [C₄H₇]⁺ (Crotyl Cation) |
Expert Interpretation:
The mass spectrum will typically show the molecular ion peak at m/z 182. Common fragmentation pathways include the loss of a methyl group ([M-15]⁺) from the pinacol ester, cleavage of the crotyl group ([M-55]⁺), or fragmentation of the dioxaborolane ring. The observation of these characteristic fragments provides strong evidence for the proposed structure.
Experimental Protocol: Synthesis and Characterization
The synthesis of boronic esters is a well-established procedure in organic chemistry. A reliable method for preparing this compound involves the reaction of the corresponding Grignard reagent with a trialkyl borate followed by esterification with pinacol.
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings and dry tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of trans-1-bromobut-2-ene in dry THF to the magnesium suspension. Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of triisopropyl borate in dry THF. Stir the mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Hydrolysis and Esterification: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. To the crude boronic acid, add pinacol and an equal volume of a non-polar solvent like hexanes. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Remove the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless liquid.
Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in sections 2, 3, and 4. The obtained spectra should match the reference data for pure this compound.
Conclusion
The spectroscopic characterization of this compound is unambiguous and relies on the synergy of NMR, IR, and MS techniques. Key diagnostic features include the large coupling constant of the olefinic protons in the ¹H NMR spectrum, the characteristic out-of-plane bending vibration in the IR spectrum that confirms the trans-geometry, and the molecular ion peak in the mass spectrum. This guide provides the foundational data and interpretive insights necessary for researchers to confidently synthesize, identify, and employ this versatile reagent in their synthetic endeavors.
References
- At the time of generation, a specific, citable primary literature source containing a complete set of the presented idealized spectroscopic data for this compound was not found in the search results.
-
PubChem. (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
Methodological & Application
Application Notes and Protocols: Asymmetric Allylboration of Aldehydes using trans-Crotylboronates
Introduction: Crafting Chirality with Precision
The asymmetric crotylboration of aldehydes stands as a cornerstone reaction in modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the generation of chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The use of trans-(E)-crotylboronates is particularly significant as it reliably furnishes anti-homoallylic alcohols, a stereochemical relationship frequently encountered in complex molecular architectures.
This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of the asymmetric allylboration of aldehydes using trans-crotylboronates. We will delve into the mechanistic rationale for the high stereoselectivity observed, discuss the application of widely-used chiral reagents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Theoretical Framework: The Zimmerman-Traxler Model
The remarkable stereoselectivity of the crotylboration of aldehydes is rationalized by the Zimmerman-Traxler model, which postulates a highly ordered, chair-like six-membered cyclic transition state.[1][2][3][4] In this model, the boron atom of the crotylboronate coordinates to the carbonyl oxygen of the aldehyde, bringing the two reactants into close proximity.
Several key features of this transition state dictate the stereochemical outcome:
-
Chair-like Conformation: The reactants adopt a chair-like arrangement to minimize torsional strain.
-
Equatorial Substituents: To alleviate steric hindrance, the larger substituents on both the aldehyde (R) and the crotylboronate (the chiral auxiliary) preferentially occupy pseudo-equatorial positions.[2][5]
-
Olefin Geometry Transfer: The geometry of the crotyl double bond is directly translated into the relative stereochemistry of the product. A trans-(E)-crotylboronate leads to the formation of an anti-diastereomer, while a cis-(Z)-crotylboronate yields the syn-diastereomer.[5][6]
This predictable relationship between reactant geometry and product stereochemistry is a powerful tool for synthetic chemists, allowing for the rational design of synthetic routes to complex target molecules.
Caption: Zimmerman-Traxler transition state for (E)-crotylboronate addition to an aldehyde.
Key Reagents and Chiral Auxiliaries
The success of asymmetric crotylboration hinges on the use of effective chiral auxiliaries to control the facial selectivity of the aldehyde. Two of the most influential and widely adopted systems are those developed by Herbert C. Brown and William R. Roush.
Brown's B-Crotyldiisopinocampheylboranes
Brown's reagents utilize isopinocampheyl (Ipc) ligands derived from the readily available chiral pool terpenes (+)-α-pinene and (-)-α-pinene.[7] These reagents, such as B-allyldiisopinocampheylborane, react with aldehydes to provide homoallylic alcohols with high levels of enantioselectivity.[5][7] The steric bulk of the Ipc ligands effectively shields one face of the allyl or crotyl group, directing the aldehyde to attack from the less hindered face.[8]
Roush's Tartrate-Derived Crotylboronates
Roush and his coworkers developed a highly practical and versatile class of chiral crotylboronates derived from diisopropyl tartrate (DIPT).[9][10][11] These reagents are easily prepared, can be stored for extended periods, and exhibit excellent levels of diastereo- and enantioselectivity in their reactions with a wide range of aldehydes.[12] The use of (+)- or (-)-DIPT allows for access to either enantiomer of the desired homoallylic alcohol product. The esterification of crotylboronic acid with DIPT provides the chiral reagent.[12]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the preparation of a Roush-type tartrate-derived trans-crotylboronate and its subsequent reaction with a representative aldehyde.
Protocol 1: Preparation of (S,S)-Diisopropyl Tartrate (E)-Crotylboronate
This protocol is adapted from the procedure reported by Roush and coworkers.[12]
Materials:
-
trans-2-Butene
-
n-Butyllithium (n-BuLi) in hexanes
-
Potassium tert-butoxide (t-BuOK)
-
Triisopropyl borate
-
(S,S)-Diisopropyl tartrate ((S,S)-DIPT)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Dry, argon-flushed glassware
Procedure:
-
Generation of (E)-Crotylpotassium: To a solution of potassium tert-butoxide (1.05 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add trans-2-butene (1.2 equiv). To this mixture, add n-butyllithium (1.0 equiv) dropwise, maintaining the temperature at -78 °C. After the addition is complete, warm the reaction mixture to -45 °C and stir for 30 minutes.
-
Formation of the Boronate: Cool the reaction mixture back to -78 °C and add triisopropyl borate (1.2 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Hydrolysis and Esterification: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature. Separate the aqueous layer and acidify it to pH 1 with 1 N HCl. Extract the aqueous layer with diethyl ether. To the combined organic extracts, add a solution of (S,S)-diisopropyl tartrate (1.0 equiv) in diethyl ether and stir vigorously for 1 hour.
-
Workup and Isolation: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S,S)-diisopropyl tartrate (E)-crotylboronate. The reagent is often used without further purification.
Caption: Workflow for the preparation of a chiral crotylboronate.
Protocol 2: Asymmetric Crotylboration of an Aldehyde
This protocol describes a general procedure for the reaction of the prepared chiral crotylboronate with an aldehyde.
Materials:
-
(S,S)-Diisopropyl tartrate (E)-crotylboronate
-
Aldehyde
-
Anhydrous toluene
-
4 Å Molecular sieves
-
Anhydrous methanol
-
Phosphate buffer (pH 7)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Dry, argon-flushed glassware
Procedure:
-
Reaction Setup: To a solution of the (S,S)-diisopropyl tartrate (E)-crotylboronate (1.2 equiv) in anhydrous toluene at -78 °C under an inert atmosphere, add powdered 4 Å molecular sieves. Stir the suspension for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous toluene dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the addition of anhydrous methanol. Allow the mixture to warm to room temperature. Add an equal volume of pH 7 phosphate buffer, followed by the slow, careful addition of 30% hydrogen peroxide. Stir the biphasic mixture vigorously for 1-2 hours.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired anti-homoallylic alcohol.
Data Summary and Applications
The asymmetric crotylboration using trans-crotylboronates has been successfully applied to a diverse range of aldehydes, consistently delivering high yields and excellent stereoselectivities.
| Entry | Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| 1 | Benzaldehyde | (+)-DIPT | >95:5 | 86 | 85 | [11] |
| 2 | Isovaleraldehyde | (+)-DIPT | >95:5 | 95 | 80 | [11] |
| 3 | Cyclohexanecarboxaldehyde | (-)-Ipc₂B | >98:2 | 96 | 90 | [5] |
| 4 | Acrolein | (+)-DIPT | >95:5 | 80 | 75 | [11] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. The use of molecular sieves is crucial to scavenge any trace amounts of water.[1]
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical for achieving high levels of stereoselectivity.[5][13]
-
Purity of Reagents: The isomeric purity of the trans-crotylboronate directly impacts the diastereoselectivity of the reaction.[12]
-
Oxidative Workup: The oxidative workup with hydrogen peroxide is necessary to cleave the boronate ester and liberate the free homoallylic alcohol. This step should be performed carefully, as it can be exothermic.
Conclusion
The asymmetric allylboration of aldehydes with trans-crotylboronates is a robust and highly predictable method for the synthesis of enantioenriched anti-homoallylic alcohols. The foundational understanding of the Zimmerman-Traxler model, coupled with the development of practical and efficient chiral reagents by pioneers such as Brown and Roush, has solidified this reaction's place in the synthetic chemist's toolkit. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully apply this powerful transformation in their pursuit of complex molecular targets.
References
-
Zimmerman, H. E.; Traxler, M. D. J. Am. Chem. Soc.1957 , 79, 1920–1923. [Link]
-
Roush, W. R.; Ando, K.; Powers, D. B.; Palkowitz, A. D.; Halterman, R. L. J. Am. Chem. Soc.1990 , 112, 6339–6348. [Link]
-
Brown, H. C.; Bhat, K. S. J. Am. Chem. Soc.1986 , 108, 5919–5923. [Link]
-
Rauniyar, V.; Hall, D. G. J. Am. Chem. Soc.2008 , 130, 18-19. [Link]
-
Chen, M.; Roush, W. R. J. Org. Chem.2013 , 78, 3-8. [Link]
-
Roush, W. R. Comprehensive Organic Synthesis, Trost, B. M., Fleming, I., Eds.; Pergamon Press: New York, 1991; Vol. 2, pp 1-53. [Link]
-
Jadhav, P. K.; Bhat, K. S.; Perumal, P. T.; Brown, H. C. J. Org. Chem.1986 , 51, 432–439. [Link]
-
Roush, W. R. Org. React.1991 , 40, 1-114. [Link]
-
Kennedy, J. W. J.; Hall, D. G. J. Am. Chem. Soc.2002 , 124, 11586-11587. [Link]
-
Roush, W. R.; et al. Org. Synth.2011 , 88, 181-196. [Link]
-
Deligny, M.; et al. Org. Lett.2009 , 11, 1245-1248. [Link]
-
Lachance, H.; Hall, D. G. Org. React.2009 , 73, 1-572. [Link]
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tminehan.com [tminehan.com]
- 6. soci.org [soci.org]
- 7. air.unimi.it [air.unimi.it]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Diisopropyl tartrate modified (E)-crotylboronates: highly enantioselective propionate (E)-enolate equivalents (1986) | William R. Roush | 117 Citations [scispace.com]
- 10. Roush Asymmetric Allylation | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric allyl- and crotylboration with the robust, versatile, and recyclable 10-TMS-9-borabicyclo[3.3.2]decanes - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-Crotylboronic acid pinacol ester in Suzuki-Miyaura coupling.
An In-Depth Guide to the Suzuki-Miyaura Coupling of trans-Crotylboronic Acid Pinacol Ester
Introduction: Forging C(sp²)–C(sp³) Bonds with Precision
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, celebrated for its functional group tolerance, mild conditions, and the operational simplicity of forming carbon-carbon bonds.[1][2] While traditionally renowned for C(sp²)–C(sp²) couplings, its application in constructing C(sp²)–C(sp³) linkages has unlocked new avenues in medicinal chemistry and materials science. This expansion is largely driven by the development of specialized organoboron reagents.
Among these, this compound has emerged as a uniquely valuable building block.[] As a configurationally stable, easy-to-handle liquid, it provides a direct route to introduce a versatile four-carbon chain with defined trans-alkene geometry.[4] The pinacol ester protecting group significantly enhances the reagent's stability compared to the corresponding boronic acid, preventing degradation pathways like protodeboronation and the formation of boroxine trimers.[5] This guide offers a comprehensive overview of its application, from the underlying mechanism to a detailed, field-proven experimental protocol and troubleshooting insights.
Reagent Profile: this compound
| Property | Value |
| IUPAC Name | 2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Synonyms | E-Crotylboronic acid pinacol ester |
| CAS Number | 69611-02-5[4] |
| Molecular Formula | C₁₀H₁₉BO₂[] |
| Molecular Weight | 182.07 g/mol [] |
| Appearance | Liquid[4] |
| Storage | 2-8°C, under inert atmosphere[][4] |
The pinacol group confers considerable stability, making the reagent less sensitive to air and moisture than free boronic acids and simplifying handling and storage.[5]
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][6] The use of an alkylboronic ester introduces specific nuances, particularly in the transmetalation step.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[6][7]
-
Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. For boronic esters, this process is facilitated by a base. The base activates the organoboron species, forming a more nucleophilic boronate complex.[2][8] Critically, studies have shown that pinacol esters can undergo transmetalation directly without prior hydrolysis to the boronic acid, a key advantage that allows for anhydrous reaction conditions.[9][10] The trans geometry of the crotyl group is maintained during this step, proceeding with retention of stereochemistry.[11]
-
Reductive Elimination: The two organic fragments (R¹ and the crotyl group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6] This step is often accelerated by the use of bulky, electron-rich phosphine ligands.
Detailed Experimental Protocol: Synthesis of (E)-1-(But-2-en-1-yl)-4-methoxybenzene
This protocol details a representative coupling between 4-bromoanisole and this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Eq. | Amount |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg (1.0 mmol) |
| This compound | 182.07 | 1.2 | 218 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg (0.03 mmol) |
| K₃PO₄ (anhydrous, powdered) | 212.27 | 2.0 | 425 mg (2.0 mmol) |
| Toluene | - | - | 5 mL |
| Deionized Water | - | - | 1 mL |
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL oven-dried Schlenk flask.
-
Addition of Solids: To the flask, add 4-bromoanisole (187 mg), Pd(PPh₃)₄ (35 mg), and potassium phosphate (425 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[12]
-
Solvent and Reagent Addition: Under a positive pressure of argon, add toluene (5 mL) and deionized water (1 mL) via syringe. Begin vigorous stirring to create a suspension.
-
Addition of Boronic Ester: Add this compound (218 mg, ~0.25 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the starting aryl bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expert Insights & Troubleshooting
The success of a C(sp²)–C(sp³) Suzuki coupling hinges on the careful selection of reaction parameters.
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, C(sp³) couplings often benefit from bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[12] These ligands promote the reductive elimination step, which can be sluggish for sterically demanding partners, thereby preventing side reactions like β-hydride elimination.[1][12]
-
The Role of the Base: A base is essential for activating the boronic ester.[8] K₃PO₄ is a moderately strong base often used in these couplings as it is effective without promoting significant side reactions.[12][13] Stronger bases like alkoxides can be used but may increase the risk of protodeboronation, especially in the presence of excess water.[1]
-
Solvent System: A biphasic system like toluene/water is common. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[1] However, as pinacol esters can transmetalate directly, anhydrous conditions using solvents like dioxane or THF with a soluble organic base are also highly effective and can be advantageous for water-sensitive substrates.[10]
Conclusion
This compound is a powerful and reliable reagent for introducing the butenyl moiety in Suzuki-Miyaura cross-coupling reactions. Its enhanced stability and predictable stereochemical outcome make it a superior choice over the corresponding boronic acid. By understanding the key mechanistic principles and carefully selecting the catalyst, base, and solvent, researchers can effectively leverage this reagent to construct complex molecular architectures with high fidelity.
References
-
Culp, J. T., Lanni, E. L., & Vetticatt, M. J. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(12), 8236–8247. [Link]
-
Boron Molecular. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Shields, J. D., et al. (2015). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 6(11), 6362-6367. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Wang, Y., et al. (2019). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions, 48(2), 567-577. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
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Schmidt, J., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Angewandte Chemie International Edition, 60(23), 12835-12840. [Link]
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Zan, G., et al. (2018). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 14, 213–221. [Link]
-
Derosa, J., et al. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 13(1), 3824. [Link]
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Organic Syntheses. (n.d.). Boronic esters. [Link]
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ResearchGate. (n.d.). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. [Link]
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Thomas, A. A., et al. (2016). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 55(51), 15838-15842. [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
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Bakher, A. A., & Langer, P. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2664-2670. [Link]
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Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
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Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]
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Lima, F., et al. (2017). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. Angewandte Chemie International Edition, 56(5), 1513-1517. [Link]
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VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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Bora, A., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry – A European Journal, 24(23), 6143-6153. [Link]
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Organic Chemistry. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Kim, M., & Morken, J. P. (2023). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 145(3), 1629-1635. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Application Notes & Protocols: A Guide to Diastereoselective Crotylation of Ketones with Pinacol Esters
Abstract
The diastereoselective addition of crotyl groups to ketones represents a formidable challenge and a significant opportunity in modern organic synthesis. This reaction facilitates the creation of chiral tertiary homoallylic alcohols, which are versatile building blocks for numerous natural products and pharmaceutical agents.[1][2] Unlike their aldehyde counterparts, ketones exhibit lower reactivity and present greater steric challenges, demanding meticulously optimized conditions to achieve high levels of stereocontrol. This guide provides an in-depth exploration of the diastereoselective crotylation of ketones using geometrically defined (E)- and (Z)-crotylboronic acid pinacol esters. We will dissect the mechanistic underpinnings that govern stereoselectivity, offer a detailed and validated experimental protocol, and discuss troubleshooting strategies to empower researchers in this field.
Mechanistic Foundation: The Zimmerman-Traxler Model
The stereochemical outcome of the crotylation of ketones is reliably predicted by the Zimmerman-Traxler model, which postulates a closed, six-membered, chair-like transition state.[3][4] The geometry of this transition state is the primary determinant of the product's diastereoselectivity.
Key Principles:
-
Closed Transition State: The reaction proceeds through a cyclic transition state where the boron atom of the crotylboronate coordinates to the carbonyl oxygen of the ketone.
-
Chair Conformation: This six-membered ring adopts a low-energy chair conformation to minimize torsional strain.[3]
-
Steric Avoidance: The substituents on both the ketone and the crotylboronate arrange themselves to minimize steric interactions, particularly 1,3-diaxial interactions.[4][5] The larger substituent on the ketone (RL) preferentially occupies a pseudo-equatorial position.
-
Geometric Control: The geometry of the crotylboronate double bond directly dictates the product's relative stereochemistry:
-
(E)-Crotylboronates lead to the formation of the anti-diastereomer .
-
(Z)-Crotylboronates result in the syn-diastereomer .
-
This predictable relationship provides a powerful tool for synthetic chemists to strategically construct specific stereoisomers.
Caption: Zimmerman-Traxler model pathways for ketone crotylation.
Experimental Guide: Protocol for Diastereoselective Crotylation
This section provides a representative protocol for the diastereoselective crotylation of a ketone. The procedure has been optimized for high yield and stereoselectivity.
Materials and Equipment
-
Reagents:
-
Ketone (e.g., Acetophenone, >99%)
-
(E)- or (Z)-Crotylboronic acid pinacol ester (>95% geometric purity)
-
Anhydrous Toluene (or THF, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes for liquid transfer
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for workup and chromatography
-
Step-by-Step Protocol
Caption: Experimental workflow for diastereoselective ketone crotylation.
Detailed Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried to remove any trace moisture, which can hydrolyze the boronate ester. Assemble the reaction flask with a magnetic stir bar and septum under a positive pressure of argon or nitrogen.
-
Reaction Setup: To the flask, add the ketone (1.0 eq.) and dissolve it in anhydrous toluene (or another suitable solvent) to a concentration of approximately 0.1 M.
-
Cooling: Immerse the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C over 10 minutes. Rationale: Low temperatures are critical to "freeze out" the lowest energy Zimmerman-Traxler transition state, thereby maximizing diastereoselectivity and minimizing side reactions.[2]
-
Addition of Crotylboronate: Slowly add the (E)- or (Z)-crotylboronic acid pinacol ester (1.2-1.5 eq.) to the stirred ketone solution via syringe over 15 minutes. Rationale: Slow addition maintains the low temperature and prevents localized concentration gradients, which could negatively impact selectivity.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the ketone starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3 to 6 hours.
-
Workup: Once the reaction is complete, remove the cold bath and allow the flask to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 10 minutes.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure homoallylic alcohol.
Expected Results & Data
The diastereoselectivity of the reaction is highly dependent on the steric and electronic nature of the ketone's substituents. The following table provides representative data from the literature to guide expectations.
| Ketone Substrate | Crotylboronate Geometry | Typical Diastereomeric Ratio (anti:syn or syn:anti) | Reference Insight |
| Acetophenone | (E) | >95:5 (anti:syn) | Aromatic ketones with a significant size difference between substituents (Ph vs. Me) show excellent selectivity. |
| Acetophenone | (Z) | >95:5 (syn:anti) | The stereochemical outcome is reliably inverted with the (Z)-isomer of the reagent. |
| 3-Pentanone | (E) | ~85:15 (anti:syn) | Aliphatic ketones with similarly sized substituents (Et vs. Et) exhibit lower, but still useful, levels of selectivity. |
| Pivalophenone | (E) | >98:2 (anti:syn) | Increasing the steric bulk of one substituent (t-Bu vs. Ph) dramatically enhances diastereoselectivity. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reagents due to moisture. 2. Reaction temperature too low for the specific substrate. | 1. Use freshly distilled solvents and high-purity reagents. Ensure glassware is scrupulously dried. 2. Allow the reaction to slowly warm to -40 °C or -20 °C and monitor by TLC. |
| Low Diastereoselectivity | 1. Reaction temperature was too high. 2. Impure crotylboronate (geometric isomer contamination). 3. Reversible reaction pathway becoming significant. | 1. Maintain a consistent -78 °C throughout the addition and reaction period. 2. Verify the geometric purity of the crotylboronate reagent by ¹H NMR before use. 3. Ensure the reaction is quenched at low temperature once complete. |
| Formation of Side Products | 1. Pinacol coupling of the ketone.[6][7] 2. Enolization of the ketone followed by other pathways. | 1. This can occur if a reducing agent is inadvertently present or generated. Ensure clean reagents. 2. Use of a non-coordinating solvent like toluene or DCM can sometimes minimize enolization compared to THF. |
Applications in Synthesis
The chiral tertiary homoallylic alcohols produced through this methodology are exceptionally valuable synthetic intermediates.[1] The dual functionality of a hydroxyl group and a carbon-carbon double bond allows for a wide array of subsequent transformations, including:
-
Oxidative Cleavage: Ozonolysis or dihydroxylation/periodate cleavage of the alkene to yield chiral ketones or aldehydes.
-
Epoxidation: Stereoselective epoxidation of the alkene to form complex epoxy alcohols.
-
Further Functionalization: The tertiary alcohol can be used as a handle for protection, activation, or as a directing group in subsequent reactions.
These capabilities make diastereoselective crotylation a key strategy in the stereocontrolled synthesis of polyketide natural products, complex terpenes, and novel pharmaceutical candidates.[8][9]
References
-
Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society. [Link]
-
Chen, M., et al. (2017). Highly Stereoselective Syntheses of α,α-Disubstituted E- and Z-Crotylboronates. Organic Letters. [Link]
-
Brown, H. C., et al. (1985). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society. [Link]
-
Chegondi, R., et al. (2011). Synthesis of Homoallylic Chiral Tertiary Alcohols via Chelation-Controlled Diastereoselective Nucleophilic Addition on α-Alkoxyketones. Organic Letters. [Link]
-
Chen, M., et al. (2019). α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-substituted syn-homoallylic alcohols. Chemical Science. [Link]
-
Liu, J., et al. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Letters. [Link]
-
Organic Chemistry Portal. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Chemistry Portal. [Link]
-
Wikipedia. Pinacol coupling reaction. [Link]
-
Lv, Y-F., et al. (2024). Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. Journal of the American Chemical Society. [Link]
-
Chen, M., et al. (2017). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Organic Letters. [Link]
-
Marek, I., et al. (2012). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research. [Link]
-
OpenOChem Learn. Zimmerman-Traxler Model. [Link]
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Knochel, P., et al. (2012). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research. [Link]
-
Michigan State University Chemistry. Asymmetric Induction. [Link]
-
Micalizio, G. C., et al. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Pinacol Coupling Reaction. [Link]
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- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
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Application Notes & Protocols: The Strategic Implementation of trans-Crotylboronates in Stereoselective Natural Product Synthesis
I. Foundational Principles: The Power of Stereocontrol in Synthesis
The biological activity of complex natural products is inextricably linked to their three-dimensional structure. The precise spatial arrangement of atoms defines how a molecule interacts with its biological target, meaning that even minor changes in stereochemistry can render a potent drug inactive or even toxic. Consequently, the ability to control the formation of stereocenters is a cornerstone of modern organic synthesis. Carbonyl allylation and crotylation reactions have emerged as exceptionally powerful and reliable methods for constructing stereochemically rich acyclic fragments, which are common motifs in polyketide and macrolide natural products.[1][2]
Among the vast arsenal of available reagents, those based on boron have gained prominence due to their predictable reactivity and high levels of stereochemical control.[3][4] The reactions of allyl- and crotylboronates with aldehydes proceed through highly ordered, chair-like six-membered transition states, as first proposed by Zimmerman and Traxler.[5][6][7] This mechanistic framework allows for the reliable transfer of the stereochemical information from the reagent to the product. Specifically, (E)- or trans-crotylboronates are instrumental in the stereoselective synthesis of anti-homoallylic alcohols, a critical building block for many complex molecules.[8][9] This guide will provide an in-depth exploration of the application of trans-crotylboronates, from mechanistic underpinnings to practical protocols and strategic deployment in the total synthesis of natural products.
II. The Reagent: Synthesis and Mechanistic Insight
The efficacy of any crotylation reaction begins with the geometric purity of the crotylboronate reagent. The two most influential families of chiral crotylboronates are those developed by Herbert C. Brown and William R. Roush.
-
Brown's Crotylboranes: These reagents are typically B-crotyldiisopinocampheylboranes, derived from the chiral terpene α-pinene. Both enantiomers are commercially available, providing access to either enantiomeric series of the product.[9][10][11] A critical practical consideration is that these dialkylcrotylboranes are configurationally labile and prone to isomerization.[3][10] Therefore, they are almost always prepared in situ at low temperatures and used immediately to ensure the geometric integrity of the crotyl group is maintained.[3]
-
Roush's Tartrate-Derived Boronates: These reagents, derived from diisopropyl tartrate (DIPT), offer significantly greater stability compared to their dialkylborane counterparts.[3][9] This enhanced stability allows them to be prepared, isolated, and stored, simplifying their experimental use. The stereochemical outcome is dictated by the chirality of the tartrate auxiliary.[8][12]
The remarkable diastereoselectivity of these reactions is rationalized by the Zimmerman-Traxler transition state model .[1][6] For a trans-(E)-crotylboronate reacting with an aldehyde, the reaction proceeds through a closed, chair-like transition state where the boron coordinates to the aldehyde's carbonyl oxygen. To minimize steric hindrance, the large R-group of the aldehyde preferentially occupies a pseudo-equatorial position. This arrangement forces the methyl group of the crotyl unit into a pseudo-equatorial position as well, directly leading to the formation of the anti diastereomer.[4]
Caption: Zimmerman-Traxler model for (E)-crotylboronate addition to an aldehyde.
III. Application in Complex Synthesis: Case Studies
The true power of trans-crotylboration is demonstrated in its application to the assembly of complex molecular architectures.
Case Study 1: Roush Synthesis of (+)-Superstolide A
(+)-Superstolide A is a marine macrolide with potent cytotoxic activity.[12] A key fragment of this molecule was assembled by W. R. Roush utilizing two different crotylation methodologies. In a pivotal step, an aldehyde fragment was treated with a chiral tartrate-derived (E)-crotylboronate.[12] This reaction proceeded with excellent diastereoselectivity to install an anti-alcohol, which was then elaborated to form a significant portion of the macrolide backbone. The high predictability and reliability of this reaction were crucial for establishing the correct stereochemistry early in the synthesis.[12]
Caption: Simplified workflow for a key fragment of (+)-Superstolide A.
Case Study 2: Synthesis of the C1–7 Fragment of Nannocystin A
Nannocystin A is a natural product with interesting biological properties. A stereoselective synthesis of a key C1-7 fragment was developed that hinges on the reaction of a novel (Z)-α-boryl-crotylboron reagent with aldehydes. Although this example uses a (Z)-crotylboronate to achieve syn-selectivity, the underlying principle of using the reagent's geometry to control the product's diastereochemistry is perfectly illustrated. The reaction of this reagent with various aldehydes, including chiral ones, proceeded with excellent diastereoselectivity, demonstrating the robustness of the Zimmerman-Traxler model even with more complex, functionalized boronates. The resulting vinyl boronate product is particularly valuable as it serves as a handle for subsequent cross-coupling reactions, showcasing the strategic advantage of installing multiple functionalities in a single step.
IV. Experimental Protocols and Data
The following is a representative protocol for a Roush-type asymmetric crotylation, adapted from established procedures.[8] It is designed to be a self-validating system, where careful execution should reliably yield the expected stereochemical outcome.
Protocol: Asymmetric trans-Crotylation of an Aldehyde
Objective: To synthesize an anti-homoallylic alcohol from an aldehyde using a chiral tartrate-derived (E)-crotylboronate.
Materials:
-
(R,R)-Diisopropyl tartrate-derived (E)-crotylboronate (1.2 equiv)
-
Aldehyde (e.g., hydrocinnamaldehyde, 1.0 equiv)
-
Anhydrous Toluene
-
Powdered 4 Å molecular sieves (approx. 200 mg per mmol of aldehyde)
-
Saturated aqueous solution of NaHCO₃
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Add powdered 4 Å molecular sieves to the flask. Add anhydrous toluene (to make a final concentration of ~0.2 M) followed by the (E)-crotylboronate reagent (1.2 equiv).
-
Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath. Expert Insight: Maintaining this low temperature is critical for maximizing enantioselectivity by minimizing the thermal energy of the system.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous toluene and add it dropwise to the cold boronate suspension over 5-10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Typical reaction times range from 2 to 6 hours. Trustworthiness Check: The disappearance of the aldehyde spot on TLC is a primary indicator of reaction completion.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ directly to the cold reaction mixture. Allow the mixture to warm to room temperature with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (anti:syn) can be determined by ¹H NMR analysis of the crude or purified product, and the enantiomeric excess (% ee) can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid).
Table 1: Representative Scope of Aldehyde Crotylation
The following table summarizes typical results for the crotylation of various aldehydes, demonstrating the broad applicability and high selectivity of the method. Data is representative and compiled from literature sources.[13]
| Entry | Aldehyde Substrate | Product Yield (%) | Diastereoselectivity (anti:syn) | Enantiomeric Excess (% ee) |
| 1 | Benzaldehyde | 85 | >20:1 | 95 |
| 2 | Hydrocinnamaldehyde | 91 | >20:1 | 96 |
| 3 | Cyclohexanecarboxaldehyde | 88 | >20:1 | 94 |
| 4 | 2-Naphthaldehyde | 82 | >20:1 | 97 |
| 5 | Crotonaldehyde | 75 | >15:1 | 92 |
V. Conclusion and Future Outlook
The addition of trans-crotylboronates to aldehydes is a cornerstone reaction in modern asymmetric synthesis. Its high degree of predictability, operational simplicity (especially with tartrate-derived reagents), and tolerance of a wide range of functional groups have cemented its role in the construction of complex natural products.[10] The stereochemical outcome, reliably governed by the Zimmerman-Traxler transition state, provides chemists with a powerful tool to disconnect complex target molecules into simpler, stereodefined fragments. As synthetic challenges become more demanding, the continued development of novel crotylboron reagents and catalytic enantioselective methods will further expand the synthetic chemist's toolkit, enabling more efficient and elegant routes to the medicines and materials of the future.[1][14]
VI. References
-
Gao, S., Chen, J., & Chen, M. (2023). Highly Stereoselective Syntheses of α,α-Disubstituted E- and Z-Crotylboronates. The Journal of Organic Chemistry, 88(5), 3288–3296. [Link]
-
Peeref. (n.d.). Highly Stereoselective Syntheses of α,α-Disubstituted (E)- and (Z)-Crotylboronates. Retrieved from [Link]
-
Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(48), 16364–16375. [Link]
-
Gao, S., Chen, J., & Chen, M. (2019). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. Chemical Science, 10(10), 2977-2982. [Link]
-
Liu, J., Gao, S., & Chen, M. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Letters, 23(24), 9451–9456. [Link]
-
Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
-
Liu, J., Gao, S., & Chen, M. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Letters, 23(24), 9451-9456. [Link]
-
Leighton, J. L. (2010). Complex fragment coupling by crotylation: a powerful tool for polyketide natural product synthesis. Chemical Science, 1(1), 39-42. [Link]
-
Wipf, P. (2007). Allylations & Crotylations I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]
-
Taber, D. F. (2008). The Roush Synthesis of (+)-Superstolide A. Organic Chemistry Portal. [Link]
-
Chen, M., & Roush, W. R. (2012). Highly Stereoselective Synthesis of anti,anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions. Journal of the American Chemical Society, 134(32), 13264–13267. [Link]
-
Boiarska, Z., Braga, T., Silvani, A., & Passarella, D. (2021). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry, 2021(26), 3725-3738. [Link]
-
ResearchGate. (n.d.). Natural products and intermediates obtained through crotylation reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). Brown Allylation and Crotylation Reactions. Harvard University. [Link]
-
Guindon, Y. (2007). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 40(12), 1339-1348. [Link]
-
Myers, A. G. (n.d.). The Zimmerman-Traxler Transition State Model for the Aldol Reaction. Harvard University. [Link]
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NROChemistry. (n.d.). Roush Asymmetric Allylation. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. Retrieved from [Link]
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Yamamoto, H. (2000). The First and Highly Enantioselective Crotylation of Aldehydes via an Allyl-Transfer Reaction from a Chiral Crotyl-Donor. Journal of the American Chemical Society, 122(42), 10442–10443. [Link]
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Batey, R. A. (2012). A Boron-Based Synthesis of the Natural Product (+)-trans-Dihydrolycoricidine. Organic Letters, 14(13), 3332–3335. [Link]
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Application Note & Protocol: A Guide to the Enantioselective Synthesis of Homoallylic Alcohols
Abstract
Chiral homoallylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile building blocks for the construction of complex, biologically active molecules and pharmaceuticals.[1][2] Their value stems from the presence of a stereogenic center adjacent to a reactive alkene moiety, which allows for a multitude of subsequent stereocontrolled transformations.[3] This guide provides an in-depth overview of robust and widely adopted protocols for the enantioselective synthesis of these critical intermediates. We will dissect the mechanistic underpinnings of cornerstone methodologies, including the stoichiometric Brown allylation and the catalytic Keck allylation, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols, data-driven comparisons, and troubleshooting advice are provided to empower researchers in drug development and synthetic chemistry to confidently implement these powerful transformations.
Introduction: The Strategic Importance of Chiral Homoallylic Alcohols
The controlled formation of carbon-carbon bonds with concurrent establishment of one or more stereocenters is a central challenge in modern organic synthesis. The addition of an allyl group to a carbonyl compound is a particularly powerful method for achieving this, yielding a homoallylic alcohol.[4] When this addition is performed enantioselectively, the resulting chiral homoallylic alcohol becomes an invaluable synthetic intermediate. The hydroxyl group can direct subsequent reactions, and the double bond can be manipulated through a variety of transformations such as ozonolysis, epoxidation, or dihydroxylation, making these compounds highly versatile precursors for polyketide natural products, pharmaceuticals, and other complex organic molecules.[3][5][6] The ability to produce single enantiomers is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.[1][2]
This document details two of the most reliable and historically significant methods for achieving high enantioselectivity in the synthesis of homoallylic alcohols: the Brown allylation, which utilizes a stoichiometric chiral borane reagent, and the Keck allylation, a catalytic approach employing a chiral titanium Lewis acid complex.
Stoichiometric Approach: The Brown Allylation
Developed by Herbert C. Brown, this method utilizes B-allyldiisopinocampheylborane, a chiral reagent derived from readily available α-pinene.[3][7] The reaction proceeds with high levels of enantioselectivity and predictability for a wide range of aldehydes.[8]
Mechanism and Stereochemical Rationale
The Brown allylation is a Type I allylation, characterized by a highly organized, closed, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler transition state.[3] This ordered arrangement is key to the high degree of stereocontrol. The boron atom coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the allyl group. The aldehyde's substituent (R group) preferentially occupies an equatorial position in the chair transition state to minimize steric interactions with the bulky isopinocampheyl (Ipc) ligands on the boron atom. This forces the aldehyde to present one specific prochiral face to the incoming allyl group, dictating the absolute stereochemistry of the newly formed secondary alcohol.[7][9]
Caption: Figure 1. Chair-like transition state in Brown Allylation.
The use of either (+)- or (–)-α-pinene allows for access to either enantiomer of the desired homoallylic alcohol product. The diastereoselectivity with substituted allylboranes (crotylboranes) is also excellent and predictable: Z-crotylboranes yield syn-homoallylic alcohols, while E-crotylboranes give anti-products.[9][10]
Protocol: Enantioselective Allylation of Benzaldehyde using (–)-B-Allyldiisopinocampheylborane
This protocol is adapted from procedures described by Brown and co-workers.[7]
Materials:
-
(1R)-(+)-α-Pinene (≥98% ee)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Diethyl ether (anhydrous)
-
Benzaldehyde (freshly distilled)
-
Methanol
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
Part A: Preparation of (–)-B-Methoxydiisopinocampheylborane
-
To a flame-dried 250 mL flask under argon, add (1R)-(+)-α-pinene (50.0 mmol, 2.0 equiv).
-
Cool the flask to 0 °C and add borane-dimethyl sulfide complex (25.0 mmol, 1.0 equiv) dropwise while stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours, during which a white precipitate of diisopinocampheylborane will form.
-
Cool the mixture back to 0 °C and add methanol (25.0 mmol, 1.0 equiv) dropwise.
-
Stir for 30 minutes at room temperature. The white solid will dissolve, yielding a clear solution of the methoxyborane.
Part B: Preparation of (–)-B-Allyldiisopinocampheylborane and Reaction with Benzaldehyde
-
Cool the solution of (–)-B-methoxydiisopinocampheylborane to -78 °C (dry ice/acetone bath).
-
Slowly add allylmagnesium bromide (25.0 mmol, 1.0 equiv, 1.0 M in Et₂O) via syringe. A precipitate of magnesium salts will form.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (20.0 mmol, 0.8 equiv) dropwise to the cold suspension.
-
The reaction is typically rapid; stir for 1-3 hours at -78 °C.[9] Monitor by TLC (e.g., 20% ethyl acetate in hexanes).
-
Once the aldehyde is consumed, quench the reaction at -78 °C by the slow addition of 3 mL of methanol.
Part C: Workup and Purification
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 3 M aqueous NaOH (30 mL), followed by the slow, careful addition of 30% H₂O₂ (15 mL) while maintaining the temperature below 40 °C with an ice bath.
-
Stir the biphasic mixture vigorously for 4-6 hours at room temperature to ensure complete oxidation of the borane species.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the enantiomerically enriched 1-phenyl-3-buten-1-ol.
| Aldehyde | Reagent | Temperature (°C) | ee (%) | Yield (%) |
| Benzaldehyde | (–)-Ipc₂B-allyl | -78 | 96 | 85 |
| Hexanal | (–)-Ipc₂B-allyl | -78 | 96 | 88 |
| Acrolein | (+)-Ipc₂B-allyl | -100 | 95 | 75 |
| Benzaldehyde | (+)-Ipc₂B-(E)-crotyl | -78 | 88 (anti) | 80 |
| Benzaldehyde | (+)-Ipc₂B-(Z)-crotyl | -78 | 90 (syn) | 78 |
| Data compiled from representative literature.[7][8][9] |
Catalytic Approach: The Keck Asymmetric Allylation
For reasons of atom economy and practicality, catalytic methods are often preferred. The Keck asymmetric allylation is a premier example, involving the nucleophilic addition of an allylstannane (typically allyltributyltin) to an aldehyde, catalyzed by a chiral titanium(IV) complex.[11]
Mechanism and Catalyst Generation
The active catalyst is typically generated in situ from titanium tetraisopropoxide (Ti(Oi-Pr)₄) and a chiral diol, most commonly (R)- or (S)-BINOL (1,1'-bi-2-naphthol).[12] The precise structure of the active catalyst is a subject of discussion but is believed to be a dimeric titanium species.[5][11] The catalyst functions as a chiral Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This activation enhances the aldehyde's electrophilicity and positions it within a chiral environment. The nucleophile, allyltributylstannane, then attacks the activated carbonyl. A positive nonlinear effect is often observed, meaning that the enantiomeric excess of the product can be higher than the enantiomeric excess of the BINOL ligand used, which implies that a meso catalyst formed from a racemic ligand is less reactive than the homochiral catalyst.[11][12]
Caption: Figure 2. Simplified catalytic cycle for the Keck Allylation.
Protocol: Catalytic Enantioselective Allylation of Cyclohexanecarboxaldehyde
This protocol is based on the procedure developed by Keck and coworkers.[7]
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(R)-(+)-BINOL
-
Dichloromethane (anhydrous)
-
4 Å Molecular Sieves (activated)
-
Cyclohexanecarboxaldehyde (freshly distilled)
-
Allyltributyltin
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous potassium fluoride (KF)
Procedure:
Part A: Catalyst Preparation
-
To a flame-dried 100 mL flask under argon, add (R)-(+)-BINOL (0.5 mmol, 20 mol%).
-
Add anhydrous dichloromethane (20 mL) and stir until the BINOL is dissolved.
-
Add Ti(Oi-Pr)₄ (0.25 mmol, 10 mol%) via syringe. The solution will turn from colorless to a deep yellow/orange color.
-
Stir the solution at room temperature for 1-2 hours to allow for catalyst formation.
Part B: Allylation Reaction
-
Add activated 4 Å molecular sieves (approx. 1 g) to the catalyst solution. The role of molecular sieves is complex, but they are known to improve yield and enantioselectivity.[12]
-
Cool the mixture to -20 °C (ice/salt bath or cryocool).
-
Add cyclohexanecarboxaldehyde (2.5 mmol, 1.0 equiv) followed by allyltributyltin (3.75 mmol, 1.5 equiv).
-
Maintain the reaction at -20 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
Part C: Workup and Purification
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves and titanium salts, washing the pad with dichloromethane.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product contains the desired alcohol and tributyltin byproducts. To remove the tin, dissolve the crude oil in diethyl ether (50 mL) and add saturated aqueous KF (50 mL).
-
Stir the biphasic mixture vigorously for at least 4 hours (or overnight). A thick white precipitate of tributyltin fluoride will form.
-
Filter the mixture, wash the solid with diethyl ether, and collect the filtrate.
-
Separate the layers of the filtrate, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting oil by silica gel chromatography to afford the enantiomerically enriched 1-cyclohexyl-3-buten-1-ol.
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | ee (%) | Yield (%) |
| Benzaldehyde | 10 | 24 | -20 | 95 | 90 |
| Cyclohexanecarboxaldehyde | 10 | 48 | -20 | 94 | 85 |
| Furfural | 20 | 12 | 0 | 88 | 78 |
| Cinnamaldehyde | 10 | 36 | -20 | 91 | 88 |
| Data compiled from representative literature.[5][7][11] |
Practical Considerations & Troubleshooting
-
Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents. Aldehydes should be freshly distilled to remove acidic impurities and water. Anhydrous solvents and inert atmosphere techniques are critical, especially for the Brown allylation.
-
Temperature Control: Low temperatures are crucial for achieving high enantioselectivity in the Brown allylation.[7][9] Inconsistent temperature control can lead to diminished ee values. The Keck allylation is generally more tolerant but still benefits from consistent cooling.
-
Slow Addition: Dropwise addition of reagents, particularly the organometallic species and the aldehyde, is important to control the reaction rate and prevent side reactions.
-
Troubleshooting Low ee: In the Brown allylation, low ee can result from impure α-pinene or improper reagent formation. In the Keck allylation, ensure the BINOL is of high enantiomeric purity and that the catalyst has sufficient time to form. The presence of water can be detrimental, though the role of molecular sieves suggests a controlled amount may be beneficial for catalyst turnover.[12]
-
Tin Removal: The removal of organotin byproducts from the Keck allylation is a significant practical drawback. The KF workup is effective but can be tedious. Alternative tin-free allylating agents are an active area of research.
Conclusion
The enantioselective synthesis of homoallylic alcohols is a well-established and indispensable tool in modern organic chemistry. The stoichiometric Brown allylation offers exceptional predictability and stereocontrol through a well-defined transition state. For applications where catalytic efficiency is paramount, the Keck allylation provides an excellent, highly selective alternative. By understanding the mechanistic principles behind these protocols and adhering to careful experimental technique, researchers can reliably access these valuable chiral building blocks for the advancement of pharmaceutical and natural product synthesis.
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Use of trans-Crotylboronic acid pinacol ester in pharmaceutical drug discovery.
An Application Guide to trans-Crotylboronic Acid Pinacol Ester in Pharmaceutical Drug Discovery
Abstract
The stereocontrolled synthesis of complex molecular architectures is a cornerstone of modern pharmaceutical drug discovery. Among the vast toolkit available to medicinal chemists, the crotylboration of carbonyl compounds stands out for its reliability in constructing chiral homoallylic alcohols—a prevalent motif in numerous biologically active natural products and synthetic drugs.[1] This document serves as a comprehensive technical guide on the application of this compound, a versatile and highly valuable reagent for achieving predictable acyclic stereocontrol. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its use in both diastereoselective and enantioselective transformations, and illustrate its strategic deployment in the synthesis of pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
This compound, also known as (E)-crotylboronic acid pinacol ester, is an air- and moisture-stable, commercially available liquid reagent that serves as a robust precursor for the stereoselective synthesis of anti-homoallylic alcohols.[][3] Its pinacol ester moiety enhances stability compared to the corresponding boronic acid, making it more amenable to storage and handling in a laboratory setting.[4] The reagent's utility lies in its predictable reaction trajectory, which proceeds through a well-defined, chair-like six-membered transition state, famously known as the Zimmerman-Traxler model.[5] This predictable stereochemical outcome is paramount in drug discovery, where the precise three-dimensional arrangement of atoms dictates biological activity.
Key Attributes:
-
Stereochemical Fidelity: The trans-(E)-geometry of the double bond reliably translates to anti-diastereoselectivity in the homoallylic alcohol product.[6]
-
Stability and Handling: As a liquid with a density of approximately 0.888 g/mL, it is easier to handle than gaseous or highly reactive organometallic reagents.[3] It is typically stored at 2-8°C.[][7]
-
Versatility: It reacts with a wide range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated systems, under mild conditions.[5]
-
Catalytic Potential: The reaction can be rendered enantioselective through the use of chiral catalysts, enabling access to optically pure building blocks for chiral drug synthesis.[8][9][10]
The Mechanistic Core: Understanding Stereoselectivity via the Zimmerman-Traxler Model
The power of crotylboration lies in its predictable stereochemical outcome, which is rationalized by the Zimmerman-Traxler transition state model. In the reaction with an aldehyde, the boron reagent and the aldehyde coordinate to form a six-membered, chair-like cyclic transition state. To minimize steric hindrance, the largest substituents on both the aldehyde (R group) and the crotyl group (the methyl group) preferentially occupy equatorial positions. For trans-crotylboronate, this arrangement leads directly to the formation of the anti-homoallylic alcohol.
Caption: Zimmerman-Traxler model for trans-crotylboronate addition.
This inherent diastereoselectivity is a powerful tool. When reacting with a chiral aldehyde, the intrinsic preference of the reagent and the facial bias of the aldehyde combine in a phenomenon known as double stereodifferentiation, which can lead to exceptionally high levels of stereocontrol.[5]
Application Protocol 1: Lewis Acid-Catalyzed Diastereoselective Crotylboration
While the thermal reaction proceeds, Lewis acids are often used to accelerate the crotylboration and allow the reaction to be performed at lower temperatures, which can further enhance diastereoselectivity. Boron trifluoride diethyl etherate (BF₃•OEt₂) is a commonly used catalyst for this purpose.[11]
Objective: To synthesize an anti-homoallylic alcohol from an aldehyde and this compound with high diastereoselectivity.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
This compound (1.1 equiv)
-
Boron trifluoride diethyl etherate (BF₃•OEt₂) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow:
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Application Notes & Protocols: Tandem Reactions Involving trans-Crotylboration for Advanced Stereoselective Synthesis
Introduction: The Power of Sequential Transformations
In the pursuit of molecular complexity, synthetic chemists continuously seek strategies that are not only elegant but also efficient in terms of step economy and resource utilization. Tandem reactions, or cascade reactions, represent a pinnacle of this pursuit, enabling the formation of multiple chemical bonds and stereocenters in a single, uninterrupted sequence. This guide focuses on a particularly powerful class of these reactions: those initiated by the trans-crotylboration of aldehydes.
The crotylboration reaction is a cornerstone of acyclic stereocontrol, renowned for its ability to generate homoallylic alcohols with predictable and high levels of diastereoselectivity.[1][2] The stereochemical outcome is dictated by a highly ordered, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[1][2] Specifically, the use of a trans-(or E)-crotylboron reagent reliably produces the anti-homoallylic alcohol, while a cis-(or Z)-reagent yields the syn-diastereomer.[1][3] By harnessing the initial, highly selective C-C bond formation of trans-crotylboration, we can trigger subsequent transformations to rapidly construct complex molecular architectures that are prevalent in polyketide natural products and other biologically active molecules.[4]
This document provides an in-depth exploration of two such tandem sequences, offering mechanistic insights, field-proven protocols, and expert commentary for researchers in organic synthesis and drug development.
Section 1: The Mechanistic Foundation: trans-Crotylboration
The Zimmerman-Traxler Transition State
The predictability of the crotylboration reaction stems from its concerted, substrate-controlled mechanism. The boron atom coordinates to the carbonyl oxygen of the aldehyde, and the reaction proceeds through a six-membered, chair-like transition state. For a trans-(E)-crotylboronate, the methyl group preferentially occupies an equatorial position to minimize steric interactions, forcing the aldehyde's R group into an equatorial position as well. This arrangement directly leads to the formation of the anti-configured homoallylic alcohol.[1][2]
The high fidelity of this stereochemical transfer is the critical enabling feature for its use in tandem reactions; it sets the first stereocenters with such high precision that subsequent transformations can proceed on a well-defined substrate.
Caption: Chair-like transition state for trans-crotylboration.
Reagent Considerations
A variety of crotylboron reagents have been developed, ranging from Brown's B-crotyldiisopinocampheylboranes, which utilize a chiral auxiliary to induce enantioselectivity, to Roush's tartrate ester-derived crotylboronates.[1][5] For many applications, commercially available trans-crotylboronic acid pinacol ester is a convenient and stable option, often used with a Lewis acid to promote the reaction.[6] The configurational stability of these reagents is crucial; they can typically be stored at low temperatures for extended periods with minimal isomerization.[1]
Section 2: Tandem Crotylboration / Prins Cyclization
This powerful sequence combines an initial crotylboration with a subsequent, acid-catalyzed Prins cyclization to rapidly construct highly substituted tetrahydropyrans (THPs), a core motif in numerous natural products.[3][7] The strategy involves the reaction of a homoallylic alcohol (generated in situ) with a second, different aldehyde.
Mechanistic Rationale
The tandem process unfolds in two distinct stages within a single pot:
-
trans-Crotylboration: An aldehyde (Aldehyde 1) reacts with a trans-crotylboronate to form an intermediate borinic ester of the corresponding anti-homoallylic alcohol. This step establishes the first two stereocenters.
-
Prins Cyclization: A Lewis acid is introduced along with a second aldehyde (Aldehyde 2). The Lewis acid activates Aldehyde 2, which is then attacked by the alkene of the homoallylic alcohol intermediate. The resulting oxocarbenium ion is trapped intramolecularly by the oxygen atom, forming the tetrahydropyran ring.[8]
The high stereocontrol from the initial crotylboration is relayed through the cyclization, allowing for the predictable synthesis of complex polycyclic systems.
Caption: Workflow for the tandem crotylboration-Prins reaction.
Application Protocol: Synthesis of a Substituted Tetrahydropyran
This protocol is adapted from methodologies developed for the synthesis of complex natural products and demonstrates a practical application of the tandem sequence.[7]
Materials:
-
Aldehyde 1 (e.g., Benzaldehyde): 1.0 mmol, 1.0 equiv
-
(E)-Crotylboronic acid pinacol ester: 1.2 mmol, 1.2 equiv
-
Aldehyde 2 (e.g., Acrolein): 1.5 mmol, 1.5 equiv
-
Tin(IV) chloride (SnCl₄, 1.0 M in CH₂Cl₂): 1.2 mmol, 1.2 equiv
-
Anhydrous Dichloromethane (CH₂Cl₂): 10 mL
-
Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄
-
Standard glassware, argon/nitrogen atmosphere setup
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Aldehyde 1 (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Crotylboration: Cool the solution to -78 °C using a dry ice/acetone bath. Add (E)-crotylboronic acid pinacol ester (1.2 mmol) dropwise. Stir the reaction at -78 °C for 3 hours. Causality Note: The low temperature is critical for maintaining the facial selectivity of the aldehyde addition and preventing side reactions.
-
Prins Reaction Initiation: To the cold reaction mixture, add Aldehyde 2 (1.5 mmol). Subsequently, add the SnCl₄ solution (1.2 mL, 1.2 mmol) dropwise over 5 minutes. The reaction may change color. Expert Insight: The higher reactivity of the intermediate borinic ester compared to a free alcohol allows for efficient cyclization even at low temperatures, which can improve diastereoselectivity.
-
Reaction & Quenching: Stir the mixture at -78 °C for an additional 2 hours. Upon completion (monitored by TLC), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran.
| Aldehyde 1 | Aldehyde 2 | Product Yield | Diastereomeric Ratio (dr) |
| Benzaldehyde | Acrolein | 75% | >95:5 |
| Cyclohexanecarboxaldehyde | Isobutyraldehyde | 81% | 92:8 |
| 3-Phenylpropanal | Acrolein | 72% | 96:4 |
| Data is representative and adapted from literature reports.[7][9] |
Section 3: Tandem Crotylboration / Suzuki Cross-Coupling
A more recent and highly innovative tandem strategy involves using a specially designed crotylboron reagent that, after the initial reaction, leaves behind a second reactive handle for a subsequent cross-coupling reaction. The development of (Z)-α-boryl-crotylboronates enables a powerful crotylboration/Suzuki coupling sequence.
Mechanistic Rationale
This sequence leverages a bifunctional reagent to achieve two distinct C-C bond formations in a controlled manner.
-
trans-Crotylboration: An aldehyde reacts with an α-boryl-(Z)-crotylboronate. This reagent is specifically designed so that the reaction proceeds through the desired Zimmerman-Traxler transition state to deliver a δ-boryl-substituted (E)-syn-homoallylic alcohol. The initial crotylboration sets two adjacent stereocenters and simultaneously installs a vinyl boronate ester.[10]
-
Suzuki Cross-Coupling: The resulting vinyl boronate is a stable and versatile intermediate. Without purification, a palladium catalyst, a base, and an aryl/vinyl halide (or triflate) are added. The palladium complex undergoes oxidative addition, transmetalation with the vinyl boronate, and reductive elimination to form a new C(sp²)-C(sp²) bond, furnishing a complex polyketide-like fragment.
Caption: Workflow for the tandem crotylboration-Suzuki reaction.
Application Protocol: Synthesis of a C1–C7 Fragment of Nannocystin A
This protocol illustrates the synthetic utility of the tandem sequence in assembling a key fragment of a complex natural product. The α-boryl-(Z)-crotylboronate reagent is prepared in a preceding step via Ni-catalyzed Z-selective alkene isomerization.[10]
Materials:
-
Aldehyde (e.g., 2-methylpropanal): 0.5 mmol, 1.0 equiv
-
α-Boryl-(Z)-crotylboronate reagent: 0.6 mmol, 1.2 equiv
-
Aryl Bromide (e.g., 4-bromotoluene): 0.75 mmol, 1.5 equiv
-
Pd(PPh₃)₄: 0.025 mmol, 5 mol%
-
Aqueous K₂CO₃ (2.0 M): 1.0 mmol, 2.0 equiv
-
Anhydrous Toluene, THF
-
Standard glassware, argon/nitrogen atmosphere setup
Procedure:
-
Setup: In a flame-dried Schlenk flask under argon, dissolve the aldehyde (0.5 mmol) in anhydrous toluene (2 mL).
-
Crotylboration: Add the α-boryl-(Z)-crotylboronate reagent (0.6 mmol) to the aldehyde solution. Stir the reaction at room temperature for 6 hours. Causality Note: Unlike many crotylborations, this reaction proceeds efficiently at ambient temperature, simplifying the experimental setup.
-
Suzuki Coupling Setup: To the reaction mixture containing the crude homoallylic alcohol, add THF (3 mL) followed by the aryl bromide (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and the aqueous K₂CO₃ solution (0.5 mL, 1.0 mmol).
-
Reaction & Workup: Heat the mixture to 70 °C and stir for 12 hours. After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the final coupled product.
| Aldehyde | Aryl Halide | Product Yield | Diastereomeric Ratio (dr) |
| Benzaldehyde | 4-Iodoanisole | 85% | >20:1 |
| Isovaleraldehyde | 1-Bromonaphthalene | 78% | >20:1 |
| 3-Thiophenecarboxaldehyde | 2-Bromopyridine | 71% | >20:1 |
| Data is representative and highlights the high selectivity of the process. |
Section 4: Troubleshooting and Expert Insights
-
Moisture Sensitivity: Organoboron reagents and Lewis acids are sensitive to moisture. Ensuring all glassware is flame-dried and reactions are run under an inert atmosphere (argon or nitrogen) is paramount for reproducibility and high yields.
-
Reagent Purity: The geometric purity of the trans-crotylboron reagent is directly correlated to the diastereomeric purity of the product. Always use reagents from a reliable source or verify their purity by NMR before use.
-
Lewis Acid Choice: While SnCl₄ is effective for the Prins cyclization, other Lewis acids like BF₃·OEt₂ or Sc(OTf)₃ can be screened to optimize yield and diastereoselectivity for specific substrates.[3][11]
-
Palladium Catalyst for Suzuki: While Pd(PPh₃)₄ is a robust catalyst, for challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides), other catalysts like Pd(dppf)Cl₂ or catalysts based on biarylphosphine ligands may offer improved performance.
Conclusion
Tandem reactions initiated by trans-crotylboration provide a formidable strategy for the rapid and stereocontrolled synthesis of complex organic molecules. By combining the reliable stereochemical control of the initial C-C bond formation with subsequent cyclization or cross-coupling events, chemists can significantly shorten synthetic routes and access valuable building blocks. The protocols and insights provided herein serve as a guide for researchers to harness these powerful transformations in their own synthetic endeavors, from fundamental methodology development to the total synthesis of intricate natural products.
References
-
Rauniyar, V., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481–8490. [Link]
-
Myers, A. G. Research Group. (n.d.). Chem 115 Handout: Asymmetric Allylation Reactions. Harvard University. [Link]
-
Chen, J., & Morken, J. P. (2019). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. Chemical Science, 10(10), 2917–2921. [Link]
-
Chen, J., & Morken, J. P. (2019). Diastereoselective crotylboration of chiral aldehydes with (Z)-crotylboronate 2b. ResearchGate. [Link]
-
NPTEL. (n.d.). Boron Based Reagents in Organic Synthesis. NPTEL. [Link]
-
Snell, R. H., & Aggarwal, V. K. (2018). Stereoselective Homocrotylation of Aldehydes: Enantioselective Synthesis of Allylic-Substituted Z/E-Alkenes. Organic Letters, 20(21), 6730–6735. [Link]
-
Aggarwal, V. K., et al. (2012). Tandem Allylboration–Prins Reaction for the Rapid Construction of Substituted Tetrahydropyrans: Application to the Total Synthesis of (−)‐Clavosolide A. Angewandte Chemie International Edition, 51(35), 8855-8858. [Link]
-
Aggarwal, V. K., et al. (2012). Tandem Allylboration–Prins Reaction for the Rapid Construction of Substituted Tetrahydropyrans: Application to the Total Synthesis of (−)‐Clavosolide A. University of Bristol Research Portal. [Link]
-
Wikipedia. (2024). Modified aldol tandem reaction. Wikipedia. [Link]
-
ResearchGate. (2018). Tandem Prins Cyclizations for the Construction of Oxygen Containing Heterocycles. ResearchGate. [Link]
-
Ge, H., et al. (2012). Tandem Aldol Condensation – Platinacycle-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. Molecules, 17(10), 11939-11949. [Link]
-
Akiyama, T., & Onuma, Y. (2001). The First and Highly Enantioselective Crotylation of Aldehydes via an Allyl-Transfer Reaction from a Chiral Crotyl-Donor. Journal of the American Chemical Society, 123(13), 3135–3136. [Link]
-
Wipf, P. (2007). Allylations & Crotylations I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]
-
Soderquist, J. A., et al. (2006). Asymmetric addition of (E)- and (Z)-crotyl-trans-2,5-dimethylborolanes to aldehydes. The Journal of Organic Chemistry, 71(14), 5349–5352. [Link]
-
Wikipedia. (2023). Modified aldol tandem reaction. Wikipedia. [Link]
-
Zhang, X., & Morken, J. P. (2020). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols. Organic Letters, 22(15), 6043–6047. [Link]
-
Burgos, C. H., Canales, E., Matos, K., & Soderquist, J. A. (2005). Asymmetric allyl- and crotylboration with the robust, versatile, and recyclable 10-TMS-9-borabicyclo[3.3.2]decanes. The Journal of Organic Chemistry, 70(24), 9709–9718. [Link]
-
Batey, R. A., et al. (2009). Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions. Organic Chemistry Portal. [Link]
-
Krische, M. J. (2022). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. Accounts of Chemical Research, 55(10), 1404–1416. [Link]
-
Panek, J. S., & Jain, N. F. (2001). Double-Stereodifferentiating Crotylation Reactions with Chiral (E)-Crotylsilanes. Evaluation of a New Approach for the Synthesis of Polypropionate-Derived Natural Products. Journal of the American Chemical Society, 123(15), 3493–3499. [Link]
-
Organic Chemistry Portal. (n.d.). Prins Reaction. Organic Chemistry Portal. [Link]
-
Nishikata, T., et al. (2018). Tandem Reactions Enable Trans- and Cis-Hydro-Tertiary-Alkylations Catalyzed by a Copper Salt. Angewandte Chemie International Edition, 57(42), 13895-13899. [Link]
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acl.digimat.in [acl.digimat.in]
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- 8. Prins Reaction [organic-chemistry.org]
- 9. Tandem Aldol Condensation – Platinacycle-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions [organic-chemistry.org]
Application Notes & Protocols for the Scalable Synthesis of Chiral Homoallylic Alcohols
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides a comprehensive guide to the scalable synthesis of chiral homoallylic alcohols, critical intermediates in the pharmaceutical and fine chemical industries. We will move beyond simple procedural lists to explore the underlying principles, process optimization, and safety considerations essential for transitioning these complex syntheses from the laboratory bench to pilot and production scales.
Part 1: Foundational Principles of Asymmetric Allylation
Chiral homoallylic alcohols are versatile building blocks, prized for their dual functionality—a hydroxyl group and a carbon-carbon double bond—which can be further elaborated into a variety of complex molecular architectures. The primary challenge in their synthesis lies in controlling the absolute stereochemistry at the newly formed stereocenter. The methods discussed herein are selected for their demonstrated or potential scalability, offering reliable routes to enantiomerically enriched products.
The core transformation involves the addition of an allyl nucleophile to an aldehyde. The stereochemical outcome is dictated by the nature of the chiral control element, which can be a stoichiometric auxiliary, a substoichiometric catalyst, or an enzyme. The choice of methodology is often a balance between substrate scope, operational simplicity, catalyst cost, and scalability.
Key Methodologies for Asymmetric Allylation
Three primary strategies have proven effective for the synthesis of chiral homoallylic alcohols, each with its own set of advantages and challenges for scalability:
-
Chiral Reagent-Controlled Syntheses: These methods employ stoichiometric amounts of a chiral reagent to induce asymmetry. While often providing high levels of stereocontrol, the need to prepare, use, and then separate a stoichiometric amount of a frequently expensive chiral auxiliary can be a significant drawback at scale.
-
Chiral Catalyst-Controlled Syntheses: This is often the most attractive approach for industrial applications. A small amount of a chiral catalyst is used to generate the desired enantiomer, minimizing waste and often allowing for lower costs. The development of highly active and selective catalysts is a continuous area of research.
-
Biocatalysis: The use of enzymes offers unparalleled selectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure). However, challenges such as substrate scope limitations, enzyme stability, and downstream processing need to be carefully considered for large-scale implementation.
Below is a comparative overview of these approaches:
| Methodology | Key Advantages | Scalability Challenges | Typical Enantioselectivity |
| Chiral Reagent-Controlled | High reliability, well-established procedures. | Stoichiometric waste, cost of chiral auxiliary, purification. | >90% ee |
| Chiral Catalyst-Controlled | Low waste, high atom economy, cost-effective at scale. | Catalyst sensitivity (air, moisture), catalyst cost & recovery, optimization required. | 85-99% ee |
| Biocatalysis | High enantioselectivity, mild conditions, environmentally benign. | Limited substrate scope, enzyme stability, downstream processing from aqueous media. | >99% ee |
Part 2: Catalytic Asymmetric Allylation: A Scalable Protocol
Catalytic methods are frequently the preferred route for industrial-scale synthesis due to their efficiency and atom economy. The Nozaki-Hiyama-Kishi (NHK) reaction, which involves the chromium-mediated coupling of an allyl halide with an aldehyde, has been adapted for asymmetric catalysis with notable success.
Mechanism of the Asymmetric NHK Reaction
The catalytic cycle of the asymmetric NHK reaction is a well-studied process. It begins with the reduction of a Cr(III) precursor to the active Cr(II) species. This is followed by the oxidative addition of the allyl halide to the Cr(II) center, forming an allylchromium(III) species. This organometallic nucleophile then adds to the aldehyde, a process coordinated by a chiral ligand, which directs the facial selectivity of the addition and thus establishes the stereochemistry of the product. The resulting chromium alkoxide undergoes hydrolysis to release the chiral homoallylic alcohol and regenerate the chromium species.
CrIII [label="Cr(III) Precursor"]; CrII [label="Active Cr(II) Species"]; AllylCrIII [label="Allylchromium(III)\nIntermediate"]; AldehydeComplex [label="Aldehyde-Ligand-Cr\nTransition State"]; CrAlkoxide [label="Chromium(III) Alkoxide"]; Product [label="Chiral Homoallylic\nAlcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
CrIII -> CrII [label="Reduction\n(e.g., Mn, Zn)"]; CrII -> AllylCrIII [label="Oxidative Addition\n(Allyl Halide)"]; AllylCrIII -> AldehydeComplex [label="Aldehyde +\nChiral Ligand"]; AldehydeComplex -> CrAlkoxide [label="C-C Bond Formation"]; CrAlkoxide -> Product [label="Hydrolysis"]; CrAlkoxide -> CrIII [label="Regeneration"]; }
Detailed Protocol for a Scalable Asymmetric NHK Reaction
This protocol is adapted from literature procedures and is intended for the gram-scale synthesis, with notes on considerations for scaling up.
Materials and Reagents:
-
Anhydrous Chromium(II) chloride (CrCl2) or Chromium(III) chloride (CrCl3)
-
Manganese powder (or Zinc) as a reductant
-
Chiral Salen-type ligand
-
Allyl bromide or chloride
-
Aldehyde substrate
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine and sodium sulfate (for drying)
Experimental Workflow:
Start [label="Start: Inert Atmosphere\n(Glovebox or Schlenk Line)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Vessel Setup:\nAnhydrous CrCl3, Mn powder,\nChiral Ligand"]; Solvent [label="Add Anhydrous,\nDegassed Solvent (THF)"]; Stir [label="Stir at Room Temperature\nto form active Cr(II) complex"]; Cool [label="Cool to 0 °C"]; Addition [label="Slow, Simultaneous Addition of\nAldehyde and Allyl Halide"]; Reaction [label="Maintain at 0 °C and stir\nuntil reaction completion (TLC/LC-MS)"]; Quench [label="Quench with aq. HCl"]; Extract [label="Aqueous Workup &\nExtraction with Ethyl Acetate"]; Dry [label="Dry Organic Layer\n(Na2SO4) and Concentrate"]; Purify [label="Purification by\nColumn Chromatography"]; End [label="Final Product:\nChiral Homoallylic Alcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Solvent; Solvent -> Stir; Stir -> Cool; Cool -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> End; }
Step-by-Step Procedure:
-
Reactor Preparation: Under an inert atmosphere (e.g., argon or nitrogen), charge a dry, multi-necked flask with CrCl3 (1.0 eq), manganese powder (2.0 eq), and the chiral ligand (1.1 eq relative to Cr).
-
Solvent Addition: Add anhydrous, degassed THF via cannula. The mixture is stirred at room temperature for 1-2 hours. The formation of the active Cr(II) species is often indicated by a color change.
-
Reaction Setup: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Substrate Addition: A solution of the aldehyde (1.0 eq) and the allyl halide (1.2 eq) in THF is added dropwise over a period of 1-4 hours using a syringe pump. Note on Scalability: For larger scale reactions, controlling the addition rate is crucial to manage the reaction exotherm.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS) until the starting aldehyde is consumed.
-
Workup: The reaction is quenched by the slow addition of 1M HCl. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Process Safety and Scalability Considerations
-
Exothermicity: The formation of the allylchromium reagent and its subsequent reaction with the aldehyde can be exothermic. For large-scale reactions, proper temperature control using a reactor cooling system is essential. The rate of addition of the substrates should be carefully controlled to maintain the desired reaction temperature.
-
Reagent Purity: The purity of the chromium salt and the dryness of the solvent are critical for reproducibility. Water can protonate the organometallic intermediate, leading to reduced yields.
-
Metal Waste: The use of stoichiometric manganese and chromium results in a significant amount of metal waste. A comprehensive waste management and disposal plan is necessary for industrial-scale production.
-
Purification: While column chromatography is suitable for lab-scale purification, it is often not practical for large-scale production. Alternative purification methods such as crystallization or distillation should be explored during process development.
Part 3: Biocatalytic Synthesis: A Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral homoallylic alcohols. Carbonyl reductases, a class of enzymes, can reduce ketones to chiral alcohols with high enantioselectivity. While not a direct allylation, a two-step chemoenzymatic approach is often employed.
Chemoenzymatic Strategy
This strategy involves the non-asymmetric synthesis of a homoallylic ketone, followed by the asymmetric reduction of the ketone using a carbonyl reductase.
Workflow for Chemoenzymatic Synthesis:
Start [label="Aldehyde +\nAllyl Nucleophile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ketone [label="Homoallylic Ketone"]; Enzyme [label="Asymmetric Reduction\n(Carbonyl Reductase, Cofactor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral Homoallylic\nAlcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Ketone [label="Non-asymmetric\nC-C Formation"]; Ketone -> Enzyme; Enzyme -> Product; }
Protocol for Biocatalytic Reduction
This protocol provides a general framework for the enzymatic reduction of a homoallylic ketone.
Materials and Reagents:
-
Homoallylic ketone substrate
-
Carbonyl reductase (commercially available or produced in-house)
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol) if needed for substrate solubility
Step-by-Step Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution containing the cofactor regeneration system.
-
Enzyme and Substrate Addition: Add the carbonyl reductase and the homoallylic ketone substrate. If the substrate has poor aqueous solubility, a co-solvent may be added.
-
Reaction: The mixture is gently agitated at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by chiral HPLC or GC.
-
Workup: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried, and concentrated. The product is purified by column chromatography or crystallization.
Scalability of Biocatalytic Processes
-
Enzyme Cost and Availability: The cost of the enzyme and cofactor can be a significant factor. The use of immobilized enzymes can facilitate recovery and reuse, reducing overall cost.
-
Downstream Processing: Extracting the product from a dilute aqueous reaction mixture can be energy-intensive. Process optimization is needed to minimize the volume of water and simplify extraction.
-
Enzyme Stability: The operational stability of the enzyme under process conditions (temperature, pH, presence of co-solvents) is crucial for a robust and economical process.
References
-
Fürstner, A. (1999). Carbon-Carbon Bond Formations Involving Organochromium(III) Reagents. Chemical Reviews, 99(4), 991-1046. [Link]
-
Wuts, P. G. M. (2006). The Nozaki–Hiyama–Kishi Reaction. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
-
Hollmann, F., Arends, I. W. C. E., & Holtmann, D. (2011). Enzymatic reductions for the chemist. Green Chemistry, 13(9), 2285-2313. [Link]
-
Kishi, Y. (1992). The Nozaki-Hiyama-Kishi Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 735-761). Pergamon. [Link]
-
Bandini, M., & Umani-Ronchi, A. (Eds.). (2005). Catalytic Asymmetric Synthesis. Wiley-VCH. [Link]
-
Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with C-C and C-O Stereocenters. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. [Link]
Application Notes & Protocols: Mastering Stereoselectivity in Lewis Acid-Catalyzed Crotylation
Introduction: The Strategic Importance of Crotylation
The carbon-carbon bond-forming reaction known as crotylation is a cornerstone in modern organic synthesis, particularly for constructing complex, stereochemically rich molecules like polyketide natural products.[1][2] This reaction involves the addition of a crotyl organometallic reagent to an aldehyde or ketone, generating a β-methylhomoallylic alcohol. The power of this transformation lies in its ability to create two adjacent stereocenters simultaneously. The geometric configuration of the crotylating agent—whether it is the (E)- or (Z)-isomer—directly dictates the relative stereochemistry (anti or syn) of the product.
Lewis acids play a pivotal role in this process. By coordinating to the carbonyl oxygen of the electrophile, a Lewis acid dramatically increases its reactivity, allowing the reaction to proceed under mild conditions, often at low temperatures (−78 °C), which is critical for preserving stereochemical integrity.[3] Furthermore, the advent of chiral Lewis acids has opened the door to powerful enantioselective variants, making this method indispensable for the asymmetric synthesis of bioactive compounds.[4][5]
This guide provides a detailed overview of the mechanistic principles governing Lewis acid-catalyzed crotylation, practical protocols for achieving high diastereoselectivity and enantioselectivity, and expert insights into optimizing these critical reactions.
Mechanistic Foundation: Controlling Stereochemical Outcomes
The stereoselectivity of Lewis acid-catalyzed crotylation reactions is rationalized by the Zimmerman-Traxler model , which postulates a closed, six-membered, chair-like transition state.[6][7][8] This model is the key to predictably generating either syn or anti diastereomers.
-
Role of the Lewis Acid (LA): The Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen. This coordination lowers the energy of the aldehyde's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the crotylating agent.[3]
-
The Chair-Like Transition State: The reaction proceeds through a cyclic transition state where the metal or metalloid (M) of the crotylating agent also coordinates with the carbonyl oxygen. To minimize steric hindrance, both the R group of the aldehyde and the methyl group of the crotyl unit prefer to occupy pseudo-equatorial positions.[9][10]
-
Origin of Diastereoselectivity:
-
An (E)-crotyl reagent places its methyl group in a pseudo-equatorial position, forcing the vinyl group into an axial orientation. To avoid a prohibitive 1,3-diaxial interaction, the aldehyde's R group also adopts a pseudo-equatorial position, leading to the anti product.[11]
-
A (Z)-crotyl reagent naturally places its methyl group in a pseudo-axial position. Consequently, the aldehyde's R group occupies the pseudo-equatorial position to minimize steric clash, resulting in the syn product.[1][11]
-
This predictable relationship between reagent geometry and product diastereochemistry makes the crotylation reaction a powerful tool for stereocontrolled synthesis.
Key Reaction Components
The success of a Lewis acid-catalyzed crotylation depends on the judicious choice of the Lewis acid, crotylating agent, and reaction conditions.
Crotylating Agents
The choice of the atom (boron, silicon, tin) attached to the crotyl group significantly impacts reactivity and handling.
| Reagent Type | Formula Example | Reactivity | Stability & Handling | Notes |
| Crotylboronates | (E/Z)-CH₃CH=CHCH₂B(OR)₂ | High | Moderate; sensitive to air and moisture. Pinacol esters are more stable. | Often used for high diastereoselectivity without strong Lewis acids, but reactivity is enhanced by them.[11][12] |
| Crotylsilanes | (E/Z)-CH₃CH=CHCH₂SiR₃ | Low | High; generally stable to air, moisture, and chromatography. | Require a strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂) for activation.[13][14] |
| Crotylstannanes | (E/Z)-CH₃CH=CHCH₂SnR₃ | Moderate | Stable but toxic. | Reactivity can be tuned; often requires Lewis acid activation for good selectivity.[11] |
| Crotyltrifluoroborates | K⁺[(E/Z)-CH₃CH=CHCH₂BF₃]⁻ | Low | Excellent; air- and moisture-stable crystalline solids.[15] | Offer significant advantages in ease of handling and storage.[15][16] Require stoichiometric or catalytic Lewis acid. |
Lewis Acids
The Lewis acid is not merely an activator but can also influence the stereochemical course of the reaction.
| Lewis Acid | Common Form | Strength | Typical Use Case |
| Boron Trifluoride | BF₃·OEt₂ (etherate) | Strong | General-purpose activation of aldehydes with crotyltrifluoroborates and silanes.[13][15][16] |
| Tin(IV) Chloride | SnCl₄ | Strong | Used with crotylsilanes and in chiral systems combined with diols.[3][5] |
| Titanium(IV) Chloride | TiCl₄ | Very Strong | Activation of less reactive substrates; can sometimes alter selectivity pathways.[3] |
| Chiral Catalysts | (Salen)CrCl, Chiral Diol•SnCl₄ | Variable | Enantioselective crotylation, creating optically active products.[5][17] |
Detailed Application Protocols
The following protocols are designed to be robust and reproducible, providing a solid starting point for researchers.
Protocol 1: Diastereoselective Crotylation of Benzaldehyde using Potassium (E)-Crotyltrifluoroborate
This protocol, adapted from the work of Batey et al., demonstrates a highly reliable method for achieving anti-diastereoselectivity using a stable crotylating agent.[15][16]
Materials:
-
Potassium (E)-crotyltrifluoroborate
-
Benzaldehyde (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Argon)
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add potassium (E)-crotyltrifluoroborate (e.g., 1.2 mmol, 1.2 equiv).
-
Addition of Aldehyde: Add anhydrous CH₂Cl₂ (10 mL) followed by benzaldehyde (1.0 mmol, 1.0 equiv).
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add BF₃·OEt₂ (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. The suspension should gradually become a clear solution.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[15]
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL) while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the anti-homoallylic alcohol.
Expected Outcome: High yield (typically >90%) and high diastereoselectivity (anti:syn >95:5).
Protocol 2: Catalytic Enantioselective Crotylation using a Chiral Diol•SnCl₄ Complex
This protocol is based on the principles developed by Hall and others for catalytic asymmetric synthesis, employing an in-situ generated chiral Lewis acid complex.[5]
Materials:
-
(R,R)-hydrobenzoin-derived chiral diol (e.g., Vivol)
-
Tin(IV) chloride (SnCl₄, 1.0 M solution in CH₂Cl₂)
-
Allylboronic acid pinacol ester
-
An aldehyde substrate (e.g., hydrocinnamaldehyde)
-
Anhydrous toluene
-
4 Å molecular sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the chiral diol (0.065 mmol, 6.5 mol %) and powdered 4 Å molecular sieves (~50 mg). Add anhydrous toluene (1.0 mL).
-
Complex Formation: At room temperature, add the SnCl₄ solution (0.050 mmol, 5.0 mol %). Stir for 15 minutes to allow for complex formation.
-
Cooling: Cool the mixture to -78 °C.
-
Reagent Addition: Add the crotylboronic acid pinacol ester (1.1 mmol, 1.1 equiv). After stirring for 5 minutes, add the aldehyde (1.0 mmol, 1.0 equiv) dropwise.
-
Reaction: Stir the reaction at -78 °C for 3-5 hours. Monitor by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous NaHCO₃. Allow to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purification and Analysis: Purify the product by flash chromatography. Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric ratio (er) by chiral HPLC analysis.
Expected Outcome: Excellent yields with high diastereoselectivity (>95:5 dr) and enantioselectivity (up to 98:2 er).[5]
Field Insights & Troubleshooting
-
Moisture is Critical: Lewis acids are extremely sensitive to water. Ensure all glassware is rigorously dried and solvents are anhydrous to prevent catalyst deactivation and side reactions.
-
Low Diastereoselectivity: This can result from the isomerization of the crotylating agent or a reaction mechanism that is not proceeding through the ideal closed transition state. Verify the geometric purity of your starting material. Running the reaction at a lower temperature can often improve selectivity.
-
Reagent Isomerization: Some crotylating agents, particularly crotylboranes, can isomerize over time via borotropic shifts. It is often best to generate and use these reagents in situ.[1] The use of stable potassium crotyltrifluoroborates circumvents this issue.[15]
-
Stoichiometric vs. Catalytic Lewis Acid: While catalytic amounts of a Lewis acid are desirable, some systems, especially those using stable trifluoroborates, may require stoichiometric amounts for efficient conversion.[15][16] Optimization of Lewis acid loading is key.
Conclusion
Lewis acid-catalyzed crotylation stands as a robust and highly predictable method for stereoselective C-C bond formation. By understanding the principles of the Zimmerman-Traxler model and carefully selecting the appropriate Lewis acid and crotylating agent, researchers can access complex homoallylic alcohols with precise control over both relative and absolute stereochemistry. The protocols and insights provided herein serve as a comprehensive resource for professionals in chemical synthesis and drug development to effectively implement this powerful transformation in their work.
References
- Crotyl group - Grokipedia. (n.d.).
- Batey, R. A., Thadani, A. N., Smil, D. V., & Lough, A. J. (2000). Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl- and Crotyltrifluoroborates under Lewis Acid Catalysis. Synthesis, 2000(07), 990-998.
- Zimmerman-Traxler Model - OpenOChem Learn. (n.d.).
- Krische, M. J., et al. (2008). anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst. PubMed Central.
- Crotyl group - Wikipedia. (n.d.).
- Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Journal of the American Chemical Society.
- Batey, R. A., Thadani, A. N., Smil, D. V., & Lough, A. J. (2000). Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl and Crotyltrifluoroborates under Lewis Acid Catalysis. ResearchGate.
- Harned, A. M. (n.d.). Allylation of C=O Bonds. Harned Research Group.
- Yuan, J., Jain, P., & Antilla, J. C. (2020). Development of α,α-Disubstituted Crotylboronate Reagents and Stereoselective Crotylation via Brønsted or Lewis Acid Catalysis. Journal of the American Chemical Society, 142(43), 18355-18368.
- What is Crotylation - LookChem. (n.d.).
- Panek, J. S., & Cirillo, P. F. (1993). Acyclic diastereoselectivity in the Lewis acid promoted additions of chiral, .beta.-methyl-substituted (E)-crotylsilanes with achiral aldehydes. The Journal of Organic Chemistry.
- White, M. C., et al. (n.d.). A Chiral Lewis Acid Strategy for Enantioselective Allylic C[bond]H Oxidation.
- Malkov, A. V., & Kočovský, P. (2019). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI.
- Krische, M. J. (2018). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. NIH.
- Yamamoto, H., et al. (2001). The First and Highly Enantioselective Crotylation of Aldehydes via an Allyl-Transfer Reaction from a Chiral Crotyl-Donor. Journal of the American Chemical Society.
- Wipf, P. (2007). Allylations & Crotylations I. Basic Principles. Wipf Group.
- Lewis acid catalysis - Wikipedia. (n.d.).
- Marek, I. (2013). Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. NIH.
- Myers, A. G. (n.d.). Zimmerman Traxler. Andrew G Myers Research Group.
- The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity - Benchchem. (n.d.).
- Aggarwal, V. K., & Fang, G. Y. (2013). and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. School of Chemistry | University of Bristol.
- Marek, I. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research.
- Denmark, S. E., Coe, D. M., & Pratt, N. E. (1994). Asymmetric Allylation of Aldehydes with Chiral Lewis Bases. Illinois Experts.
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- 2. Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. whitegroup.web.illinois.edu [whitegroup.web.illinois.edu]
Application Notes & Protocols: trans-Crotylboronic Acid Pinacol Ester as a Cornerstone Building Block in Complex Molecule Synthesis
Abstract
trans-Crotylboronic acid pinacol ester, a stable and readily accessible organoboron reagent, has emerged as an indispensable tool in modern organic synthesis. Its remarkable ability to engage in highly stereoselective carbon-carbon bond-forming reactions, particularly with carbonyl compounds, provides a reliable and predictable method for constructing chiral centers. This guide delves into the core applications of this versatile building block, offering deep mechanistic insights, field-proven experimental protocols, and strategic applications in the synthesis of complex natural products, with a particular focus on polyketide-like structures.
Introduction: The Strategic Value of trans-Crotylboronation
The quest for synthetic efficiency and stereochemical precision is a central theme in the construction of complex bioactive molecules. Polyketides, a vast class of natural products, are biosynthesized through the iterative coupling of simple carboxylic acid units, creating intricate stereochemical arrays.[1][2][3] Mimicking this elegant modularity in the laboratory is a key goal for synthetic chemists.[4]
This compound (IUPAC Name: 2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a powerful surrogate for one of these biosynthetic steps.[] It is a commercially available, non-toxic, and relatively stable liquid that enables the diastereoselective synthesis of syn-homoallylic alcohols upon reaction with aldehydes. This transformation is foundational, as the resulting alcohol product contains a newly formed stereocenter and a terminal alkene, which serves as a versatile functional handle for subsequent elaborations, such as cross-coupling or oxidation.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its application, grounded in mechanistic understanding and practical, validated protocols.
The Core Reaction: Diastereoselective Crotylation of Aldehydes
The primary utility of this compound lies in its reaction with aldehydes to form homoallylic alcohols. The stereochemical outcome of this reaction is highly predictable and can be rationalized by the Zimmerman-Traxler transition state model.
Mechanistic Rationale: The Zimmerman-Traxler Model
The reaction proceeds through a highly organized, six-membered chair-like transition state. The aldehyde's oxygen atom coordinates to the boron atom, activating the carbonyl for nucleophilic attack by the crotyl group's γ-carbon.
Key causal factors dictating the stereochemical outcome:
-
Double Bond Geometry: The (E)-geometry of the crotylboronate directly translates to a syn-diastereomeric relationship between the newly formed hydroxyl group and the methyl group in the product. The methyl group on the crotyl unit preferentially occupies an equatorial position in the chair-like transition state to minimize steric hindrance.
-
Aldehyde Substituent: The substituent (R-group) of the aldehyde also adopts an equatorial position to avoid 1,3-diaxial interactions, further stabilizing the transition state.
This predictable stereochemical fidelity makes it a cornerstone reaction in synthesis.
Caption: Zimmerman-Traxler model for trans-crotylboration.
Validated Protocol: General Procedure for Diastereoselective Crotylation
This protocol is a robust, general method adaptable to a wide range of aldehydes. The self-validating nature of this procedure stems from its reliance on well-established, high-yielding reaction principles.
Materials & Reagents:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene or Dichloromethane (DCM) (0.1 M concentration)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Caption: General experimental workflow for aldehyde crotylation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To the flask, add the aldehyde (1.0 mmol) followed by anhydrous toluene (10 mL).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add this compound (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).[6] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of Ethyl Acetate in Hexanes) to yield the pure syn-homoallylic alcohol.[6]
Substrate Scope and Performance
The reaction is highly reliable for a broad range of aldehydes. High diastereoselectivity is typically observed.
| Aldehyde Substrate | Product Structure | Typical Yield (%) | Diastereoselectivity (syn:anti) |
| Benzaldehyde | syn-1-phenyl-2-methylbut-3-en-1-ol | >90% | >95:5 |
| Isovaleraldehyde | syn-2,5-dimethylhex-3-en-1-ol | >85% | >95:5 |
| Cyclohexanecarboxaldehyde | syn-1-cyclohexyl-2-methylbut-3-en-1-ol | >90% | >98:2 |
| Chiral α-methyl aldehyde | Felkin-Anh controlled addition product | >85% | >90:10 (Felkin:anti-Felkin) |
Note: Yields and selectivities are representative and may vary based on specific conditions and substrate.
Advanced Synthetic Strategy: Iterative Assembly of Polyketide Motifs
The true power of this building block is realized in multi-step synthesis, where it facilitates an iterative approach to building complex carbon skeletons, mirroring the logic of polyketide synthases.[4] The homoallylic alcohol product is not an endpoint but a versatile intermediate.
The Iterative Cycle:
-
Crotylation: Perform the diastereoselective crotylation as described above to set a syn-1,2-stereorelationship.
-
Protection & Oxidation: Protect the newly formed secondary alcohol (e.g., as a silyl ether) and then oxidatively cleave the terminal alkene (e.g., via ozonolysis or dihydroxylation/periodate cleavage) to unmask a new aldehyde.
-
Iteration: This new aldehyde is now a substrate for another crotylation reaction, extending the carbon chain and installing another set of stereocenters.
This iterative sequence allows for the controlled, step-wise assembly of complex polypropionate fragments found in numerous natural products.[1][7]
Caption: An iterative workflow for polyketide synthesis.
Practical & Safety Considerations
Reagent Properties & Handling
-
Formula: C₁₀H₁₉BO₂[]
-
Molecular Weight: 182.07 g/mol []
-
Appearance: Colorless to pale yellow liquid
-
Density: ~0.888 g/mL at 25 °C
-
Storage: Store at 2-8°C under an inert atmosphere to prevent hydrolysis and oxidation.[] The pinacol ester is significantly more stable to air and moisture than the corresponding boronic acid.
Safety Information
-
Classification: Combustible liquid. Flash point: 63 °C (145.4 °F).
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a simple reagent; it is a strategic building block that provides a reliable and highly stereocontrolled entry into complex molecular architectures. Its ability to predictably generate syn-homoallylic alcohols via a well-understood transition state makes it a trusted tool for chemists in academia and industry. The potential for iterative application to construct polyketide-like chains ensures its continued relevance in the total synthesis of natural products and the development of new pharmaceutical agents.
References
- (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E) - RSC Publishing. (2019). RSC Publishing.
- Boron enabled photosensitized [2+2]-cycloadditions and applications in natural product synthesis - ACS Fall 2025. (2025). American Chemical Society.
- CAS 69611-02-5 this compound - BOC Sciences. BOC Sciences.
- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via - School of Chemistry | University of Bristol. (2013). University of Bristol.
- Supporting Inform
- This compound - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Crotylboronic acid pinacol ester - Sigma-Aldrich. Sigma-Aldrich.
- This compound 95 69611-02-5 - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC - NIH.
- boronic esters - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis and Biosynthesis of Polyketide Natural Products - SURFACE at Syracuse University. Syracuse University.
- Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Lithiation–borylation methodology in the total synthesis of natural products. (2022).
- Application of Synthetic Biology to the Biosynthesis of Polyketides - SCIEPublish. SCIEPublish.
- Pinacol coupling reaction - Wikipedia. Wikipedia.
- Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Recent Advances of Applying Boron‐Reagents in Asymmetric Total Syntheses of Natural Products and Bio‐Active Molecules | Request PDF - ResearchGate.
- Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids - FLEX. (2007). FLEX.
- cis-Crotylboronic acid pinacol ester 97 69611-01-4 - Sigma-Aldrich. Sigma-Aldrich.
- Steps towards the synthetic biology of polyketide biosynthesis - PMC - NIH.
- Reversible Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Manipulation of polyketide biosynthesis for new drug discovery - ResearchGate.
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MC
- This compound 95% | Sigma-Aldrich. Sigma-Aldrich.
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- 2. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low diastereoselectivity in crotylboration reactions with pinacol esters.
A Troubleshooter's Guide to Overcoming Low Diastereoselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that achieving high diastereoselectivity in crotylboration reactions using pinacol esters can be a significant challenge. This guide is designed to provide in-depth, practical solutions to common issues encountered in the lab. We will move beyond simple procedural steps to explore the underlying principles that govern stereochemical outcomes.
FAQs: Quick Solutions to Common Problems
Here are some frequently asked questions to quickly diagnose and address issues with your crotylboration reactions.
Q1: Why am I observing low diastereoselectivity (approaching a 1:1 mixture of syn and anti products) with my crotylboronate pinacol ester?
Low diastereoselectivity is a common issue, particularly with commercially available and easily accessible pinacol esters. The relatively small steric profile of the pinacol group can lead to a reduced energy difference between the competing transition states that define the stereochemical outcome. Several factors could be at play:
-
Isomeric Purity of the Crotylboronate: The stereochemical integrity of your starting crotylboronate is paramount. (E)-crotylboronates are predisposed to form anti products, while (Z)-crotylboronates yield syn products.[1] An impure mixture of (E)- and (Z)-isomers will inevitably lead to a mixture of diastereomeric products.
-
Reaction Temperature: While many crotylboration reactions are run at low temperatures (e.g., -78 °C) to maximize selectivity, the reactivity of pinacol esters is sometimes sluggish.[2][3] Running the reaction at a higher temperature to achieve a reasonable rate can compromise diastereoselectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states.
-
Background Reaction: A significant uncatalyzed "background" reaction can compete with a more selective catalyzed pathway, leading to a decrease in the overall observed diastereoselectivity.[2]
Q2: How critical is the (E/Z) geometry of my crotylboronate pinacol ester?
The geometry of the double bond in the crotylboronate is the primary determinant of the product's relative stereochemistry. This reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2][4][5][6]
-
An (E)-crotylboronate will orient the methyl group in a pseudo-equatorial position in the transition state to minimize steric interactions, leading to the anti diastereomer .
-
A (Z)-crotylboronate will place the methyl group in a pseudo-axial position, resulting in the syn diastereomer .[3]
Therefore, starting with a crotylboronate of high isomeric purity is the first and most critical step toward achieving high diastereoselectivity.
Q3: Can the choice of aldehyde significantly impact the diastereoselectivity?
Yes, the structure of the aldehyde plays a crucial role. While the crotylboronate geometry is the primary directing factor, the steric bulk of the aldehyde's substituent (R group) can influence the facial selectivity of the approach to the boronate.[7] Aldehydes with bulky substituents may exhibit a higher intrinsic facial bias, which can either enhance or diminish the diastereoselectivity dictated by the boronate. In some cases, chelation control can be a factor with aldehydes bearing a coordinating group at the α- or β-position, although this is less common in non-catalyzed reactions.
Q4: I've confirmed my starting materials are pure, but the diastereoselectivity is still low. What should I try next?
If starting material purity is not the issue, the next steps involve optimizing the reaction conditions and considering the use of additives.
-
Lower the Temperature: If your reaction is proceeding at a moderate temperature, decreasing it (e.g., from -20 °C to -78 °C) can significantly enhance diastereoselectivity by favoring the lowest energy transition state.[8]
-
Solvent Effects: The polarity of the solvent can influence the tightness of the Zimmerman-Traxler transition state.[7] It is advisable to screen a range of solvents, from non-polar (like toluene or hexanes) to more polar aprotic solvents (like dichloromethane). Toluene is often a good starting point.[2]
-
Lewis Acid Catalysis: The addition of a Lewis acid can accelerate the reaction and, in many cases, improve diastereoselectivity.[2] Lewis acids activate the aldehyde by coordinating to the carbonyl oxygen, leading to a more organized and rigid transition state.
In-Depth Troubleshooting Guides
Guide 1: Verifying and Improving Starting Material Quality
The principle of "garbage in, garbage out" is highly applicable here. Ensuring the isomeric purity of your crotylboronate is essential.
Protocol for Assessing Isomeric Purity:
-
¹H NMR Spectroscopy: The vinyl protons of the (E)- and (Z)-isomers will have distinct chemical shifts and coupling constants. This is the most direct method for determining the isomeric ratio.
-
GC-MS Analysis: For volatile boronates, gas chromatography can separate the isomers, and the relative peak areas can provide a quantitative measure of purity.
Tips for Purification:
-
Distillation: If the boronate is a liquid, fractional distillation under reduced pressure can be effective for separating isomers.
-
Chromatography: While challenging due to the sensitivity of some boronates, column chromatography on silica gel or neutral alumina can be employed.[9] It's crucial to use de-activated stationary phases and run the chromatography quickly to minimize decomposition.
Guide 2: Optimizing Reaction Conditions for Enhanced Selectivity
Fine-tuning your reaction parameters can often lead to significant improvements in diastereoselectivity.
| Parameter | Recommendation | Rationale |
| Temperature | Start at -78 °C and slowly warm if reactivity is low. | Lower temperatures favor the lowest energy, most ordered transition state, maximizing the energy difference between pathways leading to the major and minor diastereomers.[3][8] |
| Solvent | Screen non-polar (Toluene, Hexane) and polar aprotic (CH₂Cl₂) solvents. | Solvent polarity can affect the stability and geometry of the Zimmerman-Traxler transition state. Toluene is often a good choice.[2][7] |
| Concentration | Typically in the range of 0.1 M to 0.5 M. | While less impactful than temperature or solvent, very high concentrations could lead to aggregation or alternative reaction pathways. |
Guide 3: Leveraging Additives and Catalysts
When intrinsic reactivity and selectivity are low, additives can provide a powerful solution.
Lewis Acid Catalysis:
Lewis acids can dramatically accelerate crotylboration reactions, even at very low temperatures, and often enhance diastereoselectivity.[2] They function by coordinating to the aldehyde, making it more electrophilic and promoting a more compact transition state.
Common Lewis Acids:
-
Sc(OTf)₃
-
TMSOTf
-
BF₃·OEt₂
-
SnCl₄[2]
General Protocol for Lewis Acid-Catalyzed Crotylboration:
-
To a solution of the aldehyde in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add the Lewis acid (typically 10-20 mol%).
-
Stir for 15-30 minutes.
-
Add the crotylboronate pinacol ester dropwise.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
Caution: Always handle Lewis acids in a well-ventilated fume hood and use anhydrous techniques.
In Situ Generation of More Reactive Borinic Esters:
Recent literature has shown that converting the pinacol ester in situ to a more reactive borinic ester can dramatically improve diastereoselectivity, particularly for α-substituted allyl and crotyl systems.[10][11] This approach alters the steric and electronic environment around the boron atom, leading to a different and often more selective transition state.
Protocol Example (Aggarwal, et al.): [11]
-
To a solution of the crotylboronate pinacol ester in THF at -78 °C, add n-butyllithium (nBuLi).
-
After stirring, trap the resulting alkoxide with trifluoroacetic anhydride (TFAA).
-
This generates a highly reactive allyl borinic ester intermediate.
-
Add the aldehyde to the reaction mixture and allow it to react.
This method has been shown to reverse the inherent, often low, selectivity of pinacol esters, providing high E-selectivity.[10][11]
Visualizing the Source of Diastereoselectivity
Understanding the Zimmerman-Traxler model is key to rationalizing and predicting the outcomes of crotylboration reactions.
Caption: Zimmerman-Traxler transition states for crotylboration.
This diagram illustrates how the geometry of the starting crotylboronate dictates the orientation of the methyl group in the chair-like transition state, ultimately determining the syn or anti stereochemistry of the product.
Troubleshooting Workflow
If you are facing persistent issues with low diastereoselectivity, follow this systematic approach to identify and resolve the problem.
Caption: A step-by-step workflow for troubleshooting low diastereoselectivity.
By systematically addressing each of these potential issues, you can significantly improve the stereochemical outcome of your crotylboration reactions with pinacol esters. Should you require further assistance, please do not hesitate to contact our technical support team.
References
-
Rauniyar, V., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(40), 13587–13596. [Link]
-
ChemTube3D. (n.d.). Organo-main-group chemistry (Boron) - Crotyl boranes react stereospecifically (Z-crotyl boronate). University of Liverpool. [Link]
-
Chen, J. L.-Y., Scott, H. K., Hesse, M. J., Willis, C. L., & Aggarwal, V. K. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes Using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in situ Generated Borinic Esters. Journal of the American Chemical Society, 135(14), 5316–5319. [Link]
-
Liu, J., Gao, S., & Chen, M. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Letters, 23(24), 9451–9456. [Link]
-
Wikipedia. (n.d.). Roush-Reaktion. [Link]
-
Organoboron compounds. (n.d.). (Z)-crotylboronic acid pinacol ester. [Link]
- Araki, S., et al. (n.d.). Control of diastereoselectivity in the crotylation and cinnamylation of aldehydes by the selection of ligands on allylic indium. [Link not available]
-
Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]
-
ResearchGate. (n.d.). Diastereoselective crotylboration of chiral aldehydes with (Z)-crotylboronate 2b. [Link]
-
Organic Chemistry Portal. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. [Link]
-
Wipf, P. (2007). Allylations & Crotylations I. Basic Principles. University of Pittsburgh. [Link]
- Brown Allylation and Crotylation Reactions. (n.d.). [Link not available]
-
ResearchGate. (n.d.). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. [Link]
-
Myers, A. G. (n.d.). 001 Zimmerman Traxler. Harvard University. [Link]
-
ResearchGate. (n.d.). Highly Diastereo- and Enantioselective Allylboration of Aldehydes Using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in situ Generated Borinic Esters. [Link]
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]
-
ResearchGate. (n.d.). Development of α-Borylmethyl-( Z )-crotylboronate Reagent and Enantioselective Syntheses of ( E )-δ-Hydroxymethyl- syn -homoallylic Alcohols via Highly Stereoselective Allylboration. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
-
PubMed. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl- syn-homoallylic Alcohols via Highly Stereoselective Allylboration. [Link]
-
RSC Publishing. (2019). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E). [Link]
-
PubMed. (n.d.). Origin of syn/anti diastereoselectivity in aldehyde and ketone crotylation reactions: a combined theoretical and experimental study. [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
PubMed. (2013). Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters. [Link]
-
National Institutes of Health. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. [Link]
-
National Institutes of Health. (n.d.). Emergent Organoboron Acid Catalysts. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. (n.d.). β-Hydroxy Esters as Malonic Semialdehyde Proelectrophiles in Enantioselective Butadiene-Mediated Crotylation: Total Synthesis of Octalactins A and B. [Link]
-
YouTube. (2020). Diastereoselectivity. [Link]
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
-
Reddit. (n.d.). Diastereoselective Synthesis. [Link]
- Stereoselective Synthesis. (n.d.). [Link not available]
Sources
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- 11. Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling with Crotylboronates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving crotylboronates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C(sp³)–C(sp²) bond-forming reaction. While versatile, the use of allylic boron reagents like crotylboronates introduces specific challenges not always encountered with aryl or alkyl boronates.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common side reactions, ensuring high yield, regioselectivity, and stereochemical fidelity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should watch for when using crotylboronates?
A: The three most common and problematic side reactions are:
-
Protodeborylation: The C-B bond is cleaved and replaced by a C-H bond, resulting in butene isomers and loss of your nucleophile.
-
Homocoupling: Two molecules of the crotylboronate couple to form 2,6-octadiene isomers, or two molecules of your electrophile couple. This consumes starting materials and complicates purification.
-
Isomerization (Regio- and Stereochemical): This is a critical issue specific to allylic partners. You may observe a loss of regioselectivity (α- vs. γ-attack) or a scrambling of the double bond geometry (E/Z isomerization), leading to a mixture of products.[1]
Q2: My reaction isn't working. I'm recovering my aryl halide, but my crotylboronate is gone. What's happening?
A: This is a classic symptom of rapid protodeborylation . Your crotylboronate is being destroyed by a proton source (often water or alcohol) before it can participate in the catalytic cycle. The most likely causes are insufficiently anhydrous conditions, a suboptimal choice of base, or prolonged reaction times at elevated temperatures. Using boronic esters (e.g., pinacol esters) can enhance stability against this side reaction.[2]
Q3: I'm getting a mixture of linear and branched products. How can I control the regioselectivity?
A: The formation of linear (γ-substituted) versus branched (α-substituted) products is a known challenge.[1] This occurs because the palladium intermediate can exist as a dynamic π-allyl complex, allowing for isomerization before reductive elimination. The key to controlling this is ligand selection .
-
For the branched (α) product: Bulky, electron-rich biarylphosphine ligands often favor this outcome.
-
For the linear (γ) product: N-heterocyclic carbene (NHC) ligands or other specific phosphine ligands may promote the formation of the linear isomer.[1]
It is crucial to screen a set of ligands to find the optimal system for your specific substrates.[3][4]
Q4: Why is it critical to use a palladium precatalyst instead of a source like Pd(PPh₃)₄?
A: While Pd(PPh₃)₄ is a classic catalyst, modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) offer superior performance for challenging couplings. They are designed to cleanly and efficiently generate the active Pd(0) species in a controlled manner. This leads to better reproducibility, lower catalyst loadings, and can minimize side reactions like homocoupling that are sometimes promoted by poorly controlled generation of the active catalyst.
In-Depth Troubleshooting Guides
This section provides a deeper dive into the mechanisms of common side reactions and detailed strategies for their mitigation.
Guide 1: Combating Protodeborylation
Protodeborylation is the protonolysis of the carbon-boron bond, a frequent and often dominant side reaction.[2]
The Mechanism: The reaction is often base-catalyzed. The base activates the boronic acid to form a boronate species, which is necessary for transmetalation. However, this boronate is also more susceptible to protonolysis, especially if a proton source is available.
Causality & Troubleshooting:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Presence of Water/Protic Solvents | Water is a primary proton source that readily cleaves the C-B bond. Alcohols can also act as proton donors. | Use rigorously dried, anhydrous solvents (e.g., dioxane, toluene, THF). If a co-solvent is needed, consider using a minimal amount of degassed water only if required for solubility of the base. |
| Inappropriate Base Selection | Strong hydroxic bases (NaOH, KOH) in aqueous media can accelerate protodeborylation. | Use non-hydroxic bases like K₃PO₄, Cs₂CO₃, or KF. For base-sensitive substrates, weaker bases like potassium fluoride (KF) can be effective.[5] |
| High Reaction Temperature | Higher temperatures increase the rate of all reactions, including protodeborylation. | Run the reaction at the lowest effective temperature. Room temperature couplings are ideal if achievable with a highly active catalyst system. |
| Unstable Boronic Acid | Crotylboronic acid itself is less stable than its ester derivatives. | Use a more stable crotylboron reagent, such as the pinacol ester (crotyl-B(pin)) or a MIDA boronate ester. These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[2] |
Guide 2: Suppressing Homocoupling
Homocoupling results in the formation of biaryl (from the electrophile) or diene (from the boronate) byproducts.
The Mechanism: Homocoupling of the boronate can be promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the unwanted coupling. It can also occur if the transmetalation of two boronate groups to the palladium center is faster than the initial oxidative addition of the aryl halide.
Causality & Troubleshooting:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Oxygen in the Reaction | Dissolved oxygen can lead to oxidative mechanisms that favor the homocoupling of boronic acids. | Rigorous Degassing is Essential. Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes. Perform the reaction under a positive pressure of inert gas using Schlenk techniques or in a glovebox. |
| Use of Pd(II) Sources without in situ Reduction | Starting with a Pd(II) source like Pd(OAc)₂ without an effective reducing agent can lead to pathways where the boronic acid itself acts as the reductant, leading to homocoupling. | Use a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern precatalyst that ensures clean generation of the active Pd(0)Lₙ species. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the Pd(0) center is slow, the competing homocoupling pathway can become significant. | For less reactive electrophiles (e.g., aryl chlorides), use a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate the oxidative addition step.[6] |
Guide 3: Controlling Isomerization in Allylic Systems
For crotylboronates, controlling isomerization is paramount to achieving a single desired product. The reaction can yield a mixture of α-aryl butene and γ-aryl butene (regioisomers), and the γ-product can be a mixture of E/Z stereoisomers.
The Mechanism: After transmetalation, the palladium complex can exist as a σ-allyl species. This can undergo a σ-π-σ isomerization through a π-allylpalladium intermediate. Reductive elimination can then occur from different isomeric forms, leading to a product mixture. The relative rates of isomerization versus reductive elimination determine the final product distribution.[1]
Caption: Isomerization pathway in crotylboronate Suzuki coupling.
Causality & Troubleshooting:
| Symptom | Scientific Rationale | Recommended Solution |
| Mixture of α/γ Regioisomers | The ligand sphere around the palladium center dictates the steric and electronic environment, influencing both the rate of reductive elimination from the σ-allyl complexes and the equilibrium of the π-allyl intermediate. | Ligand Screening is Key. This is the most powerful tool for controlling regioselectivity. A systematic screen of ligands (e.g., Buchwald biarylphosphines, NHC ligands) is essential. It has been shown that orthogonal catalyst systems can be developed to favor either the α- or γ-isomer selectively.[1][3][7] |
| Loss of E/Z Geometry | If the reaction proceeds through the π-allyl intermediate, the original double bond geometry of the crotylboronate can be lost. The geometry of the final product is then determined by the thermodynamics of the reductive elimination step. | Select a catalyst system where the rate of reductive elimination is much faster than the rate of σ-π-σ isomerization. This often involves using highly active, bulky ligands that promote rapid C-C bond formation, effectively "trapping" the initial kinetic product before isomerization can occur. |
| Reaction Temperature Too High | Higher temperatures provide more energy for the system to overcome the activation barrier for isomerization, leading to thermodynamic product mixtures. | Perform the reaction at lower temperatures (e.g., 25-60 °C). This may require a more active catalyst/ligand system to achieve a reasonable reaction rate but will significantly improve selectivity.[1] |
Optimized Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Crotylpinacolboronate
This protocol provides a robust starting point. Researchers should optimize conditions for their specific substrates.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
Crotylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1–3 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 2–6 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M)
-
Schlenk flask or glovebox, magnetic stirrer, inert atmosphere (Ar or N₂)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium precatalyst (e.g., 2 mol%), and the finely ground base (e.g., 2.5 equiv).
-
Application Scientist's Note: Grinding the inorganic base increases its surface area and improves reproducibility. Adding the solid reagents first under an inert atmosphere prevents degradation.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure a completely oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., dioxane) via syringe. Then, add the crotylboronic acid pinacol ester (1.3 equiv) via syringe.
-
Application Scientist's Note: Using a slight excess of the boronate can help drive the reaction to completion, compensating for any minor protodeborylation.
-
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at the desired temperature (start by screening at 60-80 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Check for the disappearance of the aryl bromide and the appearance of the product.
-
Application Scientist's Note: Over-running the reaction can sometimes lead to product degradation or increased side reactions. Stop the reaction once the limiting reagent is consumed.
-
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the palladium black and inorganic salts. Wash the filter pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired isomer.
Caption: Troubleshooting workflow for Suzuki coupling with crotylboronates.
References
-
Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(29), 10642–10645. [Link]
-
Locascio, T. M., & Tunge, J. A. (2016). Palladium‐Catalyzed Regiodivergent Substitution of Propargylic Carbonates. Chemistry – A European Journal, 22(50), 18140-18146. [Link]
-
Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]
-
Yang, Y., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Journal of the American Chemical Society, 135(29), 10642–10645. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951–969. [Link]
-
Chen, M., & Roush, W. R. (2009). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 131(40), 14540–14545. [Link]
-
Crudden, C. M., Ziebenhaus, C., Rygus, J. P. G., Ghozati, K., Unsworth, W. P., Nitsch, D., ... & Aggarwal, V. K. (2013). Enantiospecific, Regioselective Cross‐Coupling Reactions of Secondary Allylic Boronic Esters. Angewandte Chemie International Edition, 52(52), 14069-14073. [Link]
-
Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. DSpace@MIT. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Tsuji–Trost reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951-969. [Link]
-
Hu, Y., et al. (2025). Excited-State Palladium-Catalyzed Radical Allylic Alkylation: Rapid Access to C2-Allyl Carbohydrates. ChemRxiv. [Link]
-
Nelson, H. M., & Toste, F. D. (2012). Stereoretentive Suzuki−Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. Journal of the American Chemical Society, 134(9), 4246-4251. [Link]
-
Zhang, P., et al. (2018). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions, 47(32), 11048-11058. [Link]
-
Crudden, C. M., et al. (2013). Enantiospecific, Regioselective Cross-Coupling Reactions of Secondary Allylic Boronic Esters. Angewandte Chemie International Edition, 52(52), 14069-14073. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Alam, R., et al. (2019). Stereoselective Copper-Catalyzed Cross-Coupling of α-CF3-Allylboronic Acids with Diazoketones. The Journal of Organic Chemistry, 84(21), 13865-13874. [Link]
-
Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951-969. [Link]
-
Leon, R., & Morken, J. P. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 138(50), 16213–16223. [Link]
-
Schmidt, J., & Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(8), 3145–3149. [Link]
-
Li, J., et al. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951-6959. [Link]
-
Fyfe, J. W. B., Fazakerley, N. J., & Watson, A. J. B. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 56(5), 1249-1253. [Link]
-
Fyfe, J. W. B., Fazakerley, N. J., & Watson, A. J. B. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition, 56(5), 1249-1253. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides [dspace.mit.edu]
Technical Support Center: Hydrolysis of Boronic Acid Pinacol Esters
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the hydrolysis of boronic acid pinacol esters (Bpin) during experimental workups. By understanding the underlying mechanisms and critical factors, you can effectively troubleshoot and prevent unwanted ester cleavage, ensuring the integrity of your synthetic intermediates.
Troubleshooting Guide: Workup-Related Hydrolysis
This section addresses specific problems you might encounter during the workup of reactions involving boronic acid pinacol esters.
Issue 1: Significant formation of boronic acid detected after aqueous workup.
Q: My post-reaction analysis (e.g., NMR, LCMS) shows my desired pinacol ester, but after a standard aqueous workup (e.g., washing with water, brine), I see a significant amount of the corresponding boronic acid. What is causing this?
A: This is a classic case of workup-induced hydrolysis. Pinacol esters, while more stable than the free boronic acids, are susceptible to hydrolysis under both acidic and basic aqueous conditions.[1][2][3] The formation of the ester from the boronic acid and pinacol is a reversible equilibrium; the presence of excess water during extraction can shift this equilibrium back toward the starting materials.[4][5] The pH of your aqueous phase is a critical factor, with hydrolysis rates being considerably accelerated at physiological pH (around 7.4) and under acidic conditions.[4][6]
Solutions & Optimization:
-
Minimize Contact with Water: If an aqueous wash is unavoidable, perform it quickly and with cold solutions to slow the hydrolysis rate. Minimize the volume of the aqueous phase.
-
pH Control: Ensure your aqueous wash is neutral. If the reaction mixture is acidic or basic, neutralize it carefully before adding water for extraction. Avoid acidic workups whenever possible, as these are known to promote hydrolysis.[1][2][7]
-
Anhydrous Workup: The most robust solution is to avoid water altogether. After quenching the reaction (if necessary), the solvent can be removed in vacuo, and the residue can be directly purified or taken to the next step.
-
Non-Aqueous Workup: A non-aqueous workup can be highly effective. This involves treating the reaction mixture with low molecular weight diols like ethylene glycol instead of water. The diol serves to quench reagents while also preventing hydrolysis of the pinacol ester.[7]
Issue 2: Low recovery or decomposition of the pinacol ester during chromatographic purification.
Q: My crude material looks clean, but after running a silica gel column, my yield is very low, and I'm isolating the boronic acid instead of the ester. What's happening on the column?
A: This is a frequent and frustrating problem. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[8] These acidic sites can catalyze the hydrolysis of the pinacol ester right on the column, converting it to the more polar boronic acid.[8] The newly formed boronic acid then sticks strongly to the polar silica gel, leading to poor elution and low recovery.[8] Furthermore, the Lewis acidic boron atom of the ester can interact strongly with the Lewis basic silanol groups, causing significant tailing and product loss even without hydrolysis.[8][9]
Solutions & Optimization:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel.
-
Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount (e.g., 0.1-1% v/v) of a non-nucleophilic base like triethylamine (NEt₃) before packing the column.[8]
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of pinacol esters, significantly improving recovery.[8][9]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar esters, neutral alumina can be a suitable alternative to silica gel.[8]
-
Reversed-Phase HPLC (RP-HPLC): While effective for purification, be aware that typical RP-HPLC conditions can also cause on-column hydrolysis.[10][11][12] To minimize this, use a stationary phase with low silanol activity and avoid acidic modifiers like formic acid in the mobile phase.[10][11][12][13] Using a high percentage of organic solvent in the mobile phase, as in HILIC mode, can effectively prevent on-column hydrolysis.[4]
-
-
Minimize Contact Time: Use a short plug of silica or Celite for filtration rather than full column chromatography if the goal is simply to remove baseline impurities or catalysts.[8] This reduces the time the ester is exposed to the stationary phase.
Workflow Diagram: Selecting a Workup Strategy
The following diagram outlines a decision-making process for choosing the appropriate workup and purification strategy to minimize hydrolysis.
Caption: Decision tree for Bpin workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of pinacol ester hydrolysis? A1: The hydrolysis is an equilibrium reaction where water acts as a nucleophile, attacking the electron-deficient boron atom.[4] This forms a tetrahedral boronate intermediate. Subsequent proton transfer and cleavage of the boron-oxygen bonds release the boronic acid and two molecules of pinacol. The reaction can be catalyzed by both acid and base.
Caption: Simplified mechanism of Bpin hydrolysis.
Q2: How do electronic effects of substituents on the aryl ring affect hydrolysis rates? A2: The rate of hydrolysis is dependent on the substituents in the aromatic ring.[6] Electron-withdrawing groups on the aryl ring increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis. Conversely, electron-donating groups decrease the Lewis acidity of the boron, slowing down the rate of hydrolysis.[6]
Q3: Are all boronic esters equally stable? A3: No. Stability is significantly influenced by the diol used for protection. Steric hindrance around the boron atom generally increases hydrolytic stability.[3] For example, esters derived from more sterically bulky diols than pinacol, or those forming six-membered rings, can exhibit greater stability.[4][14] Pinanediol boronic esters are among the most hydrolytically stable.[15]
Q4: Can I use my crude boronic acid pinacol ester directly in a Suzuki-Miyaura coupling without purification? A4: Often, yes. Pinacol esters are frequently used directly in Suzuki-Miyaura couplings.[3] It is generally accepted that the pinacol ester hydrolyzes in situ under the aqueous basic conditions of the reaction to generate the active boronic acid species required for transmetalation.[16] However, the success of this approach depends on the purity of your crude material and the tolerance of the catalytic system to any impurities present. A simple filtration through a pad of Celite or silica gel can be a good compromise to remove particulates before use.[8]
Q5: How can I accurately monitor the purity of my pinacol ester if it hydrolyzes during analysis? A5: This is a significant challenge, especially with RP-HPLC.[10][11][12][17] On-column hydrolysis is a known artifact.[10][11][12][18] To get an accurate purity reading:
-
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection.[11][13][17] Avoid aqueous or alcoholic diluents.[11][13]
-
HPLC Method: Use a column with low residual silanol activity.[10][11][12] Avoid acidic mobile phase modifiers (e.g., formic or trifluoroacetic acid), as these accelerate hydrolysis on the column.[10][11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an excellent alternative, as the high organic content of the mobile phase prevents hydrolysis.[4]
Data & Protocols
Table 1: Factors Influencing Bpin Hydrolysis During Workup
| Factor | Condition Promoting Hydrolysis | Recommended Mitigation Strategy | Rationale |
| Solvent | Presence of water, alcohols (protic solvents) | Use anhydrous/aprotic solvents (e.g., Toluene, THF, Dichloromethane) | Prevents the primary reagent for hydrolysis from being present.[4][8] |
| pH | Acidic (pH < 6) or Basic (pH > 8) aqueous solutions | Maintain neutral pH (6.5-7.5) during aqueous washes | Hydrolysis is catalyzed by both acid and base; the rate is often lowest near neutral pH.[6] |
| Temperature | Elevated temperatures | Perform extractions and washes with cold solutions (0-5 °C) | Hydrolysis is a chemical reaction with a rate that decreases at lower temperatures. |
| Stationary Phase | Standard Silica Gel (acidic) | Use deactivated silica (NEt₃, boric acid) or neutral alumina | Neutralizes acidic sites that catalyze on-column hydrolysis.[8][9] |
| Contact Time | Prolonged extraction or chromatography | Minimize duration of aqueous washes; use plugs instead of columns where possible | Reduces the time the ester is exposed to hydrolytic conditions.[8] |
Protocol 1: General Anhydrous Workup
-
Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.
-
If the reaction was conducted under an inert atmosphere, maintain it.
-
If a solid catalyst (e.g., Pd/C) was used, dilute the reaction mixture with a dry, aprotic solvent (e.g., ethyl acetate, DCM) and filter through a pad of Celite. Wash the Celite pad with additional dry solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be used directly for the next step or purified by non-hydrolytic methods.
Protocol 2: Preparation of Boric Acid-Treated Silica Gel
This protocol is adapted from established methods for suppressing over-adsorption and hydrolysis during chromatography.[8][9]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. (e.g., 5 g of H₃BO₃ in 100 mL of methanol).
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution. Use enough solution to ensure the silica is fully suspended.
-
Gently agitate the slurry (e.g., on a rotary evaporator without vacuum) for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol to remove any residual boric acid solution.
-
Dry the silica gel completely under vacuum until it is a free-flowing powder. The treated silica is now ready for column packing.
References
-
Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]
-
Li, W., Nelson, D. P., & Jensen, M. S. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Available at: [Link]
-
Various Authors. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
Kumar, A., Ng, T., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium. Available at: [Link]
-
Various Authors. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]
-
Reddit Community. (2017). Purification of boronic acids?. Reddit. Available at: [Link]
-
Various Authors. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
-
Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
Yao, H., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]
-
Yao, H., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. Available at: [Link]
-
Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Various Authors. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board. Available at: [Link]
-
Various Authors. (n.d.). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). boronic esters. Organic Syntheses Procedure. Available at: [Link]
-
Reddit Community. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Various Authors. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. Available at: [Link]
-
ResearchGate Community. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]
-
Reddit Community. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]
-
Reddit Community. (2020). Boronic acid pinacol ester deprotection. Reddit. Available at: [Link]
-
Chemicums. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Chemicums. Available at: [Link]
-
Reddit Community. (2017). Trying to remove a boronic acid in a workup. Help!. Reddit. Available at: [Link]
-
Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Various Authors. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Available at: [Link]
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- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
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- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
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- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for crotylation of sterically hindered aldehydes
Welcome to the technical support center for optimizing reaction conditions for the crotylation of sterically hindered aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this sterically demanding yet crucial C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the crotylation of sterically demanding aldehydes.
Q1: My reaction yield is consistently low or fails completely. What is the primary reason for this?
Low reactivity is the most common issue. Steric hindrance around the carbonyl carbon of the aldehyde slows down the rate of nucleophilic attack by the crotylating agent[1]. Aldehydes with α-substituents are particularly challenging[2]. This low reactivity can be compounded by reagent decomposition, catalyst deactivation, or unfavorable reaction equilibrium. A systematic approach to troubleshooting, starting with reagent and solvent purity, is essential[3][4].
Q2: I'm getting a poor mixture of diastereomers (syn/anti). How can I improve the selectivity?
Diastereoselectivity in crotylation is dictated by the geometry of the transition state. For many common reagents, particularly those based on boron and silicon, the reaction proceeds through a closed, chair-like Zimmerman-Traxler transition state[2]. This model predicts that (E)-crotyl reagents will yield anti-products, while (Z)-crotyl reagents will yield syn-products. Poor selectivity often arises from:
-
Isomerically impure crotylating agents: Ensure the geometric purity of your starting material.
-
Use of reagents that favor open transition states: Some reagents, especially those requiring external Lewis acid activation, can operate through open transition states, leading to poor diastereoselectivity irrespective of the starting olefin geometry[2].
-
Ligand effects: For reagents like allylindium, the ligands on the metal atom can significantly influence the syn/anti selectivity[5][6].
Q3: My reaction isn't going to completion, and I see a lot of starting material even after extended reaction times. What should I do?
This "stalling" is a classic sign that the activation energy is too high for the given conditions, or the catalyst has become deactivated. Instead of simply extending the reaction time, which can lead to product decomposition, consider the following:
-
Increase Catalyst Loading: For hindered substrates, higher catalyst loadings (e.g., 10 mol% of SnCl₄) may be necessary to achieve reasonable conversion[2].
-
Re-evaluate Your Catalyst System: The chosen Lewis acid or catalyst may not be potent enough. SnCl₄ is a strong activator, but other systems like chiral Brønsted acids or ruthenium catalysts might be more effective for your specific substrate[2][7][8].
-
Increase Concentration: Increasing the reaction concentration can sometimes lead to faster reaction rates[2].
Detailed Troubleshooting Guide
This section provides in-depth solutions to specific experimental problems in a question-and-answer format.
Problem Area 1: Low Yield & Reaction Failure
Q: I suspect my sterically hindered aldehyde is decomposing under the reaction conditions. How can I mitigate this?
Aldehydes can be prone to side reactions like polymerization or decomposition, especially in the presence of strong acids or bases[9].
-
Lower the Temperature: While counterintuitive for a slow reaction, running the reaction at a lower temperature (e.g., -78 °C) can minimize decomposition pathways, even if it requires a longer reaction time or a more active catalyst[2][10].
-
Use Milder Catalysts: If a strong Lewis acid like SnCl₄ is causing decomposition, consider switching to a milder system. Chiral Brønsted acids or Lewis bases have been shown to catalyze these reactions effectively under gentler conditions[10][11].
-
Control Reagent Addition: Add reagents dropwise, especially if the reaction is exothermic, to maintain careful temperature control[3].
Q: My yield is low, and I suspect reagent quality or reaction setup. What are the critical parameters to check?
Meticulous experimental technique is paramount for sensitive reactions.
-
Ensure Anhydrous Conditions: Many catalysts, especially Lewis acids like AlCl₃ or SnCl₄, are extremely sensitive to moisture and will be deactivated by water[12]. Always use flame- or oven-dried glassware and freshly purified, anhydrous solvents[3].
-
Verify Reagent Purity: Impurities in the aldehyde or crotylating agent can inhibit the catalyst or cause side reactions[9][12]. Purify reagents if necessary.
-
Check Stoichiometry: Ensure accurate calculation and weighing of all reagents. For catalytic reactions, the ratio of the chiral ligand to the Lewis acid can be critical and may require optimization[2].
Problem Area 2: Poor Stereoselectivity
Q: I am using an (E)-crotyl reagent but still getting significant amounts of the syn product. What could be the cause?
This outcome suggests that either your reagent has isomerized or the reaction is not proceeding through the expected Zimmerman-Traxler transition state.
-
Reagent Stability: Some crotylating agents, particularly dialkylcrotylboranes, have lower configurational stability and can isomerize, leading to a loss of diastereospecificity[13]. Ensure you are using reagents known for high configurational stability, like certain crotylsilanes or tartrate-derived allyl boronates[13][14].
-
Lewis Acid Choice: The choice of Lewis acid can influence the transition state. A strongly coordinating Lewis acid is more likely to enforce a closed, organized transition state, leading to higher diastereoselectivity.
-
Chelation Control: For aldehydes with a chelating group (e.g., an α- or β-hydroxyl group), chelation to the metal center of the reagent can override the normal transition state preference and alter the stereochemical outcome[5].
Q: My enantioselectivity (ee) is poor. How can I optimize it?
Enantioselectivity is determined by the chiral environment created by the catalyst or chiral auxiliary.
-
Ligand/Catalyst Choice: The steric and electronic properties of the chiral ligand are paramount. For hindered aldehydes, a less hindered chiral diol might be beneficial to avoid steric clashes[2]. For other systems, bulky groups on the chiral catalyst can enhance facial selectivity[7].
-
Solvent Screening: Polar, non-coordinating solvents like toluene or dichloromethane are often optimal for allylboration reactions[2]. The solvent can influence catalyst aggregation and the geometry of the transition state.
-
Temperature Optimization: Lowering the reaction temperature (e.g., from -40 °C to -78 °C) often increases enantioselectivity by reducing the thermal energy available to overcome the energy difference between the two diastereomeric transition states[10][15].
Data Summary & Key Parameters
For convenience, key optimization parameters for a generic catalytic crotylation are summarized below.
| Parameter | Standard Condition | Optimization Strategy for Hindered Aldehydes | Rationale & Reference |
| Catalyst Loading | 1-5 mol% | Increase to 5-20 mol% | Overcomes the lower reactivity of the substrate.[2][10] |
| Temperature | -40 °C to RT | Lower to -78 °C | Minimizes side reactions and often improves stereoselectivity.[2][10] |
| Solvent | Dichloromethane | Toluene or mixed solvent systems | Polar, non-coordinating solvents are generally preferred. Toluene is often a good choice.[2] |
| Concentration | 0.1 M | Increase to 0.25 M or higher | Can lead to faster reaction rates.[2] |
| Chiral Ligand | Standard bulky ligand | Screen less sterically demanding ligands | Avoids unfavorable steric interactions in the transition state with the already bulky aldehyde.[2] |
Experimental Protocols & Workflows
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the crotylation of hindered aldehydes.
Caption: A systematic workflow for troubleshooting low-yield crotylation reactions.
Visualizing Stereoselectivity: The Zimmerman-Traxler Model
Understanding the source of diastereoselectivity is crucial for optimization. The Zimmerman-Traxler model for crotylboration illustrates how the geometry of the crotyl reagent dictates the stereochemistry of the product via a chair-like transition state.
Caption: Zimmerman-Traxler transition states for crotylation reactions.
References
-
Luchaco-Cullis, J. A., & Hall, D. G. (2010). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
-
Malkov, A. V., & Kočovský, P. (2013). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules. [Link]
-
Krische, M. J. (2022). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. Accounts of Chemical Research. [Link]
-
Hirashita, T., Kamei, T., Satake, M., Horie, T., Shimizu, H., & Araki, S. (2003). Control of diastereoselectivity in the crotylation and cinnamylation of aldehydes by the selection of ligands on allylic indium. Organic & Biomolecular Chemistry. [Link]
-
Kim, I. S., Ngai, M. Y., & Krische, M. J. (2008). Enantioselective C-H Crotylation of Primary Alcohols via Hydrohydroxyalkylation of Butadiene. Journal of the American Chemical Society. [Link]
-
Malkov, A. V., et al. (2015). Catalytic asymmetric crotylation of aldehydes: application in total synthesis of (-)-elisabethadione. Angewandte Chemie International Edition. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester Website. [Link]
-
Hackman, B. M., & Leighton, J. L. (2004). Highly diastereo- and enantioselective reagents for aldehyde crotylation. Organic Letters. [Link]
-
Hirashita, T., et al. (2003). Control of diastereoselectivity in the crotylation and cinnamylation of aldehydes by the selection of ligands on allylic indium reagents. Organic & Biomolecular Chemistry. [Link]
-
Kim, I. S., & Krische, M. J. (2009). Diastereo- and Enantioselective Ruthenium Catalyzed Hydrohydroxyalkylation of 2-Silyl-Butadienes: Carbonyl syn-Crotylation from the Alcohol Oxidation Level. Journal of the American Chemical Society. [Link]
-
Wipf, P. (2007). Allylations & Crotylations I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]
-
Ube, H., et al. (2021). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science. [Link]
-
Krische, M. J. (2023). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. Synfacts. [Link]
-
Zbieg, J. R., et al. (2010). Chiral Anion Dependent Inversion of Diastereo- and Enantioselectivity in Carbonyl Crotylation via Ruthenium Catalyzed Butadiene Hydrohydroxyalkylation. Journal of the American Chemical Society. [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields? Reddit. [Link]
-
Brown, H. C. Brown Allylation and Crotylation Reactions. Course Handout. [Link]
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- 7. Enantioselective C-H Crotylation of Primary Alcohols via Hydrohydroxyalkylation of Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Anion Dependent Inversion of Diastereo- and Enantioselectivity in Carbonyl Crotylation via Ruthenium Catalyzed Butadiene Hydrohydroxyalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic asymmetric crotylation of aldehydes: application in total synthesis of (-)-elisabethadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Highly diastereo- and enantioselective reagents for aldehyde crotylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tminehan.com [tminehan.com]
Technical Support Center: Prevention of Protodeboronation in trans-Crotylboronates
Welcome to the technical support center dedicated to a critical challenge in modern synthetic chemistry: the prevention of protodeboronation in trans-crotylboronates. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile reagents. Here, we will delve into the mechanisms of this common side reaction and provide actionable, field-proven strategies to mitigate its occurrence, ensuring the efficiency and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for trans-crotylboronates?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in an organoboron compound, such as a trans-crotylboronate, is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts your desired boronate reagent into an inactive hydrocarbon, in this case, trans-2-butene. This is a significant issue as it consumes the active reagent, leading to reduced yields of the desired product in subsequent reactions like Suzuki-Miyaura cross-coupling or allylboration.[1][2] The propensity for protodeboronation is highly dependent on the reaction conditions and the specific structure of the organoboron compound.[1]
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: Identifying protodeboronation is crucial for troubleshooting. You can monitor your reaction mixture using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹¹B): In ¹H NMR, the appearance of signals corresponding to trans-2-butene and the disappearance of the characteristic signals of the trans-crotylboronate are clear indicators. ¹¹B NMR can also be used to monitor the consumption of the boronate ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting the volatile trans-2-butene byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to monitor the disappearance of the starting boronate and the formation of any non-volatile byproducts.[2]
Q3: What are the primary factors that promote protodeboronation?
A3: Several factors can accelerate the rate of protodeboronation. Understanding these is the first step toward prevention.
-
pH: The pH of the reaction medium is a critical factor.[1] Both acidic and basic conditions can catalyze protodeboronation.[1][3][4] For many boronic acids, the rate of protodeboronation is minimized at neutral pH.[1]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[5][6]
-
Solvent: The choice of solvent can influence the stability of the boronate. Protic solvents, especially water, can act as a proton source for the reaction.
-
Catalyst System: In metal-catalyzed reactions, the choice of catalyst and ligands can impact the relative rates of the desired reaction versus protodeboronation.[1] Efficient catalytic systems that promote rapid turnover can outcompete the slower protodeboronation pathway.[1]
Q4: My reaction is performed under basic conditions. How can I minimize protodeboronation?
A4: While basic conditions are often necessary for reactions like the Suzuki-Miyaura coupling, they can also promote protodeboronation.[3][4] Here are some strategies to mitigate this:
-
Choice of Base: The strength and nature of the base are important. Weaker bases are generally preferred. The use of aqueous potassium phosphate (K₃PO₄) can facilitate a slow release of the boronic acid, which can minimize decomposition.
-
Slow-Release Strategies: Employing a protected form of the boronic acid that slowly releases the active species under the reaction conditions is a powerful technique.[7][8] This keeps the instantaneous concentration of the sensitive free boronic acid low, thus minimizing side reactions.[7][8][9] N-methyliminodiacetic acid (MIDA) boronates are particularly effective for this purpose.[7][8][9][10][11]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of protodeboronation.[5][6]
Troubleshooting Guide: Scenarios & Solutions
Scenario 1: Significant Protodeboronation Observed by GC-MS in a Suzuki-Miyaura Coupling
Problem: You are performing a Suzuki-Miyaura coupling with a trans-crotylboronate and observe a significant amount of trans-2-butene in your crude reaction mixture, resulting in a low yield of your desired coupled product.
Root Cause Analysis & Solutions:
The observation of trans-2-butene strongly indicates that protodeboronation is outcompeting the desired cross-coupling reaction.
Decision Workflow for Troubleshooting:
Caption: Troubleshooting workflow for high protodeboronation.
Detailed Solutions:
-
Protect the Boronic Acid with MIDA: The most robust solution is often to switch from the free boronic acid or a simple ester to an N-methyliminodiacetic acid (MIDA) boronate.[9][12][13] MIDA boronates are air- and moisture-stable crystalline solids that are compatible with chromatography.[9][14][13][15] They undergo slow hydrolysis under mild basic conditions to release the active boronic acid, keeping its concentration low and minimizing protodeboronation.[7][9][11]
-
Optimize the Base: If using a MIDA boronate is not feasible, consider changing the base. Strong bases can accelerate protodeboronation. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Lower the Reaction Temperature: High temperatures can promote protodeboronation.[5][6] Determine the minimum temperature required for efficient cross-coupling and maintain the reaction at that temperature.
-
Enhance Catalyst Efficiency: A sluggish cross-coupling reaction allows more time for protodeboronation to occur. Using a more active palladium catalyst and ligand system can accelerate the desired reaction, thereby improving the yield of the cross-coupled product relative to the protodeboronated byproduct.[1]
Scenario 2: Instability of trans-Crotylboronate During Storage or Purification
Problem: You notice degradation of your trans-crotylboronate, even before it is used in a reaction. This may be observed during purification by column chromatography or upon storage.
Root Cause Analysis & Solutions:
trans-Crotylboronates, particularly the free boronic acids, can be unstable and susceptible to decomposition on the benchtop.[10]
Preventative Measures:
| Strategy | Rationale | Key Considerations |
| Use MIDA Boronates | MIDA boronates are exceptionally stable and can be handled in air, stored for extended periods, and purified by silica gel chromatography.[9][12][14][13][15] | MIDA boronates require a deprotection step, typically under mild aqueous basic conditions, to release the active boronic acid for subsequent reactions.[14][13] |
| Anaerobic Handling | For highly sensitive boronates, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) can prevent oxidative degradation and minimize contact with atmospheric moisture.[16][17][18][19] | Requires specialized equipment and techniques. |
| Azeotropic Drying | Before use, co-evaporation with an anhydrous solvent like toluene can help remove trace amounts of water from the boronate. | Ensure the solvent is rigorously dried. |
Experimental Protocol: Preparation of a trans-Crotyl MIDA Boronate
This protocol is adapted from procedures developed for the synthesis of MIDA boronates.
Materials:
-
trans-Crotylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine trans-crotylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
The MIDA boronate will often precipitate from the solution upon cooling. The product can be isolated by filtration and washed with a non-polar solvent like hexanes.
-
The crude MIDA boronate can be further purified by silica gel column chromatography if necessary.[15]
Workflow for MIDA Boronate Synthesis and Use:
Caption: General workflow for MIDA boronate synthesis and application.
By implementing these strategies and understanding the underlying principles of protodeboronation, researchers can significantly improve the reliability and efficiency of reactions involving trans-crotylboronates.
References
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (10), 3588–3590. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]
- Slow release of organoboronic acids in cross-coupling reactions.
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]
-
Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. National Institutes of Health. [Link]
-
Air-free technique. chemeurope.com. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers). ResearchGate. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Purification of air-sensitive complex. Reddit. [Link]
-
Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]
-
A new optical boron detection method. Analytical Methods. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. [Link]
-
Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. National Institutes of Health. [Link]
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Technical Support Center: Troubleshooting Reproducibility in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering reproducibility challenges in their experiments. As a senior application scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles that govern the success of these powerful synthetic transformations.
The content is structured in a question-and-answer format to directly address the common pitfalls and perplexing results that can arise. We will delve into the causality behind these issues and provide validated protocols to get your research back on track.
I. Catalyst & Ligand Integrity: The Heart of the Reaction
The palladium catalyst and its associated ligands are the core components of any cross-coupling reaction. Their stability, activity, and purity are paramount for achieving consistent results.
Q1: My reaction is sluggish or fails to go to completion, and I suspect a catalyst issue. What are the common causes of catalyst deactivation?
A1: Catalyst deactivation is a frequent culprit in failed cross-coupling reactions. The active Pd(0) species is susceptible to various deactivation pathways that can halt the catalytic cycle. Understanding these pathways is the first step in troubleshooting.
Common Deactivation Pathways:
-
Palladium Black Formation: The aggregation of the active Pd(0) catalyst into inactive palladium black is a common issue.[1] This is often triggered by ligand dissociation, particularly when using sterically hindered monodentate phosphines.[1]
-
Oxidation: Oxygen is detrimental to the active Pd(0) catalyst and can also oxidize sensitive phosphine ligands.[1] Rigorous degassing of solvents and running reactions under an inert atmosphere are crucial.[2][3][4]
-
Product Inhibition: In some cases, the reaction product can bind to the palladium center, leading to a deactivated state.[5]
-
Reductive Aggregation: Certain reagents, like triethylamine (TEA), can promote the reduction of Pd(II) to catalytically inactive Pd(0) nanoparticles.[6][7][8]
Troubleshooting Protocol: Diagnosing Catalyst Deactivation
-
Visual Inspection: Observe the reaction mixture. The formation of a black precipitate is a strong indicator of palladium black.
-
Inert Atmosphere Check: Ensure your inert gas (Argon or Nitrogen) is of high purity and that your degassing technique is effective. Sparging solvents for an adequate amount of time is critical.[2]
-
Catalyst Loading: For a new or challenging reaction, consider increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if conversion improves.[1] This can help overcome minor catalyst poisoning or deactivation.
-
Pre-catalyst vs. Active Catalyst: If you are using a Pd(II) pre-catalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[9][10]
Q2: I'm observing inconsistent results between batches of the same reaction. Could my ligand be the problem?
A2: Absolutely. Ligand integrity is just as critical as the palladium source. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating key steps in the catalytic cycle.
Common Ligand-Related Issues:
-
Degradation: Phosphine-based ligands, especially electron-rich ones, are susceptible to oxidation. Improper storage or handling can lead to the formation of phosphine oxides, which are ineffective as ligands.
-
Purity: Impurities in the ligand can inhibit or poison the catalyst. Always use high-purity ligands from reputable suppliers.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can be crucial. Too much ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is less reactive.[9]
Troubleshooting Protocol: Verifying Ligand Quality
-
Fresh Ligand: If you suspect ligand degradation, try running the reaction with a fresh bottle of the ligand.
-
NMR Analysis: For critical applications, you can check the purity of your phosphine ligand by ³¹P NMR spectroscopy to look for the presence of the corresponding phosphine oxide.
-
Ligand Screening: If a particular ligand is consistently underperforming, it may be worthwhile to screen a small panel of different ligands. Electron-rich and bulky ligands often promote challenging oxidative addition and reductive elimination steps.[11]
II. Reagents & Solvents: The Supporting Cast
The quality and nature of your reagents and solvents can have a profound impact on the outcome of a cross-coupling reaction.
Q3: My Suzuki coupling is not working, and I've ruled out catalyst and ligand issues. What else should I investigate?
A3: In Suzuki couplings, the quality of the boronic acid and the choice of base are common sources of irreproducibility.
Troubleshooting Suzuki-Specific Issues:
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially in the presence of moisture, leading to the formation of an arene byproduct.[3] Some pyridineboronic acids are particularly prone to hydrolysis.[4] It's advisable to check the purity of your boronic acid and consider using the corresponding boronic ester for improved stability.[1]
-
Base Selection and Hydration: The choice of base is critical. For anhydrous couplings using potassium phosphate (K₃PO₄), a small amount of water may be necessary for the reaction to proceed effectively.[1][12] Grinding the inorganic base to a very fine powder can also improve reproducibility by increasing its surface area.[12]
-
Homocoupling: The formation of a biphenyl byproduct from the self-coupling of the boronic acid can be a significant side reaction.[3] This is often exacerbated by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[11]
Experimental Workflow: Optimizing a Failing Suzuki Coupling
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Q4: I'm performing a Sonogashira coupling, and the reaction is highly sensitive to the solvent used. Why is this, and how can I choose the optimal solvent?
A4: Solvent choice in Sonogashira couplings is indeed critical as it influences reaction rate, yield, and catalyst stability.[13] The solvent must effectively dissolve a diverse range of components, including the aryl halide, the copper acetylide intermediate, the palladium complex, and the base.[13]
Solvent Effects in Sonogashira Coupling:
| Solvent Property | Impact on Reaction | Example |
| Polarity | Affects the solubility of reagents and the stability of intermediates.[13] | In some cases, a polar aprotic solvent like DMF can slow the reaction by displacing ligands from the palladium complex.[1][13] |
| Coordinating Ability | Strongly coordinating solvents can compete with the desired ligands for binding to the palladium center. | Toluene is often a good choice as it is relatively non-coordinating. |
| Hydrogen-Bonding | Can influence the reactivity of the reactants and the stability of intermediates.[13] | N/A |
Troubleshooting Protocol: Solvent Screening for Sonogashira Reactions
-
Start with a Standard: Toluene or a mixture of toluene and an amine (like triethylamine or diisopropylamine) is a common starting point.
-
Systematic Screening: If the initial conditions are not optimal, perform a systematic screen of solvents with varying polarities and coordinating abilities. Common choices include THF, dioxane, and DMF.
-
Consider the Base: The choice of base and solvent are often intertwined. Ensure the base is sufficiently soluble in the chosen solvent.
III. Reaction Parameters & Setup: The Devil is in the Details
Even with high-quality reagents, subtle variations in reaction setup and parameters can lead to significant differences in outcomes.
Q5: My reaction is not reproducible, and I suspect it's due to my reaction setup. What are the key parameters to control for ensuring consistency?
A5: Meticulous control over your reaction setup is fundamental for achieving reproducible results in palladium-catalyzed cross-coupling.
Key Parameters for Reproducibility:
-
Inert Atmosphere: As mentioned earlier, these reactions are sensitive to oxygen.[1] The most reliable method for creating an inert atmosphere is to evacuate the reaction vessel and backfill it with an inert gas (argon or nitrogen), repeating this cycle three times.[2]
-
Stirring: Vigorous stirring is essential, especially for heterogeneous mixtures, to ensure efficient mixing and mass transfer.[2]
-
Temperature Control: Precise temperature control is crucial. Use a temperature-controlled heating mantle or oil bath and monitor the internal reaction temperature if possible.
-
Order of Addition: The order in which reagents are added can sometimes influence the reaction outcome. It is good practice to be consistent with the order of addition.
The Catalytic Cycle: A Visual Guide
Understanding the catalytic cycle is key to diagnosing which step might be failing in your reaction.
Caption: A simplified representation of the palladium cross-coupling catalytic cycle.
IV. Side Reactions: Unraveling Unwanted Products
The formation of byproducts can not only lower your yield but also complicate purification. Identifying these side reactions is crucial for optimizing your protocol.
Q6: I am observing significant amounts of dehalogenated starting material in my reaction mixture. What causes this, and how can I prevent it?
A6: Dehalogenation, the replacement of the halide on your starting material with a hydrogen atom, is a common side reaction.[3] It occurs when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture.
Sources of Hydride and Prevention Strategies:
| Hydride Source | Prevention Strategy |
| Solvent | Choose a solvent less prone to acting as a hydride source. |
| Amine Bases | Ensure the reaction is performed under a strictly inert atmosphere. |
| Water | Use anhydrous solvents and reagents if dehalogenation is a persistent issue. |
Q7: Besides my desired product, I am also isolating homocoupled products. What leads to their formation?
A7: Homocoupling, the coupling of two molecules of the same starting material, can occur with both the organometallic reagent and the aryl halide.
-
Organometallic Homocoupling: As discussed in the context of Suzuki reactions, this is often promoted by the presence of oxygen.[11]
-
Aryl Halide Homocoupling: This can occur through various pathways, including those involving the palladium catalyst.
Minimizing Homocoupling:
-
Rigorous Degassing: This is the most effective way to prevent oxygen-mediated homocoupling.
-
Optimize Reaction Conditions: In some cases, adjusting the temperature, concentration, or catalyst system can disfavor homocoupling pathways.
V. Advanced Troubleshooting: When Standard Fixes Fail
Q8: I've tried all the standard troubleshooting steps, but my reaction remains irreproducible. What are some less common factors to consider?
A8: When you've exhausted the usual suspects, it's time to look at more subtle variables that can influence the reaction outcome.
Advanced Considerations:
-
Trace Impurities: Trace impurities in your starting materials, reagents, or solvents can act as catalyst poisons.[1] If possible, try purifying your starting materials.
-
"Bottle-to-Bottle" Variability: Occasionally, there can be batch-to-batch variations in commercially available reagents, including catalysts and ligands. If you have access to a different batch, it's worth trying.
-
Additives: In some challenging C-H functionalization reactions, the use of additives can be beneficial.[14] While not a standard practice for all cross-couplings, it's a variable that can be explored in difficult cases.
-
Microwave Chemistry: For certain reactions, microwave heating can accelerate the reaction and sometimes lead to improved yields and selectivity.[15]
This technical support guide provides a framework for systematically troubleshooting reproducibility issues in palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles and carefully controlling your experimental parameters, you can enhance the reliability and success of your synthetic endeavors.
References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-Portal.org. (2021, February 22). Retrieved January 15, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22). Retrieved January 15, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 15, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Retrieved January 15, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 15, 2026, from [Link]
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22). Retrieved January 15, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025, October 20). Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 15, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Retrieved January 15, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved January 15, 2026, from [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). Retrieved January 15, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved January 15, 2026, from [Link]
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Put into the right light – sustainable coupling reactions - Max-Planck-Gesellschaft. (2020, July 7). Retrieved January 15, 2026, from [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 15, 2026, from [Link]
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Stille reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 15, 2026, from [Link]
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Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 15, 2026, from [Link]
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What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved January 15, 2026, from [Link]
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How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - ResearchGate. (2025, October 1). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 15, 2026, from [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. (n.d.). Retrieved January 15, 2026, from [Link]
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Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (n.d.). Retrieved January 15, 2026, from [Link]
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Nickel and palladium catalysed cross-coupling: Factors effecting the oxidative addition step. (n.d.). Retrieved January 15, 2026, from [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Retrieved January 15, 2026, from [Link]
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Typical error analysis of Suzuki coupling reactions. (a) Chirality... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Technical Support Center: Chromatographic Purification of Boronic Esters on Silica Gel
Welcome to the technical support center for the chromatographic purification of boronic esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these versatile synthetic intermediates. Here, we synthesize technical principles with field-proven protocols to help you troubleshoot common issues and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of boronic esters on silica gel.
Q1: Why is my boronic ester sticking to the silica gel column, leading to low recovery?
This is a frequently encountered issue known as "over-adsorption." It stems from the interaction between the electron-deficient boron atom (a Lewis acid) of the ester and the lone pairs on the oxygen atoms of the silanol groups (Lewis bases) on the silica gel surface.[1] This strong interaction can cause the compound to streak or remain at the baseline of a TLC plate, resulting in significant product loss during column chromatography.[2][3]
Q2: My purified fractions contain boronic acid. What is causing this decomposition?
Pinacol esters and other related derivatives are susceptible to hydrolysis on the acidic surface of standard silica gel.[1][4] The residual water on the silica and the acidic nature of the silanol groups can catalyze the cleavage of the boronate ester back to the more polar boronic acid, which will have a very different elution profile and may not elute at all with non-polar solvent systems.[1][5][6]
Q3: Is it always necessary to purify boronic esters by column chromatography?
Not always. For certain robust subsequent reactions, such as the Suzuki-Miyaura coupling, it is often possible to use the crude boronic ester after a simple workup.[1] A common practice is to filter the crude reaction mixture through a short plug of Celite or silica gel to remove catalysts and inorganic salts.[1] However, the viability of this approach depends entirely on the tolerance of the next reaction step to the impurities present.
Q4: What is a good starting solvent system for eluting boronic esters?
A standard starting point for many boronic esters is a mixture of a non-polar solvent, such as hexanes or heptane, with a moderately polar solvent like ethyl acetate or diethyl ether.[1] The optimal ratio is highly dependent on the specific structure of your compound and must be determined empirically using Thin Layer Chromatography (TLC).
Q5: My boronic ester is not UV-active. How can I visualize it on a TLC plate?
Several staining methods are effective for visualizing boronic acids and their esters:
-
p-Anisaldehyde Stain: A general-purpose stain that often works for boronic esters.
-
Curcumin Stain: This provides a rapid and sensitive method where a red coloration is observed in the presence of boron due to the formation of a boron-curcumin complex.[7]
-
Alizarin Stain: Alizarin is non-fluorescent on its own but forms a fluorescent complex with boronic acids, appearing as a bright yellow-orange spot under 366 nm UV light.[8]
Q6: Are there alternatives to standard silica gel for purifying sensitive boronic esters?
Yes. If your boronic ester is particularly prone to degradation, consider these alternatives:
-
Neutral Alumina: For less polar esters, neutral alumina can be a suitable substitute for silica gel, as it lacks the acidic silanol groups.[1][9]
-
Modified Silica Gel: Deactivating the silica gel by impregnating it with boric acid is a highly effective method to reduce over-adsorption.[2][3][10][11]
-
Alternative Protecting Groups: Synthesizing more robust boronic esters, such as N-methyliminodiacetic acid (MIDA) boronates or 1,1,2,2-tetraethylethylene glycol (Epin) esters, can make purification on standard silica gel much more straightforward.[12][13][14][15]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the chromatographic purification of boronic esters.
Problem 1: Product Streaking or Tailing on TLC and Low Recovery from Column
-
Probable Cause: Strong interaction (over-adsorption) with the silica gel surface or on-column decomposition to the more polar boronic acid.[1][3]
-
Solutions:
-
Deactivate the Silica Gel: This is the most common and effective solution.
-
Boric Acid Treatment: Impregnating the silica gel with boric acid reduces the Lewis basicity of the surface, mitigating the strong adsorption of the boronic ester.[2][3][10] This method has been shown to be effective for a wide range of pinacol boronic esters.[3] (See Protocol 1 for the detailed procedure).
-
Base Treatment: Add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (NEt₃) to your eluent. This neutralizes the acidic silanol sites on the silica gel. Caution: Ensure the base is compatible with your compound's stability.
-
-
Run the Column Quickly: Minimize the residence time of your compound on the column. A shorter, wider column ("flash chromatography") is preferable to a long, thin one.
-
Switch Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.[1]
-
Problem 2: NMR of Purified Product Shows Boronic Acid Impurity
-
Probable Cause: Hydrolysis of the boronic ester during the purification process. This can be catalyzed by water present in solvents or on the silica gel itself.[1][5][16]
-
Solutions:
-
Use Anhydrous Conditions: Rigorously dry all solvents before preparing the eluent. Ensure glassware is oven-dried. If the compound is highly sensitive, pack and run the column under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Use Deactivated Silica: Boric acid-treated silica can help suppress hydrolysis in addition to preventing over-adsorption.
-
Employ Aprotic Solvents: When preparing your sample for loading, use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) instead of protic solvents like methanol, which can participate in hydrolysis.[17][18]
-
Problem 3: Multiple Spots on TLC Even After Purification
-
Probable Cause: If not due to actual impurities, this could be a sign of on-plate decomposition. The spot at the origin is often the corresponding boronic acid formed via hydrolysis on the TLC plate.[3]
-
Solutions:
-
Confirm Decomposition: Scrape the baseline spot and the eluted spot from an unstained TLC plate and analyze them by mass spectrometry (e.g., TLC-DART-MS) to confirm the identity of each species.[3]
-
Use Boric Acid-Treated TLC Plates (B-TLC): Just as with column chromatography, using TLC plates impregnated with boric acid can prevent on-plate decomposition and give a more accurate picture of the sample's purity.[3]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Caption: A flowchart for troubleshooting common issues in boronic ester purification.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes a facile and highly effective method for deactivating silica gel to improve the recovery and purity of boronic esters during column chromatography.[1][3]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1][3]
-
Create Slurry: In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitate: Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Filter: Remove the solvent by filtration using a Büchner funnel.
-
Wash: Wash the treated silica gel with ethanol (approx. 600 mL for 100 g of silica).[1][3]
-
Dry: Dry the silica gel thoroughly under vacuum (e.g., on a rotary evaporator or in a vacuum oven at 60°C for 1.5 hours) until it is a completely free-flowing powder.[3] The boric acid-impregnated silica gel is now ready for use.
Data Summary: The Effect of Boric Acid Treatment
The following table summarizes the reduction in baseline adsorption for a model compound (2,7-diborylnaphthalene) when analyzed by Thin Layer Chromatography (TLC) on standard silica vs. boric acid-treated silica (B-TLC). The data clearly demonstrates the effectiveness of the treatment in preventing over-adsorption.
| TLC Stationary Phase | Eluted Spot (Rf = 0.4) | Adsorbed at Origin (Rf ≈ 0) | Reference |
| Standard Silica Gel | 72% | 28% | [3] |
| Boric Acid-Treated Silica | >99% | <1% | [3] |
Section 4: Advanced Strategies: Alternative Protecting Groups
When dealing with particularly sensitive substrates or multi-step syntheses requiring robust intermediates, altering the boronic ester protecting group itself can be the most effective strategy.
The Stability Challenge
The primary issue with standard pinacol esters (Bpin) is the Lewis acidity of the boron atom, making it susceptible to interaction with silica. More advanced protecting groups are designed to mitigate this reactivity.
Caption: Interaction of a pinacol boronic ester with the silica gel surface.
Superior Alternatives for Chromatography
-
MIDA Boronates (N-methyliminodiacetic acid):
-
Principle: The nitrogen atom in the MIDA ligand coordinates intramolecularly with the empty p-orbital of the boron atom. This internal saturation of the boron's Lewis acidity renders the MIDA boronate exceptionally stable to silica gel, air, and moisture.[13][14]
-
Purification Advantage: MIDA boronates exhibit a unique "catch-and-release" behavior on silica gel. They are strongly retained (immobile) in less polar solvent systems like ether but can be easily eluted (released) with more polar solvents like THF.[19][20][21] This allows for a purification strategy that is nearly universal for any compound bearing the MIDA boronate tag.
-
-
Epin Boronates (1,1,2,2-tetraethylethylene glycol):
-
Principle: The four ethyl groups on the glycol backbone provide steric bulk that kinetically shields the boron center from interacting with the silica gel surface.[12]
-
Purification Advantage: Aryl Epin boronates [ArB(Epin)] are significantly more stable on standard silica gel compared to their pinacol analogs, allowing for conventional chromatographic purification with excellent yields and without the need for special precautions.[12][22][23]
-
References
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Chemical Society of Japan. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]
- Apparatus and Methods for the Automated Synthesis of Small Molecules.
-
SUPPLEMENTARY INFORMATION for the article:. The Royal Society of Chemistry. [Link]
-
A General Solution for the Suzuki−Miyaura Cross-Coupling of Substituted Aryl Boronic Acids with ortho-Substituted Aryl Halides. Organic Syntheses. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Scinapse. [Link]
-
New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. [Link]
-
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Taylor & Francis Online. [Link]
-
A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. ResearchGate. [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
-
Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]
-
accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. RSC Publishing. [Link]
-
Any TLC stain to detect presence of boron/boronic acid?. ResearchGate. [Link]
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Improving E/Z selectivity in allylboration reactions.
A Senior Application Scientist's Guide to Mastering E/Z Selectivity
Welcome to the technical support center for allylboration reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the stereochemical outcome of their reactions. As a senior application scientist, I've compiled this guide based on both established chemical principles and field-proven insights to help you troubleshoot common issues and deepen your understanding of E/Z selectivity in this powerful C-C bond-forming reaction.
Troubleshooting Guide: Common Issues in E/Z Selectivity
This section addresses specific problems you might encounter in the lab, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor E/Z Selectivity with α-Substituted Allylboronates
Question: I am using an α-substituted allylboronate (pinacol ester) and obtaining a nearly 1:1 mixture of E and Z homoallylic alcohols. How can I favor the E-isomer?
Probable Cause: Standard thermal allylborations with common α-substituted allyl pinacol boronic esters often exhibit low E/Z selectivity. This is because the two competing chair-like transition states leading to the E and Z products are close in energy. The α-substituent introduces steric clashes that destabilize the typically favored transition state.[1]
Solution:
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can dramatically improve E-selectivity. The Lewis acid coordinates to an oxygen atom on the boronate, increasing the electrophilicity of the boron center and altering the geometry of the transition state to strongly favor the E-product.[2] A protocol developed by Roush and co-workers demonstrates the effectiveness of this approach.[3]
-
In Situ Generation of Borinic Esters: A highly effective method developed by Aggarwal and co-workers involves the in situ conversion of the allyl pinacol boronate to a more reactive borinic ester. This is achieved by treating the boronate with n-butyllithium followed by quenching with trifluoroacetic anhydride (TFAA). The resulting intermediate undergoes allylboration with exceptionally high E-selectivity.[4][5]
Experimental Protocol: E-Selective Allylboration via Borinic Ester Intermediate [4]
-
To a solution of the α-substituted allyl pinacol boronic ester (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add trifluoroacetic anhydride (TFAA) (1.2 equiv) and stir for an additional 30 minutes.
-
Add the aldehyde (1.0 equiv) and allow the reaction to slowly warm to room temperature and stir for 14 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
Issue 2: Obtaining the undesired syn or anti diastereomer in crotylboration.
Question: My crotylboration is yielding the syn product, but my synthetic route requires the anti diastereomer. How can I switch the diastereoselectivity?
Probable Cause: The diastereochemical outcome of a crotylboration reaction is directly dictated by the geometry of the crotylboronate reagent. This is a classic example of the Zimmerman-Traxler model, where the reaction proceeds through a closed, chair-like six-membered transition state.
-
(Z)-crotylboronates place the methyl group in a pseudo-equatorial position in the transition state, leading to the syn product.
-
(E)-crotylboronates orient the methyl group in a way that results in the anti product.[6][7][8]
Solution:
To switch the diastereoselectivity, you must use the crotylboronate with the opposite double bond geometry.
-
For anti products: Use an (E)-crotylboronate.
-
For syn products: Use a (Z)-crotylboronate.
The Roush asymmetric allylation provides an excellent framework for achieving high diastereoselectivity and enantioselectivity by selecting the appropriate tartrate-derived chiral auxiliary in combination with the correct crotylboronate isomer.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the Zimmerman-Traxler model and why is it crucial for understanding E/Z selectivity?
A1: The Zimmerman-Traxler model, originally proposed for aldol reactions, is a powerful predictive tool for understanding the stereochemical outcome of allylboration reactions.[9][10][11] It postulates that the reaction proceeds through a highly ordered, six-membered chair-like transition state where the boron atom coordinates to the carbonyl oxygen of the aldehyde. To minimize steric strain, substituents on both the allylboron reagent and the aldehyde prefer to occupy pseudo-equatorial positions. The geometry of the allylboron reagent's double bond directly dictates the relative stereochemistry (syn or anti) of the product.[9][10][12] Understanding this model is fundamental to rationally designing experiments to achieve a desired stereoisomer.
Caption: Zimmerman-Traxler transition states for (Z)- and (E)-crotylboronates.
Q2: How does the choice of chiral auxiliary on the boron atom influence stereoselectivity?
A2: The use of chiral auxiliaries on the boron atom is a cornerstone of asymmetric allylboration. These auxiliaries create a chiral environment around the boron center, which in turn controls the facial selectivity of the aldehyde's approach to the allyl group. Two of the most seminal examples are:
-
Brown's Asymmetric Allylation: This method employs B-allyldiisopinocampheylborane, derived from α-pinene. The bulky isopinocampheyl groups effectively shield one face of the allyl group, leading to highly enantioselective additions.[3][13][14][15]
-
Roush's Asymmetric Allylation: This approach utilizes tartrate-derived diols to form chiral allylboronates. The stereochemical outcome can be reliably predicted based on the chirality of the tartrate used, providing access to either enantiomer of the product with high selectivity.[6][8] (E)-crotylboronates in this system typically exhibit higher enantioselectivities than their (Z)-counterparts.[6][8]
Q3: Can reaction temperature be used to control E/Z selectivity?
A3: Yes, temperature is a critical parameter. Allylboration reactions are often run at low temperatures (typically -78 °C to -100 °C) to maximize selectivity.[6][13] Lower temperatures enhance the energy difference between the competing transition states, leading to a higher population of the more stable transition state and thus greater stereoselectivity. In Brown's allylation, for example, lowering the temperature from 0 °C to -100 °C has been shown to significantly increase the enantioselectivity.[13] It is important to note that some reagents may become sequestered or less reactive at very low temperatures, especially if magnesium salts from their preparation are not removed.[13]
Q4: What is the role of molecular sieves in these reactions?
A4: Molecular sieves (typically 4Å) are frequently added to allylboration reactions, particularly in the Roush protocol.[6] Their primary role is to scavenge any trace amounts of water from the reaction mixture. Water can hydrolyze the allylboronate reagents, leading to lower yields and potentially impacting selectivity. By ensuring strictly anhydrous conditions, molecular sieves help maintain the integrity and reactivity of the chiral boron reagent.
Data Summary and Key Reagent Effects
The choice of reagents and conditions has a profound and predictable impact on the stereochemical outcome of allylboration reactions. The following table summarizes these effects.
| Factor | Variation | Effect on Selectivity | Rationale |
| Crotylboronate Geometry | (E)-isomer | Favors anti diastereomer | Zimmerman-Traxler Model: minimizes steric interactions in a chair-like transition state.[6][7] |
| (Z)-isomer | Favors syn diastereomer | Zimmerman-Traxler Model: minimizes steric interactions in a chair-like transition state.[6][7] | |
| α-Substituent on Allylboronate | Standard Pinacol Ester | Low E/Z selectivity | Competing transition states are close in energy.[1] |
| Addition of Lewis Acid (e.g., BF₃·OEt₂) | High E-selectivity | Lewis acid coordination alters transition state geometry.[2] | |
| In situ conversion to Borinic Ester | Very High E-selectivity | Borinic ester intermediate reacts through a highly selective pathway.[4] | |
| Chiral Auxiliary (Boron) | Brown's Reagent (Ipc)₂B-allyl | High enantioselectivity | Bulky isopinocampheyl groups provide effective facial shielding.[3][13] |
| Roush's Reagent (Tartrate-derived) | High enantioselectivity and diastereoselectivity | Chiral tartrate creates a well-defined chiral pocket around the boron center.[6] | |
| Temperature | Low Temperature (-78 °C to -100 °C) | Increased stereoselectivity | Amplifies the energy difference between diastereomeric transition states.[13] |
| Higher Temperature | Decreased stereoselectivity | Provides enough thermal energy to overcome the activation barrier for less-favored pathways. |
Visualizing the Control Elements in Allylboration
The interplay between reagent geometry and the reaction mechanism is key to achieving high selectivity.
Caption: Key experimental variables for controlling E/Z selectivity.
References
-
Marek, I., & Mauduit, M. (2014). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 47(4), 1238–1247. [Link]
-
NROChemistry. (n.d.). Roush Asymmetric Allylation. Retrieved from [Link]
-
Marek, I., & Mauduit, M. (2014). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. National Institutes of Health. [Link]
-
Liu, J., Gao, S., & Chen, M. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Chemistry Portal. [Link]
-
Fernández-Gutiérrez, C., & Tortosa, M. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. ACS Catalysis, 13(19), 13081–13094. [Link]
-
Chen, J. L.-Y., Scott, H. K., Hesse, M. J., Willis, C. L., & Aggarwal, V. K. (2013). and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. University of Bristol. [Link]
-
Gao, S., Wang, M., & Chen, M. (2019). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. Royal Society of Chemistry. [Link]
-
Fernández-Gutiérrez, C., & Tortosa, M. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. National Institutes of Health. [Link]
-
Myers, A. G. (n.d.). Asymmetric Allylation Reactions. Harvard University. [Link]
-
Liu, J., Gao, S., & Chen, M. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. PubMed. [Link]
-
Liu, J., Gao, S., & Chen, M. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. ACS Publications. [Link]
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]
-
NROChemistry. (2021). Roush Allylation. YouTube. [Link]
-
Unknown. (n.d.). Brown Allylation and Crotylation Reactions. [Link]
-
SynArchive. (n.d.). Brown Asymmetric Allylation. [Link]
-
Gao, S., Wang, M., & Chen, M. (2018). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. ResearchGate. [Link]
-
Szabó, K. J. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 4-18. [Link]
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Beaudoin, D., & Toste, F. D. (2012). Development of Asymmetric Deacylative Allylation. National Institutes of Health. [Link]
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Kaźmierczak, M., & Gawroński, J. (2021). Brown Allylation: Application to the Synthesis of Natural Products. AIR Unimi. [Link]
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Ishida, M., & Akai, S. (2008). Quantum chemical study of Lewis acid catalyzed allylboration of aldehydes. PubMed. [Link]
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Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. [Link]
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Hoveyda, A. H., & Torker, S. (2016). Synthesis of Z-(Pinacolato)allylboron and Z-(Pinacolato)alkenylboron Compounds through Stereoselective Catalytic Cross-Metathesis. National Institutes of Health. [Link]
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Das, A. (2023). Synthesis of chiral allyl and propargyl boronates by organocatalytic carbene insertion to carbon-boron bonds. Diva-portal.org. [Link]
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Jain, P., & Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. National Institutes of Health. [Link]
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Miura, T., Nakahashi, J., Zhou, W., Shiratori, Y., Stewart, S. G., & Murakami, M. (2017). Generation of Allylboron Reagents in situ for the Synthesis of Chiral Oxaborenes. Synfacts, 13(10), 1055. [Link]
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Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. [Link]
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ResearchGate. (n.d.). Synthesis of chiral allylboronates. [Link]
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Rauniyar, V., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(40), 13349-13361. [Link]
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West Virginia University. (n.d.). Applications of asymmetric allylation reactions towards natural product synthesis. The Research Repository @ WVU. [Link]
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Gao, S., Wang, M., & Chen, M. (2019). α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. SciSpace. [Link]
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Chen, J. L.-Y., Scott, H. K., Hesse, M. J., Willis, C. L., & Aggarwal, V. K. (2013). Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters. PubMed. [Link]
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Morken, J. P. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14853-14860. [Link]
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Denmark, S. E., & Stavenger, R. A. (2000). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society, 122(37), 8837-8847. [Link]
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Gao, S., Wang, M., & Chen, M. (2019). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. ResearchGate. [Link]
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Minimizing homocoupling in Suzuki reactions with boronic esters.
Topic: Minimizing Homocoupling in Suzuki Reactions with Boronic Esters For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for minimizing the formation of homocoupled byproducts in Suzuki-Miyaura cross-coupling reactions involving boronic esters. It is structured to help you understand the root causes of this common side reaction and provides actionable troubleshooting and preventative protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanisms and factors that drive boronic ester homocoupling.
Q1: What exactly is homocoupling in the context of a Suzuki reaction?
Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (the boronic ester or its corresponding acid) couple to form a symmetrical biaryl (Ar-Ar), instead of coupling with the organohalide (Ar-X) to form the desired unsymmetrical product (Ar-Ar'). This process consumes the valuable boron reagent and the active catalyst, leading to reduced yields of the target molecule and complicating purification.
Q2: What are the primary mechanistic causes of boronic ester homocoupling?
There are two principal pathways that lead to homocoupling, both of which deviate from the desired Pd(0)/Pd(II) catalytic cycle.
-
Reductive Activation of a Pd(II) Precatalyst: If you start with a Pd(II) salt like Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) state. This reduction can be accomplished by the boronic acid/ester itself, where two molecules of the organoboron reagent react with one equivalent of Pd(II), generating the homocoupled dimer and one equivalent of Pd(0).[1] This is often a major source of homocoupling at the very beginning of the reaction.
-
Oxygen-Mediated Pathway: The presence of dissolved molecular oxygen in the reaction mixture is a major contributor to homocoupling.[1][2] The active Pd(0) catalyst can react with O₂ to form a palladium peroxo complex. This oxidized palladium species can then react with the boronic acid, leading to the formation of the homocoupled product.[3] Rigorous exclusion of oxygen is therefore paramount.[2]
Q3: How does the choice of palladium precatalyst influence homocoupling?
The oxidation state of the palladium precatalyst is a critical factor.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common, air-stable, and convenient. However, as mentioned in Q2, they can directly promote homocoupling during their initial reduction to Pd(0).[1] This pathway consumes two equivalents of your boronic ester for every equivalent of catalyst activated.
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts enter the catalytic cycle directly without needing a reduction step, thereby avoiding the initial burst of homocoupling associated with Pd(II) precatalysts. However, they are often more sensitive to air and require more careful handling.
Using a Pd(0) source is a direct strategy to minimize the homocoupling that occurs during catalyst activation.
Q4: Can the stability of the boronic ester itself affect the rate of homocoupling?
Absolutely. While boronic esters, particularly pinacol (Bpin) and neopentyl glycol esters, are generally more stable than their corresponding boronic acids, they can still be susceptible to decomposition.[1][4] One key side reaction is protodeboronation, where the C-B bond is cleaved by a proton source (like trace water), especially at elevated temperatures.[5][6] Using highly purified, stable boronic esters and anhydrous conditions can help minimize decomposition and subsequent side reactions.[5] For particularly sensitive substrates, using a "slow-release" strategy with a protecting group like an N-methyliminodiacetic acid (MIDA) boronate can maintain a very low concentration of the free boronic acid, suppressing degradation pathways.[6]
Part 2: Troubleshooting Guide & Diagnostics
This section is designed for when you have already run a reaction and observed significant homocoupling.
Problem: My LC-MS/GC-MS analysis shows a major byproduct corresponding to the symmetrical dimer of my boronic ester.
When faced with high levels of homocoupling, a systematic approach is necessary to identify the cause. The following decision tree provides a logical workflow for diagnosing the issue.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting homocoupling.
Part 3: Preventative Strategies & Experimental Protocols
The most effective way to deal with homocoupling is to prevent it from the outset. This section provides best-practice protocols and data-driven recommendations.
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
Exclusion of oxygen is the single most critical factor in preventing homocoupling.[2] Standard vacuum/argon backfill cycles are often insufficient to remove all dissolved oxygen.[7]
Method 1: Subsurface Sparge (Recommended for most applications)
-
Assemble your reaction flask containing the boronic ester, organohalide, base, and solvent.
-
Insert a long needle or cannula connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the surface of the solvent.
-
Bubble the inert gas through the solution at a moderate rate for 20-30 minutes. This actively displaces dissolved oxygen.
-
After sparging, remove the needle and add the palladium catalyst under a positive pressure of inert gas.
-
Maintain a positive inert gas atmosphere throughout the reaction.
Method 2: Freeze-Pump-Thaw (For highly sensitive or kinetic studies)
-
Place your reaction mixture (without the catalyst) in a flask sealed with a septum or attached to a Schlenk line.
-
Freeze the mixture completely using liquid nitrogen.
-
Once frozen, apply a high vacuum for 5-10 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the mixture completely. You may see gas bubbles evolve.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[8]
-
Finally, add the catalyst under a positive pressure of inert gas.
Data-Driven Catalyst & Additive Selection
Research has shown that specific modifications can dramatically suppress homocoupling, particularly when a Pd(II) precatalyst is used.
Table 1: Effect of Deoxygenation and Additives on Homocoupling Data synthesized from a study on a specific Suzuki cross-coupling reaction to illustrate the impact of process modifications.[2]
| Entry | Pd Precatalyst | Deoxygenation Method | Additive | Homocoupling Dimer (%) |
| 1 | Pd(OAc)₂ | Standard Ar blanket | None | ~5.0% |
| 2 | Pd(OAc)₂ | N₂ Subsurface Sparge | None | ~1.5% |
| 3 | Pd(OAc)₂ | Standard Ar blanket | Potassium Formate | ~0.8% |
| 4 | Pd(OAc)₂ | N₂ Subsurface Sparge | Potassium Formate | <0.1% |
| 5 | Pd Black | N₂ Subsurface Sparge | None | ~0.2% |
This data clearly demonstrates that the combination of rigorous deoxygenation and the addition of a mild reducing agent like potassium formate can virtually eliminate homocoupling.[2][9] The formate helps to rapidly and cleanly reduce any residual Pd(II) to Pd(0) without interfering with the main catalytic cycle.[2]
Protocol 2: Optimized Suzuki-Miyaura Reaction Setup
This protocol incorporates best practices to minimize homocoupling from the start.
-
Reagent Preparation:
-
Use anhydrous solvents. If not from a freshly opened bottle, consider drying over molecular sieves.
-
Use a high-purity boronic ester. If purity is questionable, recrystallize or purify by column chromatography.
-
Choose a suitable base. For many boronic esters, K₃PO₄ or Cs₂CO₃ are effective choices that balance reactivity with minimizing side reactions.[4][5]
-
-
Reaction Assembly:
-
To a flame-dried or oven-dried flask under a positive pressure of Argon, add the boronic ester (1.1-1.5 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Deoxygenate the mixture thoroughly using the Subsurface Sparge method described in Protocol 1.
-
-
Catalyst Addition:
-
Choose an appropriate catalyst and ligand system. For general purposes, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ (1-5 mol%) is a good starting point.
-
For more challenging couplings, consider a system with a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[10][11] These ligands accelerate the desired reductive elimination step, helping it to outcompete the homocoupling pathway.[10]
-
Add the catalyst/ligand to the deoxygenated reaction mixture under positive Argon pressure.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature (often 80-110 °C) and monitor by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Part 4: The Competing Pathways: A Mechanistic View
Understanding the catalytic cycle provides clarity on how and why homocoupling occurs. The diagram below illustrates the desired Suzuki-Miyaura pathway in contrast to the two primary homocoupling side reactions.
Caption: The desired Suzuki cycle vs. homocoupling side pathways.
References
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Lipshutz, B. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3. [Link]
-
Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
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Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Pérez-Temprano, M. H., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry – A European Journal. [Link]
-
Colacot, T. J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]
-
da Silva, R. A. B., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Pérez-Temprano, M. H., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Lipshutz, B. H., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ChemInform. [Link]
-
Byers, P. M., & Sigman, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Pérez-Temprano, M. H., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Semantic Scholar. [Link]
-
Angell, H., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Tilley, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Reddit User. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp on Reddit. [Link]
-
Chemistry Stack Exchange User. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Butters, M., et al. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]
-
Welch, C. J., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Ananikov, V. P., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to trans- vs. cis-Crotylboronic Acid Pinacol Ester: Reactivity and Stereoselectivity
In the field of acyclic stereocontrol, the crotylboration of aldehydes stands as a powerful and reliable method for constructing propionate subunits, which are ubiquitous in polyketide natural products.[1] The geometric configuration of the crotylboron reagent—specifically, whether it is the trans-(E) or cis-(Z) isomer—directly and predictably dictates the stereochemical outcome of the resulting homoallylic alcohol. This guide provides an in-depth comparison of the reactivity of trans- and cis-crotylboronic acid pinacol esters, grounded in mechanistic principles and supported by experimental data, to enable researchers to make informed decisions for stereoselective synthesis.
Core Mechanistic Principle: The Zimmerman-Traxler Transition State
The remarkable stereofidelity of the crotylboration reaction is rationalized by the Zimmerman-Traxler model.[2][3][4][5] This model posits that the reaction proceeds through a highly ordered, six-membered chair-like transition state, where the boron atom coordinates to the carbonyl oxygen of the aldehyde.[3][5] The substituents on both the crotylboronate and the aldehyde arrange themselves to minimize steric hindrance, primarily by adopting pseudoequatorial positions.[5][6]
The geometry of the double bond in the crotylboronate reagent is directly translated into the relative stereochemistry of the product:
-
trans-(E)-Crotylboronates preferentially form the anti -diastereomer. In the chair transition state, the methyl group of the E-crotyl unit points pseudoequatorially, forcing the aldehyde's R-group into an equatorial position to avoid a prohibitive 1,3-diaxial interaction. This arrangement leads to the anti product.[7]
-
cis-(Z)-Crotylboronates preferentially form the syn -diastereomer. For the Z-isomer, the methyl group is forced into a pseudoaxial position. To minimize steric clash, the aldehyde's R-group must occupy the equatorial position, resulting in the syn product.[7]
This predictable relationship is a cornerstone of modern asymmetric synthesis.[8]
Performance Comparison: Reactivity & Diastereoselectivity
While both isomers are highly effective, their reactivity profiles and the purity of the diastereomeric products can differ. The addition to a representative aromatic aldehyde, benzaldehyde, serves as a useful benchmark.
| Reagent Isomer | Product Stereochemistry | Typical Diastereomeric Ratio (d.r.) | Relative Reactivity | Key Considerations |
| trans-(E)-Crotylboronic acid pinacol ester | anti | >98:2 | Generally faster than the Z-isomer.[7] | Thermodynamically more stable isomer. Often provides slightly cleaner reactions and higher yields. |
| cis-(Z)-Crotylboronic acid pinacol ester | syn | >95:5 | Slightly less reactive than the E-isomer. | Highly effective for accessing syn adducts.[2] Synthesis of the pure Z-isomer can be more challenging. |
Note: Diastereomeric ratios and yields are representative and can vary based on substrate, solvent, temperature, and the presence of catalysts.
The higher reactivity of the E-isomer can be attributed to its lower ground-state energy and the less sterically encumbered transition state it forms compared to the Z-isomer, where the axial methyl group introduces some strain.
Factors Influencing Reactivity and Selectivity
Lewis Acid Catalysis
While thermal crotylborations are effective, the reactivity of pinacol esters can be dramatically enhanced by the addition of a Lewis acid.[2] Catalysts like SnCl₄ or BF₃·OEt₂ activate the aldehyde, accelerating the reaction and often allowing for lower reaction temperatures, which can further improve diastereoselectivity.[2][9] It is crucial to note that the choice of Lewis acid can sometimes influence the stereochemical outcome, although the inherent preference of the boronate geometry typically dominates.
Substrate Scope
The reaction is broadly applicable to a wide range of aromatic, aliphatic, and α,β-unsaturated aldehydes.[10] Aliphatic aldehydes are often excellent substrates, providing homoallylic alcohols in high yields and enantiomeric ratios when using chiral catalysts.[2][11] For chiral aldehydes, the inherent facial selectivity of the aldehyde (Felkin-Anh control) and the diastereoselectivity of the crotylboronate must be considered in a "matched" or "mismatched" pairing scenario.[10]
Experimental Protocols
The following are generalized, step-by-step methodologies for the thermal crotylboration of benzaldehyde.
General Experimental Workflow
Protocol 1: Synthesis of anti-1-phenyl-2-methylbut-3-en-1-ol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add freshly distilled toluene (0.3 mL for a 0.1 mmol scale reaction).
-
Reactant Addition: Add benzaldehyde (0.1 mmol, 1.0 equiv).
-
Reaction Initiation: Add trans-crotylboronic acid pinacol ester (0.2 mmol, 2.0 equiv) via syringe.
-
Execution: Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC or GC-MS.
-
Workup: Upon completion, add 3N NaOH (0.5 mL) followed by the slow, careful addition of 30% H₂O₂ (0.5 mL) at 0 °C to oxidize the boron byproduct. Stir vigorously for 3 hours.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.[12]
Protocol 2: Synthesis of syn-1-phenyl-2-methylbut-3-en-1-ol
This protocol is identical to Protocol 1, with the substitution of cis-crotylboronic acid pinacol ester for the trans-isomer. Reaction times may be longer, and monitoring is recommended. The stereochemical outcome is reliably syn.
Conclusion
The choice between trans- and cis-crotylboronic acid pinacol ester is dictated by the desired stereochemical outcome of the homoallylic alcohol product. The reaction proceeds via a predictable Zimmerman-Traxler transition state, where the E-isomer yields the anti-product and the Z-isomer yields the syn-product with very high fidelity. The E-isomer is generally more reactive. The utility of these reagents can be further expanded through Lewis acid catalysis and is applicable to a wide array of aldehyde substrates, making crotylboration an indispensable tool for complex molecule synthesis.
References
-
Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481–8490. [Link]
-
Myers, A. G. Research Group. (n.d.). Chem 115 Lecture Notes. Harvard University. [Link]
-
Sakai, M., Ueda, M., & Miyaura, N. (1998). The First and Highly Enantioselective Crotylation of Aldehydes via an Allyl-Transfer Reaction from a Chiral Crotyl-Donor. Journal of the American Chemical Society, 120(18), 4582–4583. [Link]
-
Liu, J., Gao, S., & Chen, M. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Chemistry Portal. [Link]
-
Gao, S., Chen, J., & Chen, M. (2019). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. Chemical Science, 10(16), 4473–4479. [Link]
-
Wipf, P. Group. (2007). Allylations & Crotylations I. Basic Principles. University of Pittsburgh. [Link]
-
Myers, A. G. Research Group. (n.d.). Zimmerman Traxler Model. Harvard University. [Link]
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]
-
Krische, M. J. et al. (2014). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Boronic Esters in Crotylation: A Comparative Analysis of Pinacol Esters and Their Alternatives
Introduction: The Enduring Quest for Stereochemical Control in Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the stereoselective construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available, the allyl- and crotylboration of carbonyl compounds stands out for its reliability and predictable stereochemical outcomes, governed by the elegant Zimmerman-Traxler transition state model. These reactions are indispensable in the synthesis of complex polyketide natural products and pharmaceuticals, where the precise arrangement of stereocenters is paramount to biological function.
The choice of the boronic ester, the workhorse reagent in these transformations, is far from trivial. It profoundly influences the reagent's stability, reactivity, and, most critically, the stereoselectivity of the reaction. For years, the pinacol ester has been the default choice for many chemists, prized for its stability and commercial availability. However, is it always the optimal choice? This guide provides a critical comparison of pinacol boronic esters with other classes of boronic esters in the context of crotylation reactions. We will delve into the mechanistic underpinnings of their performance, supported by experimental data, to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Pinacol Boronate: The Benchmark of Stability and Accessibility
Pinacol (2,3-dimethyl-2,3-butanediol) derived boronic esters have achieved widespread adoption primarily due to their exceptional stability. Unlike free boronic acids, which are prone to dehydration to form boroxines, the pinacol group shields the boron atom, rendering the ester significantly more robust towards moisture and air.[1][2] This enhanced stability translates to practical laboratory advantages:
-
Longer Shelf-Life: Pinacol esters can be stored for extended periods without significant degradation.[1]
-
Ease of Handling: They are generally crystalline solids that are less sensitive to atmospheric moisture, simplifying weighing and transfer.[2]
-
Chromatographic Stability: They are compatible with silica gel chromatography, facilitating purification.
This stability, however, comes at a cost. The steric bulk of the pinacol group can attenuate the Lewis acidity of the boron center, sometimes leading to sluggish reactivity. More importantly, in certain demanding applications, particularly with α-substituted crotylboronates, pinacol esters often deliver modest levels of diastereoselectivity.[3]
The Selectivity Challenge with α-Substituted Pinacol Crotylboronates
A significant issue in crotylation reactions using α-substituted (E)-crotyl pinacol boronic esters is the often low diastereoselectivity, typically favoring the Z-configured homoallylic alcohol product.[4] This lack of high stereocontrol can be a major impediment in a multi-step synthesis, necessitating tedious separation of diastereomers or compromising the stereochemical integrity of the final molecule. This limitation has spurred the exploration of alternative diol scaffolds and innovative strategies to modulate the reactivity of the boron center.
Comparative Analysis: Pinacol vs. Alternative Boronic Esters
The choice of diol used to form the boronic ester has a profound impact on the stereochemical outcome of the crotylation. Let's examine key alternatives to pinacol and compare their performance.
Chiral Tartrate-Derived Esters: A Gateway to Enantioselectivity
When the goal is not just diastereocontrol but also enantiocontrol, chiral diols derived from tartaric acid are a powerful option. By using enantiopure diisopropyl tartrate (DIPT), for instance, one can conduct highly diastereospecific and enantioselective crotylations of α-ketoesters, generating two contiguous stereocenters, one of which is a quaternary carbon.
MIDA Boronates: A Paradigm of Stability and Controlled Reactivity
N-methyliminodiacetic acid (MIDA) boronates represent a structurally distinct class of tetracoordinate, sp³-hybridized boron compounds.[5] The dative bond from the nitrogen atom to the boron center makes them exceptionally stable to a wide range of anhydrous reaction conditions, including silica gel chromatography and cross-coupling reactions.[6] While their primary application has been in iterative cross-coupling, their unique stability profile offers a compelling contrast to traditional diol-based esters. The boronic acid can be unmasked under mild aqueous basic conditions, allowing for a controlled release of the reactive species.[7] This feature makes them highly valuable in complex, multi-step syntheses where the boronate moiety must endure various transformations before its intended use.
Data-Driven Performance Comparison
The following table summarizes the key performance characteristics of pinacol, tartrate-derived, and MIDA boronic esters in the context of stereoselective synthesis.
| Feature | Pinacol Esters | Tartrate-Derived Esters | MIDA Boronates |
| Stability | High; generally air and moisture stable, compatible with chromatography.[1][2] | Moderate; generally less stable than pinacol esters. | Exceptional; stable to a wide range of anhydrous reagents and chromatography.[6] |
| Reactivity | Moderate; can be sluggish.[8] | High; often more reactive than pinacol esters. | Inert until deprotection; reactivity is "on-demand".[7] |
| Diastereoselectivity | Often low for α-substituted crotylboronates.[3] | High; governed by the chiral auxiliary. | N/A (used as a protecting group) |
| Enantioselectivity | Requires chiral catalyst or substrate control. | High intrinsic enantiocontrol from the chiral diol. | N/A (used as a protecting group) |
| Accessibility | Widely commercially available or easily prepared. | Requires synthesis from chiral tartaric acid derivatives. | Requires specific synthesis but building blocks are available. |
| Key Advantage | Robustness, availability, cost-effectiveness. | Built-in asymmetric induction. | Orthogonal reactivity and extreme stability. |
| Key Limitation | Poor stereocontrol in some cases. | Higher cost, potentially lower stability. | Requires a separate deprotection step to react. |
Innovative Strategy: Enhancing Pinacol Ester Selectivity via In Situ Borinic Ester Formation
While the inherent diastereoselectivity of α-substituted crotyl pinacol boronates can be low, a groundbreaking strategy developed by Aggarwal and co-workers has demonstrated that this limitation can be elegantly overcome. The approach involves the in situ conversion of the pinacol boronic ester into a highly reactive and selective borinic ester.[3][9]
This transformation is achieved by treating the pinacol ester with a nucleophile (like n-butyllithium) to form a tetracoordinate "ate" complex. This complex is then trapped with an electrophile, such as trifluoroacetic anhydride (TFAA), to generate a transient allyl borinic ester. This species, being significantly more Lewis acidic and sterically different from the parent pinacol ester, undergoes crotylation with aldehydes to afford the E-configured homoallylic alcohol with exceptionally high diastereoselectivity.[3] This method effectively reverses the inherent, unfavorable selectivity of the pinacol ester, transforming it into a highly valuable and versatile reagent.
Visualizing the Concepts
Boronic Ester Structures
Caption: Structural comparison of common boronic esters.
Reaction Pathway Comparison
Caption: Standard vs. Modified Pinacol Ester Crotylation.
Experimental Protocols
Protocol 1: Standard Crotylation of Benzaldehyde with (E)-Crotylboronic Acid Pinacol Ester
This protocol is representative of a standard procedure which often yields low diastereoselectivity with α-substituted analogues.
-
To a flame-dried round-bottom flask under an argon atmosphere, add (E)-crotylboronic acid pinacol ester (1.0 equiv).
-
Dissolve the ester in anhydrous THF (0.2 M).
-
Cool the solution to room temperature.
-
Add benzaldehyde (1.0 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 14-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the homoallylic alcohol. The diastereomeric ratio is determined by ¹H NMR analysis. (Expected outcome for α-substituted analogues is typically a low d.r.)
Protocol 2: High E-Selective Crotylation via In Situ Borinic Ester Formation (Aggarwal Methodology)
This protocol demonstrates the conversion of a low-selectivity reagent into a high-selectivity one.[3]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the α-substituted (E)-crotyl pinacol boronic ester (1.2 equiv).
-
Dissolve the ester in anhydrous THF (0.1 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise over 5 minutes. Stir the resulting solution at -78 °C for 15 minutes.
-
Add trifluoroacetic anhydride (TFAA) (1.2 equiv) dropwise. Stir the mixture at -78 °C for an additional 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 14 hours.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio is determined by ¹H NMR analysis. (Expected outcome is high diastereoselectivity for the E-product, often >95:5 d.r.)
Conclusion and Future Outlook
The selection of a boronic ester for crotylation reactions is a critical decision that hinges on the specific synthetic objective.
-
Pinacol esters remain the undisputed benchmark for stability, ease of use, and cost-effectiveness.[1] While they can exhibit poor diastereoselectivity with challenging substrates, their utility has been dramatically expanded by protocols that convert them in situ into highly selective borinic esters, effectively providing the "best of both worlds": stability for storage and high selectivity in the reaction flask.[3]
-
Chiral auxiliary-based esters , such as those derived from tartrates, are the reagents of choice when direct, predictable enantiocontrol is the primary goal, though they may require more synthetic effort to prepare.
-
MIDA boronates occupy a unique space, offering unparalleled stability that allows them to function as protected boronic acids.[6] They are ideal for intricate, multi-step syntheses where the boron functionality must be shielded through numerous transformations before its final, strategic deployment.
For the modern synthetic chemist, the pinacol ester, especially when coupled with activating strategies like borinic ester formation, offers a powerful and flexible platform. It provides a stable, readily accessible starting point that can be transformed into a highly selective reagent precisely when needed. The future of the field will likely involve the continued development of new diols and activating principles to further refine the balance between stability and tailored reactivity, enabling even more complex and efficient molecular construction.
References
- Vertex AI Search. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- Vertex AI Search. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
- Aggarwal, V. K., et al. (2013). Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters. Journal of the American Chemical Society, 135(14), 5316-5319.
- PubMed. (2013). Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters. PubMed.
- Sci-Hub. Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters.
- ResearchGate. (2013). ChemInform Abstract: Highly Diastereo- and Enantioselective Allylboration of Aldehydes Using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in situ Generated Borinic Esters.
- Wentworth, P., et al. (2004). Diastereo- and enantio-selective crotylation of α-ketoesters using crotyl boronic acid ester complexes. Tetrahedron Letters, 45(44), 8245-8248.
- BenchChem. A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters in Cross-Coupling Reactions.
- Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 130(48), 16295–16307.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Chemical Communications (RSC Publishing). Recent advances in the synthesis and reactivity of MIDA boronates.
- Lloyd-Jones, G. C., & Burke, M. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075.
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A Senior Application Scientist's Guide to the Validation of Stereochemical Outcomes in Asymmetric Crotylation
Introduction: The Imperative of Stereochemical Validation in Synthesis
Asymmetric crotylation stands as a cornerstone transformation in modern organic synthesis, enabling the efficient construction of chiral homoallylic alcohols—privileged motifs in a vast array of natural products and pharmaceutical agents.[1][2] The power of this reaction lies in its ability to create up to two adjacent stereocenters in a single operation, defining both the relative (syn or anti) and absolute stereochemistry of the product. However, the successful implementation of any asymmetric method hinges on the rigorous and accurate validation of its stereochemical outcome. For researchers in drug development and process chemistry, precisely quantifying the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is not merely an academic exercise; it is a critical component of quality control, process optimization, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemical fidelity of asymmetric crotylation reactions. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical framework for selecting the most appropriate technique for your specific research needs.
Pillar 1: The Theoretical Bedrock of Stereoselectivity
To accurately validate the outcome, one must first understand the factors that govern it. The stereochemical course of most asymmetric crotylation reactions involving metal-based reagents can be rationalized by the Zimmerman-Traxler model .[3][4][5] This model posits a chair-like six-membered cyclic transition state where the metal coordinates to both the aldehyde oxygen and the oxygen of the crotylating agent.
The geometry of the crotylating agent is paramount:
-
An E-crotyl reagent preferentially leads to the anti-homoallylic alcohol .
-
A Z-crotyl reagent preferentially leads to the syn-homoallylic alcohol .
This predictability arises from the transition state's tendency to minimize steric hindrance, specifically the 1,3-diaxial interactions between the aldehyde's substituent (R) and the methyl group of the crotyl moiety.[6][7] By placing the larger aldehyde substituent in a pseudo-equatorial position, the diastereomeric outcome is effectively set.[4][5] The role of the chiral ligand or auxiliary is to control the facial selectivity of the aldehyde, thereby determining the absolute configuration (R/S) of the newly formed stereocenters.
Pillar 2: A Comparative Guide to Core Analytical Techniques
The complete stereochemical analysis of a crotylation product requires answering three distinct questions:
-
What is the ratio of diastereomers (syn vs. anti)?
-
What is the enantiomeric excess of the major diastereomer?
-
What is the absolute configuration of the major enantiomer?
No single technique efficiently answers all three. The following sections compare the most robust and widely adopted methods for this purpose.
Method 1: ¹H NMR Spectroscopy for Diastereomeric Ratio (d.r.) Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary and most direct method for determining the diastereomeric ratio of a reaction mixture.[8] Diastereomers are distinct compounds with different physical properties, and thus, their corresponding nuclei will reside in slightly different electronic environments, leading to distinguishable signals in the NMR spectrum.[9]
Causality Behind the Method: The key is to identify one or more pairs of signals that are unique to each diastereomer and are well-resolved from other signals in the spectrum. The ratio of the integrals of these signals directly corresponds to the diastereomeric ratio.
Key Considerations for Accurate d.r. Determination:
-
Signal Selection: Choose simple, well-resolved signals (e.g., singlets, doublets, or triplets) in a non-congested region of the spectrum. Protons adjacent to the newly formed stereocenters are often the most diagnostic.
-
Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax between pulses. A longer relaxation delay (e.g., 5 times the longest T1 value) is crucial, especially for quantitative analysis.
-
Baseline Correction: A flat, properly corrected baseline is essential for accurate integration.[9]
-
Advanced Techniques: In cases of severe signal overlap, advanced NMR techniques like band-selective pure shift spectroscopy can be employed to collapse multiplets into singlets, dramatically improving resolution and allowing for accurate integration.[10][11]
| Parameter | ¹H NMR Spectroscopy |
| Primary Output | Diastereomeric Ratio (d.r.) |
| Strengths | Rapid, requires minimal sample preparation, provides structural information, non-destructive. |
| Limitations | Cannot determine enantiomeric excess, requires signal resolution between diastereomers, potential for integration errors. |
| Expert Tip | Always run a spectrum of the crude reaction mixture. This provides the most accurate reflection of the reaction's kinetic outcome, before any potential purification-induced changes in the diastereomeric ratio. |
Method 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Determination
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.[12][13] Enantiomers cannot be distinguished by achiral methods, so separation requires the introduction of a chiral environment, most commonly a Chiral Stationary Phase (CSP).[14][15]
Causality Behind the Method: A CSP creates a transient diastereomeric interaction between the stationary phase and the enantiomers of the analyte. These diastereomeric complexes have different binding energies, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are exceptionally versatile for separating chiral alcohols.[12][14]
Self-Validating Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Preparation of Racemic Standard: It is essential to have a racemic sample of the target homoallylic alcohol. This can be synthesized using a non-chiral crotylation reagent. The racemic standard is non-negotiable; it is the only way to definitively prove that your HPLC method separates the enantiomers and to correctly assign the peaks.
-
Column and Mobile Phase Screening:
-
Begin with a versatile polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Start with a standard mobile phase, typically a mixture of an alkane (Hexane or Heptane) and an alcohol modifier (Isopropanol or Ethanol). A common starting point is 90:10 Hexane:IPA.
-
-
Method Optimization:
-
Inject the racemic standard. If no separation is observed, screen other columns and solvent systems.
-
If partial separation is seen, optimize the mobile phase composition. Decreasing the percentage of the alcohol modifier generally increases retention time and improves resolution.
-
The goal is to achieve baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks.
-
-
Analysis of Asymmetric Reaction Product:
-
Once a robust method is established with the racemic standard, inject the purified product from your asymmetric crotylation reaction.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% e.e.) = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100.
-
| Parameter | Chiral HPLC | Chiral GC |
| Primary Output | Enantiomeric Excess (e.e.) | Enantiomeric Excess (e.e.) |
| Strengths | Broad applicability, high precision, established technology, direct analysis.[16][17] | Excellent resolution for volatile compounds, high sensitivity. |
| Limitations | Requires a chromophore for UV detection (derivatization may be needed), can be time-consuming to develop methods.[15] | Analyte must be volatile or be made volatile via derivatization, potential for thermal degradation. |
| Expert Tip | For compounds lacking a UV chromophore, consider derivatization with an agent like benzoyl chloride or 3,5-dinitrobenzoyl chloride to introduce one.[15] Always re-purify after derivatization. | Chiral GC with cyclodextrin-based columns is an excellent alternative for smaller, more volatile homoallylic alcohols.[15] |
Method 3: Mosher's Ester Analysis for Absolute Configuration
While HPLC can tell you the purity of an enantiomer, it doesn't reveal its absolute configuration (i.e., whether it is the R or S isomer). Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols.[18][19]
Causality Behind the Method: The method involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[20][21] In the resulting esters, the bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic shielding/deshielding cone. Protons on one side of the MTPA plane will be shielded (shifted upfield in the ¹H NMR), while those on the other side will be deshielded (shifted downfield). By systematically comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, one can deduce the absolute configuration of the original alcohol.[18][22]
Self-Validating Protocol: Mosher's Ester Analysis
-
Esterification: Divide the purified homoallylic alcohol into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride. A common coupling agent is DCC with a catalytic amount of DMAP. It is critical that both reactions go to completion to avoid kinetic resolution.
-
Purification and NMR Acquisition: Purify each diastereomeric ester separately. Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Spectral Assignment: Carefully assign all relevant proton signals in both spectra. 2D NMR experiments (COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculate Δδ (δS - δR): For each assigned proton (or proton group) on either side of the carbinol center, calculate the difference in chemical shift: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Assign Configuration:
-
Draw the MTPA esters in the extended conformation with the carbinol methine proton, the carbonyl group, and the trifluoromethyl group eclipsed.
-
The phenyl group will shield the substituents (L1 and L2) that lie on the same side.
-
Mnemonic: Protons with a positive Δδ value lie on the right side of the model, and protons with a negative Δδ value lie on the left side.
-
By matching the observed Δδ signs to the L1 and L2 groups of your molecule, the absolute configuration can be assigned.
-
Pillar 3: Method Selection and Data Synthesis
The choice of analytical technique is dictated by the question you are asking. The following table provides a decision-making framework.
| Question | Primary Method | Confirmatory/Alternative Method |
| What is the Diastereomeric Ratio (d.r.)? | ¹H NMR Spectroscopy | Achiral GC or HPLC (if diastereomers are separable) |
| What is the Enantiomeric Excess (e.e.)? | Chiral HPLC | Chiral GC (for volatile compounds) |
| What is the Absolute Configuration? | Mosher's Ester Analysis (NMR) | X-ray Crystallography (if a suitable crystal can be grown) |
A complete validation report for an asymmetric crotylation reaction must synthesize data from these independent experiments. A typical workflow involves:
-
Determining the crude d.r. by ¹H NMR of the unpurified reaction mixture.
-
Purifying the product, separating the diastereomers if possible.
-
Determining the e.e. of the major diastereomer by chiral HPLC.
-
(If necessary) Determining the absolute configuration of the major enantiomer via Mosher's ester analysis or another method.
By employing this multi-faceted, self-validating approach, researchers can have the utmost confidence in their stereochemical assignments, ensuring the integrity and reproducibility of their synthetic contributions.
References
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Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-4. Available at: [Link][10][11]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-8. Available at: [Link][18][19]
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OpenOChem Learn. Zimmerman-Traxler Model. Available at: [Link][3]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Available at: [Link][20]
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ResearchGate. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. Available at: [Link][22]
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Marek, I. (2012). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 45(4), 655-666. Available at: [Link][4][5]
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Myers, A. G. Research Group. 001 Zimmerman Traxler. Available at: [Link][6]
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O'Hora, P., et al. (2015). Catalytic asymmetric crotylation of aldehydes: application in total synthesis of (−)-elisabethadione. Chemistry – A European Journal, 21(12), 4551-5. Available at: [Link][1]
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Wolf, C. & Bentley, K. W. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link][23][24]
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Marek, I. (2012). Axial Preferences in Allylations via the Zimmerman–Traxler Transition State. PMC. Available at: [Link][7]
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Krische, M. J. (2012). Asymmetric Alcohol C-H Allylation and Syn-Crotylation: C9-C20 of Tetrafibricin. Organic Letters, 14(12), 3102-3105. Available at: [Link][2]
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Wolf, C. (2020). Mathematical Relationships of Individual Stereocenter er Values to dr Values. The Journal of Organic Chemistry, 85(24), 16223-16229. Available at: [Link][8]
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Hou, X-L., et al. (2021). Stereochemical Control via Chirality Pairing: Stereodivergent Syntheses of Enantioenriched Homoallylic Alcohols. Angewandte Chemie International Edition, 60(45), 24096-24106. Available at: [Link][25][26]
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A Comparative Guide to the Reaction Kinetics of Crotylboron Reagents
For Distribution To: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis.
Introduction: The Enduring Importance of the Crotylboration Reaction
The carbonyl crotylboration reaction stands as a cornerstone of modern asymmetric synthesis, providing a reliable and highly predictable method for the construction of chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products, including the polyketides erythromycin and roxaticin.[1] The reaction's synthetic power is derived from its stereospecificity, where the geometry of the crotylboron reagent dictates the relative stereochemistry of the newly formed stereocenters. This predictability is elegantly explained by the Zimmerman-Traxler model, which posits a closed, six-membered, chair-like transition state.[2][3] In this model, (E)-crotylboron reagents yield anti products, while (Z)-crotylboron reagents afford syn products.[3][4][5]
However, not all crotylboron reagents are created equal. The substituents on the boron atom profoundly influence the reagent's stability, Lewis acidity, and, consequently, its reaction kinetics.[6][7] Understanding these kinetic differences is paramount for rational reaction design, optimization, and the selection of the most appropriate reagent for a specific synthetic challenge. This guide provides an in-depth analysis of the reaction kinetics of different classes of crotylboron reagents, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
Classification of Crotylboron Reagents and Impact on Reactivity
The reactivity of crotylboron reagents is primarily modulated by the ligands attached to the boron center. These ligands alter the Lewis acidity of the boron, which is a critical factor in its ability to coordinate with and activate the aldehyde substrate.[3][6] We can broadly classify these reagents into three key categories, each with distinct kinetic profiles.
Chiral Boranes (e.g., Brown's Reagents)
Pioneered by Herbert C. Brown, these reagents are derived from chiral terpenes like α-pinene, leading to B-crotyldiisopinocampheylborane (Ipc₂BCr).[8]
-
Kinetic Profile: These reagents are highly reactive, with allylborations often occurring almost instantaneously, even at low temperatures like –78 °C or –100 °C.[8] This high reactivity stems from the significant Lewis acidity of the dialkylborane center, which readily coordinates the aldehyde.
-
Causality: The two bulky isopinocampheyl groups create a highly specific chiral environment, leading to excellent enantioselectivity.[8] However, their high reactivity can sometimes be a drawback, making them sensitive to air and moisture and occasionally leading to lower diastereoselectivity with sterically hindered substrates. Kinetically, the (E)-crotylborane isomer tends to react faster than the (Z) isomer.[5]
Chiral Boronic Esters (e.g., Roush's Reagents)
Developed by William R. Roush, these reagents utilize chiral diol auxiliaries, such as diisopropyl tartrate (DIPT), to form crotylboronate esters.[1][5]
-
Kinetic Profile: Tartrate-derived crotylboronates are significantly less reactive than their borane counterparts. Reactions typically require longer reaction times (several hours to days) and are often performed at temperatures ranging from -78 °C to ambient temperature.
-
Causality: The oxygen atoms of the tartrate ester delocalize electron density onto the boron center, reducing its Lewis acidity. This lower reactivity provides several advantages: the reagents are more stable, easier to handle, and often exhibit superior diastereoselectivity due to a more organized transition state. The energetic barrier for the reaction is higher, allowing for greater discrimination between diastereomeric transition states.
Potassium Crotyltrifluoroborates
A more recent class of reagents, potassium allyl- and crotyltrifluoroborates are air- and moisture-stable crystalline solids.[9][10][11]
-
Kinetic Profile: These reagents are intrinsically unreactive and require activation by a Lewis acid, such as BF₃·OEt₂, to proceed.[9][12] Upon activation, the reaction is often very rapid, achieving full conversion within minutes at -78 °C.[12]
-
Causality: The tetracoordinate borate complex is not Lewis acidic. The addition of a strong Lewis acid is necessary to transiently generate a highly reactive tricoordinate allylboron difluoride species.[12] This offers a significant practical advantage: the reaction is initiated "on-demand," providing excellent temporal control. The kinetics are therefore dependent on the concentration and identity of the activating Lewis acid.
Comparative Kinetic Data
To provide a clear comparison, the following table summarizes typical reaction conditions and relative rates for the different classes of crotylboron reagents in their reaction with a representative substrate, benzaldehyde.
| Reagent Class | Reagent Example | Typical Temperature (°C) | Typical Reaction Time | Relative Rate (Qualitative) | Reference |
| Chiral Boranes | (E)-Ipc₂B-crotyl | -78 to -100 | < 5 minutes | Very Fast | [8] |
| Chiral Boronates | (E)-Crotylboronate of (+)-DIPT | -78 | 18 - 24 hours | Slow | [5] |
| Trifluoroborates | K[(E)-Crotyl-BF₃] + BF₃·OEt₂ | -78 | < 15 minutes | Very Fast (after activation) | [12] |
This table provides a qualitative comparison. Absolute rates are dependent on substrate, concentration, and solvent.
Experimental Design for Kinetic Analysis
Accurate determination of reaction kinetics relies on precise monitoring of reactant consumption or product formation over time. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.[13][14][15]
Workflow for NMR-Based Kinetic Monitoring
Caption: Zimmerman-Traxler Transition States.
-
Reactivity and the Transition State: Highly Lewis acidic boranes (Brown's reagents) lower the activation energy of this transition state significantly, leading to very fast reactions. The aldehyde's carbonyl oxygen coordinates strongly to the boron, accelerating the cyclization.
-
Selectivity and the Transition State: For less reactive boronic esters (Roush's reagents), the transition state is formed more slowly and is more sensitive to steric interactions. The chair-like arrangement, which places the aldehyde's R-group in a pseudoequatorial position to minimize 1,3-diaxial interactions, is more strongly favored over other possible transition states, leading to higher diastereoselectivity. [2][16][17]* Lewis Acid Catalysis: In the case of trifluoroborates, the external Lewis acid serves as the primary activator. The kinetics are thus governed by the efficiency of the Lewis acid in generating the active trivalent borane. The use of chiral Brønsted or Lewis acids can further influence the kinetics and induce enantioselectivity in reactions with achiral crotylboronates. [18][19]
Conclusion and Outlook
The choice of a crotylboron reagent is a critical decision in synthetic planning that directly impacts reaction efficiency, selectivity, and practicality.
-
For speed and high enantioselectivity where substrate sensitivity is low, Brown-type chiral boranes are excellent choices.
-
For maximizing diastereoselectivity, stability, and ease of handling , especially in complex molecule synthesis, Roush-type boronic esters are often superior, despite their slower reaction rates.
-
For operational simplicity, stability, and on-demand reactivity , potassium crotyltrifluoroborates activated by a Lewis acid offer a modern and highly effective alternative.
By understanding the underlying kinetic principles that govern these powerful reagents, researchers can make more informed decisions, leading to the more efficient and elegant synthesis of complex chiral molecules. Future developments will likely focus on catalytic systems that combine the high reactivity of boranes with the stability and selectivity of boronic esters, further expanding the synthetic chemist's toolkit.
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Liu, X., & Morken, J. P. (2021). Catalytic asymmetric transformations of racemic α-borylmethyl-(E)-crotylboronate via kinetic resolution or enantioconvergent reaction pathways. Chemical Science, 12(38), 12726-12731. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Coupling of Crotylboronates
For researchers and professionals in synthetic and medicinal chemistry, the formation of carbon-carbon bonds with precision is a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction stands out for its versatility and functional group tolerance.[1][2][3] This guide provides an in-depth comparison of palladium catalyst systems for a particularly nuanced application: the coupling of crotylboronates with organic halides. We will move beyond a simple recitation of protocols to explore the mechanistic rationale behind catalyst selection, empowering you to optimize your synthetic outcomes.
The Suzuki-Miyaura coupling of crotylboronates is a powerful tool for introducing a C4 building block, often with the potential for creating stereogenic centers. However, the allylic nature of the crotyl group introduces specific challenges, including regioselectivity (linear vs. branched product) and stereoselectivity (retention or inversion of stereochemistry). The choice of palladium catalyst—defined by both the metal precursor and, more critically, the ancillary ligand—is the primary determinant of success in navigating these challenges.[4][5]
The Heart of the Reaction: The Palladium Catalytic Cycle
To make informed decisions, we must first understand the fundamental mechanism. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][6][7][8] The efficacy of any catalyst system is determined by its ability to efficiently navigate each step of this cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality in the Cycle:
-
Oxidative Addition: This is often the rate-determining step.[6][7] The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. The efficiency follows the trend I > OTf > Br > Cl. Electron-rich, bulky ligands on the palladium center facilitate this step by increasing the electron density of the metal, making it more nucleophilic.
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) complex.[6] This step requires activation of the crotylboronate with a base to form a more nucleophilic "ate" complex.[9] The ligand's steric bulk can influence the rate and selectivity of this transfer.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1] This step is favored by sterically demanding ligands, which create a crowded coordination sphere around the metal.
Comparative Analysis of Palladium Catalyst Systems
The optimal catalyst is highly dependent on the specific substrates and desired outcome (e.g., high yield, specific stereochemistry). Below is a comparison of common catalyst classes used in Suzuki-Miyaura couplings, with insights relevant to crotylboronate partners.
| Catalyst System | Palladium Precursor | Ligand Type | Typical Base | Key Advantages & Insights | Potential Drawbacks |
| In-situ Phosphine | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type (e.g., XPhos, SPhos) | K₃PO₄, Cs₂CO₃ | Highly active for challenging substrates, including aryl chlorides.[10] Bulky, electron-rich phosphines promote fast reductive elimination, crucial for preventing side reactions with allylic systems. | Air-sensitive ligands require inert atmosphere techniques; optimization of Pd:ligand ratio may be needed. |
| Palladacycles | Herrmann's catalyst, Buchwald Palladacycles | Phosphine-based (integrated) | K₂CO₃, K₃PO₄ | Thermally stable and often require lower catalyst loadings.[7] They provide a reliable source of the active Pd(0) species. | Can be less active for highly hindered or deactivated substrates compared to the best in-situ systems. |
| PEPPSI™ Precatalysts | PdCl₂(NHC) (e.g., IPr, IPent) | N-Heterocyclic Carbene (NHC) | K₂CO₃, KOtBu | P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation. Exceptionally stable to air and moisture, simplifying handling.[11] The strong σ-donating NHC ligand forms a robust Pd-C bond, leading to high stability and activity. | The "throw-away" pyridine ligand dissociation is the initiation step; can sometimes be slower than phosphine-based systems at low temperatures. |
| Heterogeneous | Pd on Carbon (Pd/C), Pd on Zeolite | Ligand-free or supported | K₂CO₃, Na₂CO₃ | Easy separation and catalyst recycling.[3][12][13] Can be effective for simple couplings under aqueous or green solvent conditions.[12] | Often requires higher temperatures; potential for metal leaching, leading to quasi-homogeneous catalysis.[8] May exhibit lower selectivity for complex substrates like chiral crotylboronates. |
Field-Proven Insights & Experimental Design
Choosing Your Catalyst: A Scientist's Perspective
For the coupling of crotylboronates, catalyst selection must prioritize control over selectivity.
-
For General Reactivity and High Yields: PEPPSI™-type catalysts are an excellent starting point. Their operational simplicity and high stability make them ideal for screening and routine synthesis. The PEPPSI-IPr and the more sterically hindered PEPPSI-IPent variants are highly effective for a broad range of cross-couplings.[14][15] The robust NHC ligand can prevent unwanted isomerization of the crotyl moiety.
-
For Stereospecific Couplings: When using enantiomerically enriched secondary crotylboronates, the goal is to transfer that stereochemistry to the product. This requires a reaction pathway that proceeds with high fidelity (either retention or inversion).[5] Here, in-situ systems with bulky phosphine ligands (e.g., Buchwald or Fu-type ligands) often provide the best performance. The specific ligand can create a chiral pocket around the palladium center that influences the facial selectivity of the transmetalation and reductive elimination steps.
Experimental Workflow & Protocol
The following diagram and protocol outline a robust, self-validating procedure for a general Suzuki-Miyaura coupling of a crotylboronate pinacol ester with an aryl bromide.
Caption: General experimental workflow for palladium-catalyzed crotylboronate coupling.
Detailed Laboratory Protocol
Objective: To couple 4-bromoanisole with (E)-crotylboronic acid pinacol ester using a PEPPSI™-IPr catalyst.
Reagents & Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
(E)-Crotylboronic acid pinacol ester (1.2 mmol, 1.2 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 eq)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane, anhydrous (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation (Trustworthiness by Design): In an ambient environment, add 4-bromoanisole, (E)-crotylboronic acid pinacol ester, K₃PO₄, and the PEPPSI™-IPr catalyst to the reaction vial. The stability of the PEPPSI catalyst allows for weighing in air, a significant practical advantage.
-
Inerting: Seal the vial with a septum-containing cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical for catalyst longevity, even with robust precatalysts.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe through the septum.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for the prescribed time (typically 4-12 hours).
-
Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture via syringe. Quench with a drop of water, extract with a small amount of ethyl acetate, and spot on a TLC plate or analyze by GC-MS to monitor the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
-
Analysis: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This guide provides a framework for understanding and applying palladium catalysts to the Suzuki-Miyaura coupling of crotylboronates. By appreciating the mechanistic underpinnings and the distinct advantages of different catalyst systems, researchers can move from trial-and-error to rational design, accelerating the pace of discovery and development.
References
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- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
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- Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. (n.d.).
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- Palladium Catalysts for Cross-Coupling Reaction. (2025).
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- Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. (n.d.). Royal Society of Chemistry.
- Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. (n.d.). YorkSpace.
- [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly. (n.d.). NSF Public Access Repository.
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Alternative reagents to trans-Crotylboronic acid pinacol ester for crotylation
The crotylation reaction, a cornerstone of stereoselective carbon-carbon bond formation, provides access to chiral homoallylic alcohols—critical building blocks in the synthesis of polyketide natural products and complex pharmaceuticals. For decades, trans-crotylboronic acid pinacol ester has served as a reliable and predictable reagent, prized for its stability and the high diastereoselectivity it imparts through a well-defined, chair-like Zimmerman-Traxler transition state.[1][2] However, the evolving demands of modern organic synthesis for milder reaction conditions, broader functional group tolerance, and novel stereochemical outcomes have spurred the development of a diverse arsenal of alternative crotylating agents.
This guide offers a comparative analysis of the leading alternatives to this compound, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make informed decisions for their synthetic strategies. We will delve into the performance of potassium crotyltrifluoroborates, crotylsilanes, and crotylstannanes, examining their unique reactivity profiles, stereochemical preferences, and operational advantages.
The Benchmark: this compound
Before exploring the alternatives, it is essential to understand the benchmark. Crotylboronic acid pinacol ester is a Type I reagent, meaning the stereochemical outcome of the reaction is directly dependent on the geometry of the crotyl double bond.[1][3] The reaction with an aldehyde proceeds through a highly ordered, six-membered cyclic transition state, which accounts for the predictable and high levels of diastereoselectivity.[1][2] Specifically, the (E)-crotylboronate reliably yields the anti-homoallylic alcohol, while the (Z)-isomer produces the syn-product.[4]
Potassium Crotyltrifluoroborates: The Air-Stable Alternative
Potassium organotrifluoroborates have emerged as highly practical alternatives to boronic acids and esters due to their exceptional stability to air and moisture, making them significantly easier to handle and store.[5][6]
Mechanism and Stereoselectivity: Potassium crotyltrifluoroborates require activation by a Lewis acid, such as BF₃·OEt₂, to generate the reactive allylboron difluoride intermediate.[5] This species then reacts with aldehydes through a similar Zimmerman-Traxler-type transition state, maintaining the stereochemical integrity of the parent crotyl group.[5][7] Consequently, (E)- and (Z)-crotyltrifluoroborates provide anti- and syn-homoallylic alcohols, respectively, with excellent diastereoselectivity, often exceeding 98:2.[7][8]
Performance and Advantages: Studies have demonstrated that these reagents are effective with a wide range of aldehydes, including alkyl, aryl, and those bearing α- or β-stereocenters.[5] The reactions are typically fast, often reaching completion within minutes at low temperatures (-78 °C).[5] Furthermore, catalysis with solid acids like montmorillonite K10 clay offers a scalable and environmentally benign option.[6][9]
Comparative Data: Crotylboron Reagents
| Reagent | Aldehyde | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| This compound | Benzaldehyde | SnCl₄ (cat.) | -78 | >95 | >95:5 | [1] |
| Potassium (E)-crotyltrifluoroborate | Benzaldehyde | BF₃·OEt₂ | -78 | 93 | >98:2 | [5] |
| Potassium (Z)-crotyltrifluoroborate | Benzaldehyde | BF₃·OEt₂ | -78 | 91 | 2:98 | [5] |
Crotylsilanes: Tuning for Non-Chelation Control
Crotylsilanes offer another powerful avenue for crotylation, particularly in complex settings where chelation control needs to be avoided. These reagents are typically activated by strong Lewis acids like titanium tetrachloride (TiCl₄).[10][11]
Mechanism and Stereoselectivity: The reaction of crotylsilanes with aldehydes generally proceeds through an open transition state.[3] However, the stereochemical outcome can be highly dependent on the nature of the chiral auxiliary on the silicon atom and the substitution pattern of the aldehyde.[10][11] In double-stereodifferentiating reactions involving chiral aldehydes and chiral crotylsilanes, the stereochemistry is dictated by the local chirality of both reaction partners, allowing for access to all four possible stereoisomers with high selectivity.[10] This provides a level of stereochemical control that can be difficult to achieve with crotylboron reagents. For instance, reactions can be directed by the Felkin-Anh model under non-chelation conditions, which is particularly useful for highly oxygenated substrates where protecting groups are used to prevent chelation.[11]
Performance and Advantages: Chiral crotylsilanes have proven invaluable in the synthesis of polypropionate-derived natural products.[10] They allow for the construction of complex stereochemical arrays by overriding the inherent facial bias of a chiral aldehyde through the choice of the silane's chirality.[11]
Workflow for Crotylsilane Reaction
Caption: General workflow for a TiCl₄-promoted crotylsilane addition to a chiral aldehyde.
Crotylstannanes and Other Organometallics: Alternative Reactivity
Crotylstannanes and indium-mediated crotylations represent another class of reagents that offer distinct reactivity patterns.
Crotylstannanes: These reagents can participate in radical crotylation reactions, providing a complementary approach to the more common Lewis acid-mediated pathways.[12][13] For example, α-carbonyl radicals can undergo crotylation with crotylstannane, often favoring the syn isomer.[12][13] This radical pathway opens up synthetic possibilities for substrates that may be incompatible with strong Lewis acids.
Indium-Mediated Crotylation: Indium-mediated reactions are notable for their ability to proceed in aqueous media, offering a green chemistry advantage.[14][15] The diastereoselectivity of these reactions can be highly dependent on the ligands on the indium atom and the specific reaction conditions.[16] For example, the choice of indium source (e.g., InI vs. InCl₃/Al) can switch the selectivity from syn to anti.[16] This tunability, while powerful, requires careful optimization for each substrate.
Key Mechanistic Pathways
Caption: Simplified comparison of transition state models for different crotylation reagents.
Experimental Protocols
Representative Protocol for Crotylation using Potassium (E)-Crotyltrifluoroborate
This protocol is adapted from Batey, et al.[5]
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and dry dichloromethane (CH₂Cl₂) (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve potassium (E)-crotyltrifluoroborate (1.2 mmol, 1.2 equiv) in dry methanol (2 mL). Add this solution dropwise to the aldehyde/Lewis acid mixture. Rationale: The Lewis acid activates the aldehyde towards nucleophilic attack. The trifluoroborate is added as a solution to ensure efficient mixing at low temperatures.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Rationale: The bicarbonate solution neutralizes the Lewis acid and protonates the resulting alkoxide.
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the anti-homoallylic alcohol.
Conclusion
While this compound remains a highly effective and predictable reagent, the alternatives presented here offer significant advantages in specific contexts.
-
Potassium crotyltrifluoroborates provide unparalleled ease of handling due to their air and moisture stability, without compromising the high diastereoselectivity characteristic of boron-mediated crotylations.[5][6]
-
Chiral crotylsilanes offer a sophisticated level of stereocontrol in complex systems, enabling chemists to overcome the inherent facial bias of chiral aldehydes and access all possible stereoisomers.[10][11]
-
Crotylstannanes and indium-based systems open the door to alternative mechanistic pathways, such as radical reactions and reactions in aqueous media, expanding the scope of crotylation to substrates incompatible with traditional Lewis acidic conditions.[12][13][16]
The selection of a crotylation reagent is no longer a one-size-fits-all decision. By understanding the unique attributes of each class of reagent, researchers can tailor their synthetic strategy, enhance efficiency, and unlock new pathways to complex molecular targets.
References
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Batey, R. A., Thadani, A. N., Smil, D. V., & Lough, A. J. (2000). Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl- and Crotyltrifluoroborates under Lewis Acid Catalysis. Synthesis, 2000(07), 990-998. [Link]
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Panek, J. S., & Jain, N. F. (1996). Double-Stereodifferentiating Crotylation Reactions with Chiral (E)-Crotylsilanes. Evaluation of a New Approach for the Synthesis of Polypropionate-Derived Natural Products. Journal of the American Chemical Society, 118(51), 13011-13012. [Link]
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Sibi, M. P., & Chen, J. (2002). Crotylations of alpha-carbonyl radicals with crotylstannane. Organic Letters, 4(20), 3435-3438. [Link]
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Araki, S., Nakano, H., Subburaj, K., & Butsugan, Y. (2003). Control of diastereoselectivity in the crotylation and cinnamylation of aldehydes by the selection of ligands on allylic indium. Organic & Biomolecular Chemistry, 1(21), 3799-3803. [Link]
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Sibi, M. P., & Chen, J. (2002). Crotylations of R-Carbonyl Radicals with Crotylstannane. The Journal of Organic Chemistry, 67(23), 8274-8280. [Link]
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Jain, N. F., Takenaka, N., & Panek, J. S. (1996). Double-Stereodifferentiating Crotylation Reactions with Chiral (E)-Crotylsilanes. Evaluation of a New Approach for the Synthesis of Polypropionate-Derived Natural Products. Journal of the American Chemical Society, 118(51), 13011-13012. [Link]
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Nowrouzi, F., Thadani, A. N., & Batey, R. A. (2009). Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions. Organic Letters, 11(12), 2631-2634. [Link]
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Kim, I. S., Ngai, M. Y., & Krische, M. J. (2008). anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents. Journal of the American Chemical Society, 130(43), 14891-14899. [Link]
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Thadani, A. N., & Batey, R. A. (2002). A mild protocol for allylation and highly diastereoselective syn or anti crotylation of aldehydes in biphasic and aqueous media utilizing potassium allyl- and crotyltrifluoroborates. Organic Letters, 4(22), 3827-3830. [Link]
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Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- And Crotylboration of Aldehydes Using Chiral Diol X SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481-8490. [Link]
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Wipf, P. (2007). Allylations & Crotylations I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]
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Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol·SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481-8490. [Link]
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Batey, R. A., Thadani, A. N., Smil, D. V., & Lough, A. J. (2000). Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl and Crotyltrifluoroborates under Lewis Acid Catalysis. Request PDF. [Link]
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Nowrouzi, F., Thadani, A. N., & Batey, R. A. (2009). Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions. ACS Publications. [Link]
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Panek, J. S., & Jain, N. F. (1995). Stereochemistry of the Allylation and Crotylation Reactions of Alpha-Methyl-Beta-Hydroxy Aldehydes With Allyl- And Crotyltrifluorosilanes. Synthesis of Anti,anti-Dipropionate Stereotriads and Stereodivergent Pathways for the Reactions With 2,3-anti. The Journal of Organic Chemistry, 60(9), 2674-2685. [Link]
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Zhang, P., Le, C. M., & Chen, P. (2018). Diastereoselective crotylboration of chiral aldehydes with (Z)-crotylboronate 2b. ResearchGate. [Link]
-
Nowrouzi, F., Thadani, A. N., & Batey, R. A. (2009). Allylation and crotylation of ketones and aldehydes using potassium organotrifluoroborate salts under Lewis acid and montmorillonite K10 catalyzed conditions. Organic Letters, 11(12), 2631-2634. [Link]
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Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 10. A new and highly diastereoselective and enantioselective crotylborane for the synthesis of homoallylic alcohols of high enantiomeric purity. (E)- and (Z)-Crotyldiisopinocampheylboranes. Journal of the American Chemical Society, 108(19), 5919-5923. [Link]
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Lee, P. H., Lee, K., & Sung, S. (2001). Indium-mediated organometallic reactions in aqueous media. Stereoselectivity in the crotylation of sulfonimines bearing a proximal chelating group. The Journal of Organic Chemistry, 66(10), 3467-3473. [Link]
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Li, C. J., & Chan, T. H. (1999). Indium-Mediated Allylation: Application to the Synthesis of 22-Hydroxy Steroids. Organic Letters, 1(4), 555-557. [Link]
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Brown, H. C., & Bhat, K. S. (1986). Brown's crotylation transition states. ResearchGate. [Link]
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A Researcher's Guide to Spectroscopic Determination of Diastereomeric Excess in Crotylation Products
The stereoselective synthesis of homoallylic alcohols via crotylation reactions is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules like polyketide natural products. The success of these reactions is measured by their diastereoselectivity—the preferential formation of one diastereomer (syn or anti) over the other. Accurately quantifying this preference, expressed as diastereomeric excess (d.e.), is critical for reaction optimization and mechanistic studies. This guide provides an in-depth comparison of the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).
The Foundation: Why Diastereomers are Distinguishable
Diastereomers are stereoisomers that are not mirror images of each other.[1] This fundamental difference means they possess distinct physical and chemical properties, including different boiling points, melting points, solubilities, and, crucially for our purposes, different interactions with their environment.[1] These differences can be exploited by spectroscopic and chromatographic techniques. Unlike enantiomers, which behave identically in an achiral environment, diastereomers can often be distinguished without the need for chiral auxiliaries, although such agents can sometimes enhance resolution.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy, particularly ¹H NMR, is arguably the most direct and widely used method for determining the diastereomeric ratio (d.r.) and calculating the d.e. of crotylation products. Its power lies in its ability to probe the distinct chemical environments of nuclei within each diastereomer.
Principle of Differentiation
The syn and anti diastereomers of a homoallylic alcohol place their constituent atoms in different spatial arrangements. This results in through-space magnetic effects (anisotropy) that cause chemically equivalent protons in each diastereomer to experience slightly different local magnetic fields. Consequently, these protons will have distinct chemical shifts (δ) in the ¹H NMR spectrum.[3] By integrating the area under these well-resolved, non-overlapping signals, a direct ratio of the two diastereomers in the mixture can be established.[4]
Key Diagnostic Signals in Crotylation Products:
-
Vinyl Protons: The internal alkene proton often shows baseline resolution between syn and anti isomers.
-
Carbinol Proton (-CHOH): The proton on the carbon bearing the hydroxyl group is highly sensitive to the local stereochemistry.
-
Protons Alpha to the Hydroxyl Group: The differing steric environments in the diastereomers often lead to separable signals for adjacent protons.
Experimental Protocol: d.e. Determination by ¹H NMR
-
Sample Preparation: Dissolve a representative sample of the crude or purified reaction mixture (typically 5-10 mg) in an appropriate deuterated solvent (~0.6 mL), such as CDCl₃.[5]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz or higher for better resolution).
-
Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant nuclei. This is critical for accurate quantification, as different protons may have different relaxation times.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Perform careful baseline correction across the entire spectrum, especially around the signals to be integrated.[4]
-
-
Analysis & Calculation:
-
Identify a set of well-resolved, non-overlapping signals corresponding to each diastereomer.
-
Integrate the respective signals. Let the integral values be I_major and I_minor.
-
Calculate the diastereomeric ratio (d.r.) = I_major / I_minor.
-
Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [(I_major - I_minor) / (I_major + I_minor)] * 100
-
Workflow for NMR-based d.e. Determination
Caption: Workflow for determining diastereomeric excess using ¹H NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Separation Specialist
While NMR provides structural confirmation and a direct measure of the bulk sample, HPLC excels at physical separation, offering exceptional sensitivity and accuracy, particularly for complex mixtures or when NMR signals overlap. Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases (like silica gel or C18).[2] However, chiral stationary phases (CSPs) are also frequently employed and can provide superior resolution.[6][7]
Principle of Differentiation
In HPLC, the separation of diastereomers is based on their differential interactions with the stationary phase.[6] The two diastereomers will have different affinities for the column packing material, leading to different retention times (t_R). The more strongly interacting diastereomer will travel through the column more slowly (longer t_R), while the less strongly interacting one will elute faster (shorter t_R). The area of each peak in the resulting chromatogram is proportional to the concentration of that diastereomer in the mixture.
Mechanism of Chiral Recognition (on CSPs): For separations on a chiral stationary phase, the mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP.[7] For effective separation, one diastereomer must form a more stable three-point interaction with the CSP than the other, leading to a difference in interaction energy and thus retention time.[7]
Experimental Protocol: d.e. Determination by HPLC
-
Method Development:
-
Column Selection: Start with a standard achiral column (e.g., silica for normal-phase, C18 for reverse-phase). If separation is poor, screen a variety of chiral stationary phases (e.g., polysaccharide-based like Chiralcel OD/AD, or protein-based).[6]
-
Mobile Phase Optimization: Screen different solvent systems (e.g., hexane/isopropanol for normal-phase; acetonitrile/water for reverse-phase) and additives to achieve baseline separation (Resolution > 1.5).
-
-
Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase to avoid peak distortion. Filter the sample through a 0.22 µm filter.
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Record the chromatogram using a suitable detector (UV-Vis is most common).
-
-
Data Analysis & Calculation:
-
Integrate the peak areas for the two diastereomers (Area_major and Area_minor).
-
Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Workflow for HPLC-based d.e. Determination
Caption: Workflow for determining diastereomeric excess using HPLC.
Comparison of Methods
Both NMR and HPLC are powerful, validated techniques for determining diastereomeric excess. The choice between them often depends on the specific requirements of the analysis, such as sample availability, required throughput, and the presence of impurities.[5]
| Feature | NMR Spectroscopy | Chiral HPLC |
| Principle | Different magnetic environments lead to distinct chemical shifts. | Differential interaction with a stationary phase leads to different retention times.[7] |
| Analysis Time | Fast (5-15 minutes per sample).[5] | Slower (15-60 minutes per sample, plus method development).[5] |
| Sample Prep | Simple dissolution in deuterated solvent. | Requires dissolution, filtration, and method development. |
| Solvent Use | Low (~0.6 mL deuterated solvent per sample).[5] | High (can be >60 mL mobile phase per sample).[5] |
| Sensitivity | Lower (mg scale). | High (µg to ng scale). |
| Accuracy | Good, but can be affected by poor baseline, signal overlap, and incorrect relaxation delays. | Excellent, provided baseline separation is achieved. |
| Impurity Tolerance | High; impurities can often be distinguished unless their signals overlap with diagnostic peaks. | Low; impurities can co-elute and interfere with quantification. |
| Information | Provides full structural information in addition to the d.r. | Provides only retention time and ratio; no structural data. |
| Cost | High initial instrument cost; low running cost. | Lower initial instrument cost; higher running cost (solvents, columns). |
Conclusion and Recommendations
For the analysis of diastereomeric excess in crotylation products, ¹H NMR spectroscopy should be the first-line method of choice. It is rapid, requires minimal sample preparation, is non-destructive, and provides invaluable structural confirmation of the products alongside the diastereomeric ratio. Its ability to analyze crude reaction mixtures makes it ideal for rapid reaction screening and optimization.
Chiral HPLC serves as an essential, high-accuracy confirmatory technique. It is the gold standard when:
-
NMR signals for the diastereomers are poorly resolved.
-
The concentration of the product is too low for NMR analysis.
-
An orthogonal, highly precise quantification is required for publication or regulatory purposes.
In a robust drug development or process chemistry setting, both techniques are often used in a complementary fashion. NMR provides the initial, high-throughput assessment, while a validated HPLC method provides the final, high-precision quality control metric. This dual approach ensures both structural integrity and accurate stereochemical assignment, adhering to the highest standards of scientific rigor.
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Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. National Institutes of Health (NIH). [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
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Notes on Diastereomeric Excess: Definition and Analysis. Unacademy. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. agilent.com. [Link]
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Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
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Stereochemistry of the Allylation and Crotylation Reactions of Alpha-Methyl-Beta-Hydroxy Aldehydes With Allyl- And Crotyltrifluorosilanes. PubMed. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. ResearchGate. [Link]
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Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ACS Publications. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. [Link]
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1 H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). ResearchGate. [Link]
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Origin of syn/anti diastereoselectivity in aldehyde and ketone crotylation reactions: a combined theoretical and experimental study. PubMed. [Link]
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A Facile Diagnostic 1H NMR Method for Syn and anti Hydroxy Systems. ResearchGate. [Link]
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A Mechanistic Deep Dive: Comparing Boronic Acids and Boronic Esters in Transmetalation for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the transmetalation step: the transfer of an organic group from a boron reagent to the palladium catalyst.[2] The choice of the boron reagent—traditionally a boronic acid or, increasingly, a boronic ester—is a critical parameter that profoundly influences reaction kinetics, scope, and overall success. This guide provides an in-depth, mechanistically-grounded comparison of boronic acids and boronic esters in the pivotal transmetalation step, supported by experimental data and practical protocols to inform your experimental design.
The Great Debate: A Tale of Two Transmetalation Pathways
For years, the precise mechanism of transmetalation in the Suzuki-Miyaura reaction has been a subject of intense investigation and debate.[3] The key question revolves around how the boron reagent is activated to facilitate the transfer of its organic moiety to the palladium center. Two primary pathways have been proposed and are now largely accepted to operate, often in competition: the "boronate" pathway and the "oxo-palladium" pathway.[4]
The Boronate Pathway: Activating the Boron Reagent
In the boronate pathway, the base present in the reaction mixture plays a direct role in activating the boron reagent. For boronic acids, the base coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex, specifically a trihydroxyborate.[5][6] This anionic boronate is significantly more reactive towards the palladium(II) halide complex in the transmetalation step.
The Oxo-Palladium Pathway: Activating the Palladium Catalyst
Conversely, the oxo-palladium pathway posits that the base reacts with the palladium(II) halide complex to generate a palladium-hydroxo or palladium-alkoxo species.[3][4] This palladium complex is more electron-rich and thus more susceptible to reaction with the neutral boronic acid or boronic ester. Kinetic studies have provided strong evidence that for many systems, the reaction between a palladium-hydroxo complex and a neutral boronic acid is significantly faster than the reaction between a palladium-halide complex and a boronate.[3][7]
Boronic Acids vs. Boronic Esters: A Head-to-Head Comparison
While both boronic acids and boronic esters are competent partners in the Suzuki-Miyaura coupling, their inherent structural and electronic differences lead to distinct behaviors in the transmetalation step.
| Feature | Boronic Acids (ArB(OH)₂) | Boronic Esters (ArB(OR)₂) |
| Stability & Handling | Often crystalline solids, but can be prone to dehydration to form boroxines and protodeboronation, especially with electron-rich or heteroaromatic substrates. | Generally more stable and less prone to decomposition, making them easier to handle, purify, and store. Pinacol esters are particularly robust.[4][8] |
| Solubility | Solubility can be limited in organic solvents. | Typically more soluble in common organic solvents.[4] |
| Mechanism of Transmetalation | Can proceed via both the boronate and oxo-palladium pathways. The formation of the trihydroxyborate is a key activation step in the boronate pathway.[3][5] | Can transmetalate directly without prior hydrolysis to the corresponding boronic acid.[9][10][11] Primarily react via the oxo-palladium pathway with a palladium-hydroxo complex.[3][7] |
| Reaction Kinetics | The rate of transmetalation is highly dependent on the base and reaction conditions. | The structure of the diol used to form the ester has a dramatic impact on the rate of transmetalation, with some esters reacting over 20 times faster than the parent boronic acid.[10][11] |
The Decisive Step: Unpacking the Mechanism of Transmetalation
Recent mechanistic studies have shed considerable light on the intricacies of the transmetalation step for both boronic acids and esters. A pivotal finding is that boronic esters can and do undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid .[9][10][11] This discovery has reshaped our understanding of their role in the catalytic cycle.
Two critical factors have been identified as governing the efficiency of the organic group transfer from boron to palladium:
-
Creation of an empty coordination site on the palladium atom: This allows for the initial interaction between the palladium complex and the boron reagent.[9]
-
Nucleophilicity of the ipso-carbon bound to boron: A more electron-rich ipso-carbon facilitates the transfer to the electrophilic palladium center.[9]
The electronic properties of the oxygen atoms on the boron reagent are central to both of these factors.[9]
Visualizing the Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the Suzuki-Miyaura reaction with both boronic acids and boronic esters, highlighting the key differences in their respective transmetalation steps.
Caption: Catalytic cycle with a boronic acid, showing both the oxo-palladium and boronate transmetalation pathways.
Caption: Catalytic cycle with a boronic ester, highlighting direct transmetalation without prior hydrolysis.
Experimental Data: A Quantitative Comparison of Transmetalation Rates
Kinetic studies have provided invaluable quantitative data on the relative rates of transmetalation for different boron reagents. A study by Denmark and coworkers systematically investigated the effect of the boronic ester moiety on the rate of the transmetalation step.[11]
| Boron Reagent | Rate Constant (k) at -30 °C (s⁻¹) | Relative Rate (vs. Arylboronic acid) |
| 4-Fluorophenylboronic acid | (5.78 ± 0.13) × 10⁻⁴ | 1.0 |
| 4-Fluorophenylboronic acid catechol ester | (2.67 ± 0.10) × 10⁻³ | ~4.6 |
| 4-Fluorophenylboronic acid glycol ester | (1.33 ± 0.07) × 10⁻² | ~23.0 |
| 4-Fluorophenylboronic acid dimethyl ester | (1.21 ± 0.04) × 10⁻² | ~21.0 |
| 4-Fluorophenylboronic acid pinacol ester | Slow, no intermediate observed | - |
Data sourced from Thomas, A. A., et al. J. Am. Chem. Soc. 2018, 140, 12, 4401–4411.[11]
These data clearly demonstrate that the choice of the diol in the boronic ester has a profound effect on the rate of transmetalation, with simple aliphatic esters like the glycol and dimethyl esters leading to a more than 20-fold rate enhancement compared to the parent boronic acid.[10][11] Interestingly, both electron-rich (glycol) and electron-deficient (catechol) esters accelerated the reaction, indicating a complex interplay of steric and electronic factors.[11]
Experimental Protocol: A Head-to-Head Kinetic Comparison
To empirically determine the relative reactivity of a boronic acid versus a boronic ester in a specific Suzuki-Miyaura coupling, a competitive kinetic experiment can be performed. The following protocol provides a general framework for such a study.
Objective: To compare the initial rates of product formation when using a boronic acid versus a boronic ester in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (e.g., phenylboronic acid)
-
Boronic ester (e.g., phenylboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Anhydrous and degassed solvents and reagents
Experimental Workflow:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
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- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Stability of Boronic Ester Protecting Groups for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, boronic acids and their derivatives are indispensable tools, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of free boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation and oxidation—often necessitates the use of protecting groups. The choice of an appropriate boronic ester protecting group is critical, as it directly impacts reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an in-depth, objective comparison of the stability of common boronic ester protecting groups, supported by experimental data and field-proven insights, to empower researchers in making informed decisions.
The "Why" Behind Boronic Ester Protection: A Stability Imperative
The vacant p-orbital on the boron atom of a boronic acid renders it Lewis acidic and susceptible to various degradation pathways.[1][2] Protection as a boronic ester mitigates these issues by forming a more stable cyclic or acyclic structure. This strategy not only facilitates handling and purification but also allows for the tolerance of a wider range of reaction conditions in multi-step syntheses.[3] The stability of the protecting group is paramount; it must be robust enough to withstand the desired chemical transformations yet labile enough for selective removal when required.
The choice of a protecting group is a balancing act between stability and reactivity. A highly stable protecting group may require harsh deprotection conditions that could compromise other functional groups in the molecule. Conversely, a labile group might not survive the necessary synthetic steps. This guide will dissect the stability profiles of commonly employed boronic ester protecting groups under various conditions to aid in this critical selection process.
Comparative Stability Analysis of Common Boronic Ester Protecting Groups
The stability of a boronic ester is influenced by several factors, including the steric hindrance around the boron center, the electronic properties of the diol or diamine used for protection, and the reaction conditions (pH, temperature, presence of oxidants or reductants). Below is a comparative analysis of some of the most widely used protecting groups.
Hydrolytic Stability: Navigating the Challenges of Aqueous Environments
Hydrolysis is a primary degradation pathway for boronic esters, proceeding via attack of water or hydroxide ions on the boron center. The stability towards hydrolysis is a critical consideration, especially in reactions involving aqueous workups or chromatography on silica gel.
Qualitative Stability Ranking (General Trend):
DAN > MIDA > Pinanediol > Neopentyl Glycol > Pinacol > Catechol
Table 1: Comparative Hydrolytic Stability of Boronic Ester Protecting Groups
| Protecting Group | Structure | Stability under Acidic Conditions | Stability under Basic Conditions | Key Mechanistic Insights & Causality |
| Pinacol (Bpin) | Tetramethyl-substituted five-membered ring | Moderately stable; hydrolysis can be acid-catalyzed. | Prone to hydrolysis, especially with strong bases. | The four methyl groups provide some steric hindrance, but the five-membered ring is still susceptible to nucleophilic attack. |
| Neopentyl Glycol | Six-membered ring with two methyl groups | Generally more stable than pinacol esters. | More stable than pinacol esters. | The six-membered ring is thermodynamically more stable than the five-membered ring of pinacol esters.[4] |
| Pinanediol | Bicyclic, sterically hindered | Highly stable.[4][5] | Highly stable. | The rigid bicyclic structure provides significant steric protection to the boron atom, making it less accessible to nucleophiles.[4] |
| Catechol | Aromatic five-membered ring | Less stable, especially with electron-withdrawing groups on the catechol ring. | Prone to hydrolysis. | The electron-withdrawing nature of the aromatic ring can increase the Lewis acidity of the boron, making it more susceptible to nucleophilic attack. |
| MIDA (N-Methyliminodiacetic Acid) | Tetracoordinate, sp³-hybridized boron | Highly stable.[6] | Stable to mild bases (e.g., K₃PO₄), but readily cleaved with strong aqueous bases (e.g., NaOH).[6][7] | The dative bond from the nitrogen atom creates a stable, tetracoordinate boron center, which is less electrophilic. Hydrolysis under basic conditions proceeds via a distinct base-mediated mechanism.[6] |
| DAN (1,8-Diaminonaphthalene) | Fused aromatic system with N-B bonds | Exceptionally stable. | Exceptionally stable. | The lone pairs of the nitrogen atoms donate into the empty p-orbital of the boron, significantly reducing its Lewis acidity and reactivity. |
Oxidative Stability: Protecting Against Unwanted Transformations
Oxidative degradation is another significant concern, particularly in the presence of peroxides or other oxidizing agents. The stability towards oxidation is crucial for reactions involving oxidative steps or for the long-term storage of the protected compounds.
Table 2: Comparative Oxidative Stability of Boronic Ester Protecting Groups
| Protecting Group | Stability towards Common Oxidants (e.g., H₂O₂) | Key Mechanistic Insights & Causality |
| Pinacol (Bpin) | Offers virtually no protection against oxidation compared to the free boronic acid.[2] | The protecting group does not significantly alter the electronic properties of the boron center in a way that would inhibit oxidation. |
| MIDA | Provides no significant protection against oxidation.[2] | Similar to pinacol, the MIDA ligand does not confer enhanced oxidative stability. |
| DAN | Highly stable. | The donation of electron density from the nitrogen atoms to the boron center makes it less susceptible to oxidative attack. |
| Boralactone (intramolecular protection) | Exceptionally stable (up to 10,000-fold more stable than phenylboronic acid).[2][8] | The intramolecular coordination of the carboxylate to the boron atom diminishes the stabilization of the p-orbital of boron that develops in the rate-limiting transition state of oxidation.[2] |
Stability in Suzuki-Miyaura Cross-Coupling
While the primary role of a protecting group is to ensure stability during other synthetic transformations, its behavior during the intended cross-coupling reaction is also a key consideration. Some boronic esters can be used directly in Suzuki-Miyaura coupling, while others require a deprotection step prior to the reaction.
Table 3: Stability and Reactivity of Boronic Esters in Suzuki-Miyaura Coupling
| Protecting Group | Direct Use in Suzuki-Miyaura Coupling? | Impact on Reactivity |
| Pinacol (Bpin) | Yes, widely used. | Generally less reactive than the corresponding boronic acid, but often provides more reproducible results.[9] |
| Neopentyl Glycol | Yes. | Similar reactivity profile to pinacol esters. |
| Catechol | Yes. | Can exhibit enhanced reactivity in some cases.[9] |
| MIDA | No, generally requires deprotection. | The MIDA group effectively "masks" the boronic acid functionality, preventing it from participating in the coupling reaction.[10] |
| DAN | No, requires deprotection. | Similar to MIDA, the DAN group deactivates the boronic acid towards cross-coupling. |
Experimental Protocols for Assessing Boronic Ester Stability
To empower researchers to evaluate the stability of their own boronic ester derivatives, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Protocol 1: Determination of Hydrolytic Stability by ¹¹B NMR Spectroscopy
This protocol allows for the direct monitoring of the hydrolysis of a boronic ester by observing the change in the ¹¹B NMR chemical shift as the tetracoordinate boronate ester is converted to the tricoordinate boronic acid.
Materials:
-
Boronic ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O, depending on solubility)
-
Buffer solutions of desired pH (e.g., phosphate buffers for pH 6-8, acetate buffers for pH 4-5.5, etc.)
-
NMR tubes
-
NMR spectrometer with ¹¹B capabilities
Procedure:
-
Prepare a stock solution of the boronic ester in the chosen deuterated solvent at a known concentration (e.g., 10 mM).
-
In an NMR tube, combine a specific volume of the boronic ester stock solution with a specific volume of the desired pH buffer in D₂O to achieve the final desired concentration and pH.
-
Acquire a ¹¹B NMR spectrum immediately after mixing (t=0).
-
Incubate the NMR tube at a constant temperature (e.g., 25 °C or 37 °C).
-
Acquire ¹¹B NMR spectra at regular time intervals (e.g., every hour, or as determined by the expected rate of hydrolysis).
-
Integrate the signals corresponding to the boronic ester and the resulting boronic acid at each time point.
-
Plot the percentage of the remaining boronic ester versus time to determine the rate of hydrolysis and the half-life.
Causality Behind Experimental Choices:
-
¹¹B NMR: This technique is highly sensitive to the coordination environment of the boron atom, providing distinct signals for the sp³-hybridized boronate ester and the sp²-hybridized boronic acid.[11][12]
-
Buffered Solutions: Using buffers ensures that the pH of the solution remains constant throughout the experiment, which is crucial as the rate of hydrolysis is often pH-dependent.[13]
Protocol 2: Quantification of Boronic Ester Degradation by HPLC
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify the boronic ester from its degradation products over time.
Materials:
-
Boronic ester of interest
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for mobile phase (e.g., ammonium acetate, formic acid)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., a C18 column with low silanol activity to minimize on-column hydrolysis).[14][15]
-
Incubation solutions at desired pH and/or with desired oxidant.
Procedure:
-
Develop an HPLC method that provides good separation between the boronic ester and its expected degradation products (e.g., the corresponding boronic acid and the diol).
-
Prepare a stock solution of the boronic ester in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the stability study by diluting the stock solution into the test medium (e.g., a buffered aqueous solution at a specific pH or a solution containing an oxidant like H₂O₂).
-
Incubate the solution at a constant temperature.
-
At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by dilution with a cold organic solvent), and inject it into the HPLC system.
-
Quantify the peak area of the boronic ester at each time point.
-
Plot the peak area of the boronic ester versus time to determine the degradation kinetics.
Causality Behind Experimental Choices:
-
Low Silanol Activity Column: Standard silica-based HPLC columns can have acidic silanol groups on the surface that can catalyze the hydrolysis of boronic esters during the analysis. Using a column with end-capping or a different stationary phase minimizes this artifact.[14][16]
-
Quenching: For rapid degradation reactions, quenching the reaction before injection ensures that the measured amount of boronic ester accurately reflects its concentration at the time of sampling.
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the principles discussed, the following diagrams created using Graphviz (DOT language) provide visual representations of key concepts.
Mechanism of Boronic Ester Protection and Deprotection
Caption: General scheme of boronic ester protection and deprotection.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of boronic esters.
Conclusion: Making the Right Choice for Your Research
The selection of a boronic ester protecting group is a multifaceted decision that requires careful consideration of the planned synthetic route and the inherent stability of the chosen group. For reactions requiring robust protection against a wide range of conditions, MIDA and DAN boronates are excellent choices, although their deprotection must be factored into the synthetic plan. Pinanediol esters offer exceptional hydrolytic stability, making them suitable for applications involving aqueous media. Pinacol esters, while widely used and commercially available, require careful handling due to their moderate stability.
By understanding the stability profiles of different boronic ester protecting groups and employing rigorous analytical methods to assess their stability, researchers can optimize their synthetic strategies, improve reproducibility, and ultimately accelerate the pace of discovery in chemical synthesis and drug development.
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Xu, J., et al. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 29(13), 1869-1883. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. (2025). American Chemical Society. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Wimmer, E., & Wimmer, F. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. International Journal of Molecular Sciences, 11(4), 1735-1755. [Link]
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Zhang, L., et al. (2020). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A, 8(33), 16995-17004. [Link]
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Dissociation constants KD (mM) of boronic esters obtained from... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Srebnik, M., et al. (2006). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Molecules, 11(4), 263-273. [Link]
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Suzuki, Y., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry, 85(4), 2266-2273. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. [Link]
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Zhang, Q., et al. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(10), 3845-3853. [Link]
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Kumar, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 193-199. [Link]
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Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. [Link]
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Kumar, A., et al. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
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Lee, D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]
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Lee, D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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Li, Z., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 969-976. [Link]
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Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4487-4501. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Boronic Esters
Foreword: The Double-Edged Sword of Boronic Esters
In the landscape of modern pharmaceutical synthesis, boronic esters, particularly pinacol esters, are indispensable building blocks. Their prominence in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of complex molecules, forming the backbone of countless active pharmaceutical ingredients (APIs).[1][2][3][4][5][6] However, the very reactivity that makes them invaluable in synthesis presents a formidable challenge to the analytical chemist tasked with confirming their purity.
The crux of the issue lies in their susceptibility to hydrolysis.[1][2][3][4][5][6][7][8][9] The ester moiety can readily cleave in the presence of water to form the corresponding boronic acid. This transformation, while often desired in situ during a reaction, is a critical liability during analytical characterization. An inaccurate purity assessment of a starting material can have cascading effects on reaction stoichiometry, yield, and the impurity profile of the final API.[9][10]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of boronic esters. We will dissect the underlying causes of analytical artifacts, compare established techniques with supporting data, and provide field-proven protocols to ensure the integrity of your results. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your own laboratory.
The Central Challenge: On-Column Hydrolysis
The primary obstacle in analyzing boronic esters using the workhorse of pharmaceutical analysis, Reversed-Phase HPLC (RP-HPLC), is on-column hydrolysis.[1][3][7] The aqueous-organic mobile phases typical of RP-HPLC create an environment ripe for the degradation of the ester back to its more polar boronic acid.
Caption: On-column hydrolysis of a pinacol boronic ester.
Several factors within an HPLC system can catalyze this unwanted conversion:
-
Residual Silanols: The free silanol groups on the surface of traditional silica-based stationary phases are acidic and can promote hydrolysis.[1][10][11]
-
Mobile Phase Acidity: The use of acidic modifiers, such as formic or trifluoroacetic acid, to improve peak shape can significantly accelerate the hydrolysis rate.[1][8]
-
Aqueous Environment: The water content in the mobile phase is the requisite reactant for the hydrolysis to occur.
-
Temperature: Elevated column temperatures, while often used to improve efficiency, can increase the rate of the hydrolysis reaction.[1][8]
The consequence is an chromatogram that does not reflect the true composition of the sample, often showing an artificially high level of the boronic acid impurity.
Comparative Guide to HPLC Methodologies
A successful purity analysis hinges on selecting an analytical strategy that actively suppresses this degradation. Here, we compare the predominant HPLC approaches.
Optimized Reversed-Phase HPLC (RP-HPLC)
While standard RP-HPLC conditions are problematic, the method can be successfully adapted by systematically addressing the catalysts of hydrolysis. This approach is often pursued first due to the ubiquity of RP-HPLC columns and expertise in laboratories.
Causality Behind Experimental Choices: The entire strategy revolves around creating a less hospitable environment for the hydrolysis reaction during the analyte's transit through the column.
-
Stationary Phase Selection: This is the most critical factor.[6] Columns with minimal residual silanol activity are paramount. End-capped, hybrid-particle columns (like the Waters XTerra MS C18) have demonstrated superior performance by reducing the acidic silanol interactions that drive hydrolysis.[1][4][6][8][10][11][12] A study comparing columns with varying silanol activity found that the stationary phase had a significant influence on the rate of on-column hydrolysis.[1][4][8]
-
Mobile Phase Control: Avoid acidic modifiers whenever possible.[8] If an acid is necessary for peak shape, its concentration should be minimized. For some boronic esters, particularly those with electron-deficient aryl rings, highly basic mobile phases (pH > 12) can stabilize the ester, though this requires specialized, pH-resistant columns.[3][5][10]
-
Fast LC / UPLC: The adage "time is of the essence" is particularly true here. Ultra-High-Performance Liquid Chromatography (UPLC) or "Fast LC" methods utilize smaller particle columns and higher pressures to drastically reduce analysis times.[13][14][15][16] A shorter run time means less residence time on the column, directly translating to less opportunity for on-column hydrolysis.[17]
-
Sample Diluent: Sample preparation is a frequently overlooked source of degradation. Using non-aqueous, aprotic diluents such as 100% acetonitrile is crucial to prevent hydrolysis before the sample is even injected.[3][5][11]
Data Summary: Impact of RP-HPLC Parameters on Hydrolysis
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Stationary Phase | Standard Silica C18 | Low-Silanol Activity (e.g., Waters XTerra MS C18)[1][8] | Minimizes catalytic acidic sites that promote hydrolysis.[10] |
| Mobile Phase pH | Acidic (e.g., 0.1% Formic Acid) | Neutral or No Modifier | Avoids acid-catalyzed hydrolysis of the ester.[1][8] |
| Analysis Time | 15-30 min (HPLC) | < 5 min (UPLC/Fast LC)[17] | Reduces on-column residence time, minimizing exposure to hydrolytic conditions. |
| Column Temp. | 35-40 °C | Ambient or Sub-ambient (e.g., 5 °C)[17] | Slows the kinetic rate of the hydrolysis reaction. |
| Sample Diluent | Acetonitrile/Water | 100% Acetonitrile or THF | Prevents sample degradation prior to injection.[1][3] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC represents a paradigm shift from trying to mitigate hydrolysis to actively preventing it. This technique has emerged as a highly reliable and often superior alternative to RP-HPLC for this compound class.
Causality Behind Experimental Choices: HILIC operates on a different separation principle. It uses a polar stationary phase (e.g., bare silica, or phases functionalized with diol or amide groups) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile).
The key advantage is that the high organic content of the mobile phase effectively suppresses the hydrolysis of boronic esters by limiting the availability of water.[5][7][11] This fundamentally eliminates the primary analytical challenge. Furthermore, HILIC is exceptionally well-suited for simultaneously retaining and separating the very polar boronic acid impurity from the less polar parent boronic ester, which can be difficult in RP-HPLC.[7]
Caption: HILIC workflow for boronic ester analysis.
Chiral HPLC
For boronic esters that are chiral, determining enantiomeric purity is a regulatory and scientific necessity. This is achieved using chiral chromatography.
Causality Behind Experimental Choices: Enantiomers have identical physical properties and cannot be separated on standard (achiral) columns. Chiral separation relies on creating a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing energies, leading to different retention times.[18] The most common and direct approach is the use of a Chiral Stationary Phase (CSP).[19][20]
CSPs are typically silica particles coated or bonded with a chiral selector (e.g., polysaccharide derivatives, proteins, cyclodextrins). The choice of CSP and mobile phase (often normal-phase, polar-organic, or reversed-phase) is highly specific to the analyte and requires methodical screening.
Head-to-Head Comparison: Choosing Your Method
| Feature | Optimized RP-HPLC | HILIC | Chiral HPLC |
| Primary Application | General purity and impurity profiling. | Purity profiling, especially with polar impurities (boronic acids). | Determination of enantiomeric excess/purity. |
| Handling of Hydrolysis | Mitigated through careful selection of column, mobile phase, and conditions. | Inherently suppressed due to high organic mobile phase.[7][11] | Dependent on mobile phase; normal phase modes avoid water. |
| Pros | - Ubiquitous instrumentation and columns.- Extensive user knowledge base. | - Excellent for polar analytes.- Virtually eliminates on-column hydrolysis.[7] - Good MS compatibility. | - The gold standard for enantioseparation.[19] |
| Cons | - Constant risk of hydrolysis if not perfectly optimized.- Poor retention for polar boronic acids. | - Can have longer equilibration times.- Different selectivity may require new method development. | - Column selection can be expensive and require screening.- Highly analyte-specific. |
Alternative & Complementary Purity Assessment Techniques
While HPLC is the primary tool, a comprehensive analysis may be supported by other techniques.
-
Quantitative NMR (qNMR): Provides a direct measure of purity without chromatographic separation. However, its sensitivity is lower than HPLC, with a limit of quantitation often around 0.5%, making it less suitable for trace impurity analysis.[1][8]
-
Gas Chromatography (GC): Generally unsuitable as boronic acids are non-volatile, and the high temperatures of the inlet can cause degradation of the ester.[3][9][21]
-
Non-Aqueous Capillary Electrophoresis (NACE): A powerful separation technique that, by operating in a non-aqueous environment, completely avoids hydrolysis and can provide highly accurate quantitation.[9] Its adoption is less widespread than HPLC.
Validated Experimental Protocols
The following protocols are robust starting points for method development.
Protocol 1: Optimized RP-HPLC Method for a Pinacol Boronic Ester
This method is designed to minimize on-column hydrolysis for relatively stable boronic esters.
-
Instrumentation:
-
UPLC/HPLC system with UV or PDA detector. An Agilent 1200 series or similar is suitable.[1]
-
-
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm.[8][17] Rationale: This column is based on a hybrid particle technology with low residual silanol activity, proven to reduce on-column hydrolysis.[1][6]
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 70 30 4.0 20 80 5.0 20 80 5.1 70 30 | 7.0 | 70 | 30 |
-
Flow Rate: 1.2 mL/min.[8]
-
Column Temperature: 5 °C.[17] Rationale: Reduced temperature slows the kinetics of the hydrolysis reaction.
-
Detection Wavelength: 220 nm or as determined by analyte UV spectrum.[8]
-
Injection Volume: 2 µL.[8]
-
-
Sample Preparation:
Protocol 2: Generic HILIC Method for Boronic Ester and Acid
This method is highly recommended for its robustness against hydrolysis and its ability to resolve the parent ester from its key acid degradant.
-
Instrumentation:
-
UPLC/HPLC system with UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: Merck SeQuant ZIC-cHILIC, 2.1 x 100 mm, 3 µm. Rationale: This zwitterionic stationary phase provides excellent retention and selectivity for both polar boronic acids and less polar esters.[7]
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient:
Time (min) %A %B 0.0 95 5 10.0 50 50 10.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As required by analyte.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a diluent that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.
-
Conclusion and Forward Outlook
The accurate purity assessment of boronic esters is a non-trivial but solvable analytical problem. While optimized RP-HPLC methods can be effective, they require a deep understanding of the underlying hydrolysis mechanism and meticulous control over multiple experimental parameters, with stationary phase selection being the most critical.[6]
For robustness, reliability, and ease of method development, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice . Its high-organic mobile phase provides an intrinsically stable environment for boronic esters, effectively circumventing the persistent issue of on-column hydrolysis.[7]
As the pharmaceutical industry continues to rely on these vital synthetic intermediates, the adoption of robust analytical techniques like HILIC, complemented by the speed and efficiency of UPLC platforms, will be essential for ensuring the quality and integrity of the next generation of medicines.
References
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
-
Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online. [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
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Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]
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Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]
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Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. [Link]
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Full article: Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online. [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]
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Full article: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]
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HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]
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HPLC Vs UPLC - What's The Difference?. ALWSCI. [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to the Proper Disposal of trans-Crotylboronic Acid Pinacol Ester
For the diligent researcher, the lifecycle of a chemical reagent extends beyond the reaction flask. The final step—disposal—is as critical to laboratory safety and environmental stewardship as the synthesis itself. This guide provides a comprehensive, step-by-step framework for the proper disposal of trans-Crotylboronic acid pinacol ester, a valuable reagent in modern organic synthesis. Our focus is not just on the "how," but the "why," ensuring that each procedural step is grounded in scientific principles to foster a culture of safety and responsibility in your laboratory.
Foundational Principles: Understanding the Compound
This compound (CAS No. 69611-02-5) is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions.[1] While boronic acids and their esters are celebrated for their utility, their reactivity and potential for decomposition necessitate careful handling throughout their lifecycle.[2][3] Although specific toxicological properties are not thoroughly investigated for every derivative, the general class of organoboron compounds requires prudent handling as a matter of standard laboratory practice.[4] This compound is a combustible liquid, a critical factor influencing both storage and disposal protocols.[5]
Pre-Disposal Safety Assessment: A Non-Negotiable First Step
Before initiating any disposal procedure, a thorough risk assessment is paramount. This initial phase ensures that all potential hazards are recognized and mitigated.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to appropriate PPE is non-negotiable. Based on safety data sheets (SDS), the following should be worn when handling this compound for disposal:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against accidental splashes of the liquid chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Gloves must be inspected before use and disposed of properly after handling the chemical waste.[4] |
| Respiratory Protection | Multi-purpose combination respirator cartridge (US). | Recommended to avoid inhalation of any vapors, especially when handling larger quantities or in poorly ventilated areas.[5] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Location and Environment
All handling of this compound for disposal must be conducted within a certified chemical fume hood. This containment measure is crucial for preventing the release of vapors into the laboratory environment. Ensure that an eyewash station and safety shower are readily accessible.[6][7]
The Disposal Workflow: A Step-by-Step Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Laboratory procedures should focus on the safe collection, segregation, and labeling of the waste in preparation for professional pickup. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[10][11]
-
Action: Designate a specific, compatible waste container for this compound and related organoboron waste.
-
Rationale: Boronic esters can be sensitive. They should not be mixed with strong oxidizing agents, strong acids, or strong bases in the same waste container.[6] While boronic acids are considered weak acids, their interaction with incompatible materials during disposal must be avoided.[12][13]
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste container is critical to prevent leaks and ensure safe storage until disposal.
-
Action: Use a clean, dry, and chemically compatible container, preferably the original container if it is in good condition. If not, a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is appropriate.[10][11] The container must be clearly labeled.
-
Rationale: The container must not react with or be degraded by the chemical. The container must be kept closed unless waste is actively being added to prevent the escape of vapors.[8][10]
Step 3: Waste Collection Procedure
-
For Unused or Surplus Material: If the product is in its original container, ensure the cap is tightly sealed. Proceed to Step 4.
-
For Solutions or Contaminated Materials (e.g., from reaction workups):
-
Carefully transfer the liquid waste into the designated hazardous waste container using a funnel to prevent spillage.
-
Do not overfill the container; a maximum of 90% capacity is the standard rule to allow for vapor expansion.[8]
-
Securely cap the container immediately after transfer.
-
Clean the exterior of the container to remove any residual chemical contamination.[8]
-
Step 4: Labeling the Hazardous Waste Container
Accurate and comprehensive labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Action: Affix a hazardous waste tag to the container. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The words "Hazardous Waste".
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
Associated hazards (e.g., "Combustible Liquid").
-
-
Rationale: This information is vital for the disposal company to handle the waste appropriately and in compliance with local and national regulations.[8][9]
Step 5: Temporary Storage in the Laboratory
-
Action: Store the labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.[5]
-
Rationale: Safe temporary storage prevents accidents and ensures the waste is managed correctly prior to its removal from the laboratory.
Step 6: Arranging for Disposal
-
Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection by their approved waste vendor.
-
Rationale: Regulatory compliance mandates that hazardous waste be handled and transported by certified professionals.[14][15]
The following diagram illustrates the decision-making and operational workflow for the disposal process.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 9. web.mit.edu [web.mit.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. etimineusa.com [etimineusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
